molecular formula C7H9F3N4S B1299374 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine CAS No. 562858-09-7

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

Cat. No.: B1299374
CAS No.: 562858-09-7
M. Wt: 238.24 g/mol
InChI Key: HCHPSOYHPOLYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine is a useful research compound. Its molecular formula is C7H9F3N4S and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4S/c8-7(9,10)5-12-13-6(15-5)14-3-1-11-2-4-14/h11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHPSOYHPOLYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366709
Record name 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562858-09-7
Record name 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis Protocol for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis protocol for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, a key intermediate in the development of novel therapeutic agents and agrochemicals.[1] The synthesis is presented as a two-step process, commencing with the preparation of a reactive thiadiazole precursor, followed by a nucleophilic substitution with piperazine. This document includes detailed experimental procedures, tabulated quantitative data from analogous reactions, and a visual representation of the synthetic workflow.

Introduction

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the piperazine moiety provides a versatile scaffold for further chemical modifications. This guide details a robust synthetic pathway to access this valuable building block.

Synthetic Pathway Overview

The proposed synthesis proceeds in two key steps:

  • Synthesis of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole: This reactive intermediate is prepared from the corresponding 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole via a Sandmeyer-type reaction.

  • Synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: The final product is obtained through a nucleophilic aromatic substitution reaction between 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole and piperazine.

Synthesis_Workflow A 2-Amino-5-(trifluoromethyl)- 1,3,4-thiadiazole B Diazotization (NaNO2, HCl) A->B Step 1 C 2-Chloro-5-(trifluoromethyl)- 1,3,4-thiadiazole B->C D Piperazine (Base, Solvent) C->D Step 2 E 1-(5-Trifluoromethyl-thiadiazol- 2-yl)-piperazine D->E

A high-level overview of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

This procedure is adapted from established methods for the conversion of amino-thiadiazoles to their chloro-derivatives.

Materials:

  • 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5 °C.

  • Slowly add the diazonium salt solution to the CuCl solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

This procedure is based on analogous nucleophilic substitution reactions on halo-thiadiazoles.

Materials:

  • 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

  • Piperazine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Dissolve 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 eq) in acetonitrile or DMF.

  • Add piperazine (2.0-3.0 eq) and a base such as potassium carbonate or triethylamine (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes based on similar reported syntheses.

ParameterStep 1: 2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazoleStep 2: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine
Reactants 2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole, NaNO₂, CuCl2-chloro-5-(trifluoromethyl)-1,3,4-thiadiazole, Piperazine
Solvent Aqueous HClAcetonitrile or DMF
Temperature 0-5 °C to Room Temperature60-80 °C
Reaction Time 2-4 hours4-8 hours
Typical Yield 60-75%70-85%
Purification Column ChromatographyColumn Chromatography or Recrystallization

Characterization Data (Predicted)

The following table outlines the expected characterization data for the final product based on its structure.

AnalysisExpected Result
Molecular Formula C₇H₉F₃N₄S
Molecular Weight 238.24 g/mol
¹H NMR Signals corresponding to piperazine protons and potentially a broad NH singlet.
¹³C NMR Resonances for the trifluoromethyl carbon, thiadiazole ring carbons, and piperazine carbons.
Mass Spectrometry [M+H]⁺ at m/z 239.06

Logical Relationship of Synthesis

Logical_Relationship Start Starting Material (Amino-thiadiazole) Intermediate Reactive Intermediate (Chloro-thiadiazole) Start->Intermediate Diazotization & Halogenation Product Final Product (Piperazine-thiadiazole) Intermediate->Product Nucleophilic Substitution

Logical progression of the synthesis.

Conclusion

The synthetic protocol detailed in this guide offers a reliable and efficient pathway for the preparation of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine. The procedures are based on well-established chemical transformations and can be readily implemented in a standard laboratory setting. This valuable intermediate serves as a crucial starting point for the synthesis of a wide range of biologically active molecules for pharmaceutical and agrochemical applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine. This molecule is of interest in pharmaceutical and agrochemical research as a versatile intermediate for the synthesis of bioactive compounds.[1] The presence of the trifluoromethyl group can enhance chemical stability, lipophilicity, and reactivity, making it a valuable building block in drug design and the development of novel pesticides.[1]

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉F₃N₄SChem-Impex[1], PubChem[2]
Molecular Weight 238.24 g/mol Chem-Impex[1]
LogP (Octanol-Water Partition Coefficient) -0.10Hit2Lead[3]
XlogP (Predicted) 1.1PubChem[2]
pKa Not experimentally determinedN/A
Aqueous Solubility Not experimentally determinedN/A
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
Appearance Solid (predicted)N/A
CAS Number 562858-09-7Chem-Impex[1], Hit2Lead[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine are not available in published literature. However, standard methodologies for compounds of this class can be described.

Synthesis and Characterization

The synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine would likely involve a multi-step process, culminating in the coupling of a piperazine moiety to a 2-substituted-5-trifluoromethyl-1,3,4-thiadiazole. A plausible synthetic workflow is outlined below.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Starting Materials: 2-halo-5-(trifluoromethyl)-1,3,4-thiadiazole Piperazine B Nucleophilic Substitution Reaction A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D Structure Elucidation C->D Crude Product E Purity Assessment D->E D_methods NMR (1H, 13C, 19F) Mass Spectrometry (MS) Infrared Spectroscopy (IR) D->D_methods F Physicochemical Property Determination E->F E_methods HPLC Elemental Analysis E->E_methods F_methods Melting Point Apparatus Potentiometric Titration (pKa) Shake-Flask Method (Solubility) F->F_methods G General Biological Evaluation Workflow cluster_screening Initial Screening cluster_development Lead Optimization A Compound Synthesis and Characterization B In vitro Bioactivity Assays (e.g., Antimicrobial, Anticancer) A->B C Determination of IC50/MIC B->C D Structure-Activity Relationship (SAR) Studies C->D Active Hit E ADME/Tox Profiling D->E F In vivo Efficacy Studies E->F

References

Unraveling the Crystalline Architecture of 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(trifluoromethyl)-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its unique electronic properties and its role in the development of novel therapeutic agents. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, stability, and ultimately, their biological activity. This in-depth technical guide provides a comprehensive overview of the crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives, focusing on the detailed analysis of their molecular geometry, intermolecular interactions, and crystal packing phenomena.

Core Concepts in the Crystallography of 5-(Trifluoromethyl)-1,3,4-thiadiazole Derivatives

The introduction of the trifluoromethyl (CF₃) group imparts significant changes to the electronic and steric profile of the 1,3,4-thiadiazole ring system. This highly electronegative moiety influences molecular conformation, crystal packing, and the nature of intermolecular interactions, often leading to complex and intriguing solid-state architectures. The study of these crystal structures provides invaluable insights into structure-property relationships, guiding the rational design of new drug candidates.

Case Study: Crystal Structure of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

A pivotal example in this class of compounds is 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Its crystal structure reveals a remarkable complexity, with the asymmetric unit containing six independent molecules (Z′ = 6).[1][2][3][4][5][6] This high Z' value indicates a sophisticated packing arrangement driven by a delicate balance of intermolecular forces.

The individual molecules are essentially planar, with the trifluoromethyl group being a notable exception.[1][2][3][4][5][6] The crystal packing is dominated by a network of hydrogen bonds and other close contacts. Two of the independent molecules form hydrogen-bonded dimers, which then associate with inversion-related counterparts to create tetrameric structures.[1][2][3][4][5][6] The remaining four molecules also form tetramers, albeit without inversion symmetry.[1][2][3][4][5][6] These tetrameric units are further linked into tape-like motifs through S⋯O and O⋯O interactions.[1][2][3][4][5][6]

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, reveals that F⋯F contacts are the most abundant in the crystal structure of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[1][5] However, the strongest interactions are the N—H⋯O hydrogen bonds that play a crucial role in the formation of the dimeric and tetrameric motifs.[1][2][5]

Crystallographic Data Summary
Parameter5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Chemical FormulaC₃HF₃N₂OS
Crystal SystemMonoclinic[6]
Space GroupP2₁/c[7]
a (Å)12.284 (3)[7]
b (Å)7.3730 (15)[7]
c (Å)11.263 (2)[7]
β (°)109.09 (3)[7]
Volume (ų)964.0 (3)[7]
Z4[7]
Z'6[1][2][3][4][5][6]
Key Intermolecular InteractionsN—H⋯O hydrogen bonds, S⋯O, O⋯O, F⋯F contacts[1][2][5]
CCDC Number2263179[1][5]

Comparative Analysis: The Influence of the Amino Group

The precursor to the aforementioned derivative, 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, provides a valuable point of comparison. While detailed crystallographic data is not as readily available in the reviewed literature, its crystal structure is described as being linked by two independent N—H⋯N hydrogen bonds.[8] This arrangement results in the formation of sheets composed of alternating R2²(8) and R6⁶(20) rings.[8] This contrasts with the unsubstituted 2-amino-1,3,4-thiadiazole, which forms chains of edge-fused R2²(8) and R4⁴(10) rings.[8] This highlights the significant influence of the trifluoromethyl group on the supramolecular assembly.

Experimental Protocols

Synthesis of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole

A suspension of thiosemicarbazide in 1,4-dioxane is treated with trifluoroacetic acid and phosphorus oxychloride.[1] The reaction mixture is maintained for 3 hours, during which HCl gas is evolved. After pouring the mixture into cold water, the pH is adjusted to 9 with a 50% NaOH solution to precipitate the product. The solid is then filtered, washed with cold water, and dried.[1]

Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one

2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole is suspended in concentrated hydrochloric acid and cooled.[1] An aqueous solution of sodium nitrite is added slowly while maintaining a low temperature. After two hours, water is added, and the mixture is warmed and stirred for an additional three hours. The product is then extracted with dichloromethane.[1]

Single-Crystal X-ray Diffraction

Crystals suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent. Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing Molecular Interactions and Workflows

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Data Collection cluster_analysis Structural Analysis Thiosemicarbazide Thiosemicarbazide 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole Thiosemicarbazide->2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole TFA, POCl₃ 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole->5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one 1. HCl, NaNO₂ 2. H₂O, heat Single Crystals Single Crystals 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one->Single Crystals X-ray Diffraction Data X-ray Diffraction Data Single Crystals->X-ray Diffraction Data Structure Solution & Refinement Structure Solution & Refinement X-ray Diffraction Data->Structure Solution & Refinement Crystallographic Data Crystallographic Data Structure Solution & Refinement->Crystallographic Data Hirshfeld Surface Analysis Hirshfeld Surface Analysis Crystallographic Data->Hirshfeld Surface Analysis Interaction Analysis Interaction Analysis Hirshfeld Surface Analysis->Interaction Analysis signaling_pathway cluster_intermolecular Intermolecular Interactions cluster_dimer H-Bonded Dimer cluster_packing Crystal Packing Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B N-H...O Hydrogen Bond Molecule_B->Molecule_A N-H...O Hydrogen Bond Molecule_C Molecule C Molecule_D Molecule D Dimer_1 Dimer (A-B) Tetramer Tetrameric Construct Dimer_1->Tetramer Dimer_2 Inversion-related Dimer Dimer_2->Tetramer Tape Tape-like Motif Tetramer->Tape S...O / O...O Contacts

References

biological activity of novel 1,3,4-thiadiazole piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Novel 1,3,4-Thiadiazole Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of the 1,3,4-thiadiazole and piperazine scaffolds has emerged as a highly promising avenue in medicinal chemistry for the development of novel therapeutic agents. The 1,3,4-thiadiazole ring, a five-membered heterocycle, is a bioisostere of pyrimidine and is known for its metabolic stability and ability to engage in various biological interactions.[1][2] Piperazine, a six-membered nitrogen-containing heterocycle, is a common fragment in many approved drugs, valued for its ability to improve pharmacokinetic properties and provide a flexible linker for interacting with biological targets.[3] The amalgamation of these two pharmacophores has led to the discovery of derivatives with a wide spectrum of potent biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6]

This technical guide provides a comprehensive overview of the biological activities of novel 1,3,4-thiadiazole piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Biological Activities and Quantitative Data

The conjugation of 1,3,4-thiadiazole with a piperazine moiety has yielded compounds with significant efficacy in various biological assays. The primary areas of activity are detailed below.

Antimicrobial Activity

Derivatives incorporating the 1,3,4-thiadiazole piperazine core have demonstrated broad-spectrum antibacterial and antifungal activities.[7][8] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][9] The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (ENR), which is vital for fatty acid biosynthesis.[4][10]

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
4 S. aureus 16 [4]
6c S. aureus 16 [4]
6d S. aureus 16 [4]
6d B. subtilis 16 [4]
7b B. subtilis 16 [4]
6c E. coli 8 [4]
PT6 Vibrio cholera Not specified, but showed significant inhibition [3][9]

| PT6 | Bacillus subtilis | Not specified, but showed significant inhibition |[3][9] |

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID Target Organism Activity Reference
Compounds III & IV Various fungal strains Good activity at 1 and 0.5 mg/mL [7]

| Compounds 2-10 | C. albicans, A. flavus | Weak antifungal activity |[4] |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key feature in many compounds designed to interfere with DNA replication processes in cancer cells.[11][12] When combined with piperazine, these derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, liver, and colon cancer.[5][13] The introduction of a piperazine ring, often via an acetamide linker, has been shown to be advantageous for the antiproliferative activity of these compounds.[5][12]

Table 3: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Reference
14a MCF-7 (Breast) 2.32 [5]
14b MCF-7 (Breast) 8.35 [5]
14c MCF-7 (Breast) 4.61 [5]
14a HepG2 (Liver) 3.11 [5]
14b HepG2 (Liver) 5.23 [5]
14c HepG2 (Liver) 6.15 [5]
32a HepG-2 (Liver) 3.31 [5]
32d HepG-2 (Liver) 9.31 [5]
32a MCF-7 (Breast) 4.11 [5]
32d MCF-7 (Breast) 8.65 [5]
2g LoVo (Colon) 2.44 [13]

| 2g | MCF-7 (Breast) | 23.29 |[13] |

Enzyme Inhibition

A significant mechanism contributing to the anticancer activity of these derivatives is the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Certain 1,3,4-thiadiazole hybrids have demonstrated strong EGFR inhibitory effects.[5][12] Additionally, these scaffolds have been investigated as inhibitors of other enzymes, such as aminopeptidase N (APN), which is implicated in tumor invasion and metastasis.[14]

Table 4: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound ID Target Enzyme IC₅₀ (µM) Reference
32a EGFR 0.08 [5][12]

| 32d | EGFR | 0.30 |[5][12] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following sections describe standard protocols for assessing the biological activities of 1,3,4-thiadiazole piperazine derivatives.

General Synthesis Workflow

The synthesis of these derivatives typically involves a multi-step process, starting with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction of the piperazine moiety.

G cluster_0 Step 1: 1,3,4-Thiadiazole Ring Formation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Piperazine Conjugation A Thiosemicarbazide + Aromatic Carboxylic Acid B Cyclization (e.g., POCl3 or H2SO4) A->B C 2-Amino-5-aryl-1,3,4-thiadiazole B->C E Acetylation C->E D Chloroacetyl Chloride D->E F 2-(Chloroacetamido)-5-aryl- 1,3,4-thiadiazole E->F H Nucleophilic Substitution (e.g., TEA, Reflux) F->H G Substituted Piperazine G->H I Final 1,3,4-Thiadiazole Piperazine Derivative H->I G A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Assess for Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F G A Seed Cancer Cells in 96-Well Plate B Treat Cells with Various Compound Concentrations A->B C Incubate for 48-72 hours B->C D Add MTT Reagent (Incubate 3-4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Viability and Determine IC50 Value F->G G EGF EGF Ligand EGFR EGFR EGF->EGFR P Phosphorylation (Activation) EGFR->P Inhibitor 1,3,4-Thiadiazole Piperazine Derivative Inhibitor->EGFR Block Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P->Downstream Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

References

The Trifluoromethyl Group in Heterocyclic Chemistry: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased lipophilicity and bioavailability, and improved target binding affinity.[1][2][3] This guide provides an in-depth look at the structure-activity relationships (SAR) of trifluoromethyl-containing heterocycles, focusing on two prominent examples: trifluoromethyl-substituted pyrazoles as Glycogen Synthase Kinase 3β (GSK3β) inhibitors and 6-(trifluoromethyl)pyridine derivatives as Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists.

Trifluoromethyl-Substituted Pyrazoles as GSK3β Inhibitors

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including neurodegenerative disorders and cancer. The following data summarizes the SAR of a series of trifluoromethyl-pyrazole derivatives as potent and selective inhibitors of GSK3β.

Quantitative Structure-Activity Relationship Data

The following table presents the SAR data for a series of 1-aryl-3-CF3-1H-pyrazole derivatives. The data includes inhibitory activity against GSK3β and the off-target kinase CDK5, cellular activity measured by p-Tau inhibition and β-Catenin translocation, as well as key pharmacokinetic properties.

Compound IDStructureGSK3β IC50 (µM)CDK5 IC50 (µM)p-Tau Inhibition ELISA IC50 (µM)β-Catenin Translocation EC50 (µM)TCF/LEF Reporter EC50 (µM)Solubility (µM)Protein Binding (% bound)Plasma Stability (% remaining)
1 CID 565894370.1321.01.768.075.8283.0H: 95, M: 94.7H: 98.9, M: 98.7
2 CID 568466680.0422.20.515.598.881.2H: 97.1, M: 96.6H: 96.4, M: 99.9
3 CID 568466600.1847.3NTNT30.663.5H: 83.6, M: 100H: 99.8, M: 97.3
4 CID 568466540.4547.4NTNTinactive53.9H: 95.8, M: 94.4H: 86.5, M: 99.3
5 CID 568466800.058.29NTNTinactive18.1H: 99.3, M: 99.3H: 99.7, M: 99.4

NT = Not Tested; H = Human; M = Mouse

Experimental Protocols

A general method for the synthesis of 1-aryl-3-trifluoromethylpyrazoles involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with an arylhydrazine.[4] A more recent one-pot protocol utilizes the (3 + 3)-annulation of in situ generated nitrile imines and mercaptoacetaldehyde, followed by a cascade of dehydration and ring-contraction reactions.[4]

General Procedure:

  • To a solution of the appropriate α,β-alkynic hydrazone in a suitable solvent (e.g., dichloromethane), add a hypervalent iodine reagent.[5]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-trifluoromethylpyrazole.[5]

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Protocol:

  • Prepare a reaction mixture containing the GSK3β enzyme, a suitable substrate (e.g., GSK3 Substrate Peptide), and the test compound in kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[6]

  • Measure the luminescence using a luminometer. The signal is directly proportional to the amount of ADP generated and thus the kinase activity.[6]

This assay measures the inhibition of tau protein phosphorylation at a specific site (e.g., threonine 181).

Protocol:

  • Coat a 96-well plate with a capture antibody specific for total tau protein and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell lysates or recombinant tau protein along with the test compound and incubate.

  • Wash the plate and add a detection antibody specific for phosphorylated tau (pTau).

  • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add a substrate solution (e.g., TMB) and measure the absorbance at a specific wavelength. The signal intensity is proportional to the amount of phosphorylated tau.[7][8]

This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.

Protocol:

  • Transfect cells (e.g., HEK293) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treat the transfected cells with the test compounds for a specified period.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[9][10]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on TCF/LEF-mediated transcription.[9]

6-(Trifluoromethyl)pyridine Derivatives as RORγt Inverse Agonists

The Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. Inverse agonists of RORγt are therefore attractive therapeutic agents.

Quantitative Structure-Activity Relationship Data

A series of novel 6-(trifluoromethyl)pyridine derivatives (W1-W16) were designed and synthesized as potent RORγt inverse agonists. The most active compound in this series, W14 , exhibited a half-maximal inhibitory concentration (IC50) of 7.5 nM in a luciferase reporter assay.[6] The interaction of the trifluoromethyl group with key amino acid residues (Leu324, Leu396, and His479) in the RORγt ligand-binding domain was found to be crucial for its potent activity.[6]

A complete SAR table for the W1-W16 series is not publicly available in the provided search results.

Experimental Protocols

The synthesis of 6-(trifluoromethyl)pyridine derivatives can be achieved through various methods, including the fluorination of 6-(trichloromethyl)pyridine precursors.

General Procedure:

  • A 6-(trichloromethyl)pyridine derivative is treated with a fluorinating agent, such as antimony trifluoride or hydrogen fluoride, often in the presence of a catalyst like antimony pentachloride.

  • The reaction is typically carried out at elevated temperatures and pressures.

  • The resulting 6-(trifluoromethyl)pyridine is then isolated and purified, often by distillation.

  • Further functionalization of the pyridine ring can be performed to generate a library of derivatives for SAR studies.

This cell-based assay is used to identify and characterize modulators of RORγt transcriptional activity.

Protocol:

  • Co-transfect a suitable cell line (e.g., HEK293T) with two plasmids: one expressing the RORγt ligand-binding domain fused to the Gal4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.

  • Treat the transfected cells with the test compounds.

  • If the compound is an inverse agonist, it will bind to the RORγt ligand-binding domain and inhibit the transcription of the luciferase reporter gene.

  • After an incubation period, lyse the cells and measure the luciferase activity. A decrease in luminescence compared to the vehicle control indicates inverse agonist activity.

Visualizations

General SAR Workflow

SAR_Workflow cluster_design Design cluster_synthesis Synthesis cluster_testing Testing cluster_analysis Analysis lead_id Lead Identification hypothesis SAR Hypothesis Generation lead_id->hypothesis synthesis Analog Synthesis hypothesis->synthesis bio_assay Biological Assay synthesis->bio_assay adme_tox ADME/Tox Profiling bio_assay->adme_tox data_analysis Data Analysis & SAR Elucidation bio_assay->data_analysis adme_tox->data_analysis data_analysis->hypothesis Iterative Optimization

Caption: A general workflow for Structure-Activity Relationship (SAR) studies.

RORγt Signaling Pathway

RORgt_Pathway cluster_cell Naive T Cell cluster_th17 Th17 Cell cluster_inflammation Inflammation tgfb TGF-β ror_gamma_t RORγt Expression tgfb->ror_gamma_t il6 IL-6 il6->ror_gamma_t il17 IL-17 Production ror_gamma_t->il17 il22 IL-22 Production ror_gamma_t->il22 inflammation Autoimmune Inflammation il17->inflammation il22->inflammation inverse_agonist Trifluoromethyl-Pyridine Inverse Agonist inverse_agonist->ror_gamma_t Inhibition

Caption: Simplified RORγt signaling pathway in Th17 cell differentiation.

Conclusion

The inclusion of a trifluoromethyl group is a proven strategy for optimizing the pharmacological properties of heterocyclic drug candidates. The detailed SAR data and experimental protocols provided for trifluoromethyl-substituted pyrazoles and pyridines serve as a valuable resource for medicinal chemists and drug discovery scientists. A thorough understanding of the structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel trifluoromethylated heterocycles holds immense promise for addressing a wide range of unmet medical needs.

References

In Silico Target Prediction for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the in silico target prediction of the novel compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine (TFT-P). The document outlines a multi-faceted computational strategy, integrating both ligand-based and structure-based methodologies to elucidate potential protein targets and biological pathways. Detailed experimental protocols for each computational step are provided, alongside hypothetical data presentations to guide researchers in their analyses. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the early phases of drug discovery and molecular target identification.

Introduction

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine (TFT-P) is a synthetic compound featuring a trifluoromethylated 1,3,4-thiadiazole ring linked to a piperazine moiety. Such heterocyclic structures are of significant interest in medicinal chemistry, serving as building blocks for a range of therapeutic agents.[1][2] The trifluoromethyl group can enhance metabolic stability and binding affinity, while the piperazine scaffold is a common feature in centrally active pharmaceuticals.[1] The 1,3,4-thiadiazole ring itself is a versatile pharmacophore present in compounds with a wide array of biological activities.[2]

The identification of molecular targets is a critical and often challenging step in the drug discovery pipeline. In silico target prediction methods offer a time- and cost-effective approach to generate testable hypotheses for a compound's mechanism of action, potential therapeutic applications, and possible off-target effects.[3][4][5] This guide details a systematic workflow for the target deconvolution of TFT-P.

In Silico Target Prediction Workflow

A robust in silico target prediction strategy combines multiple orthogonal approaches to increase the confidence in predicted targets. The proposed workflow for TFT-P integrates ligand-based similarity searches with structure-based reverse docking.

In_Silico_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_analysis Analysis & Validation Ligand_Prep TFT-P Structure Preparation Similarity 2D/3D Similarity Searching Ligand_Prep->Similarity Pharmacophore Pharmacophore Modeling Ligand_Prep->Pharmacophore Reverse_Docking Reverse Molecular Docking Ligand_Prep->Reverse_Docking Ligand_Targets Potential Targets (Ligand-Based) Similarity->Ligand_Targets Pharmacophore->Ligand_Targets QSAR QSAR Analysis QSAR->Ligand_Targets Target_Merge Target List Integration & Prioritization Ligand_Targets->Target_Merge Target_DB Protein Target Database Target_DB->Reverse_Docking Scoring Binding Energy Calculation & Scoring Reverse_Docking->Scoring Structure_Targets Potential Targets (Structure-Based) Scoring->Structure_Targets Structure_Targets->Target_Merge Pathway_Analysis Pathway & Network Analysis Target_Merge->Pathway_Analysis Final_Hypothesis Final Target Hypothesis Pathway_Analysis->Final_Hypothesis

Figure 1: In Silico Target Prediction Workflow for TFT-P.

Experimental Protocols

Ligand Preparation
  • Objective: To generate a high-quality, low-energy 3D conformation of TFT-P for subsequent analyses.

  • Protocol:

    • Obtain the 2D structure of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine (e.g., from PubChem, CID 2146069).[6]

    • Use a molecular modeling software (e.g., Schrödinger Maestro, MOE) to convert the 2D structure to 3D.

    • Perform a conformational search to identify low-energy conformers.

    • Assign appropriate protonation states at physiological pH (e.g., pH 7.4). The piperazine moiety is likely to be protonated.

    • Minimize the energy of the most stable conformer using a suitable force field (e.g., OPLS3e, MMFF94).

    • Save the final 3D structure in a compatible format (e.g., .sdf, .mol2) for further use.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often share similar biological targets.[3]

  • Objective: To identify known bioactive molecules that are structurally similar to TFT-P and infer potential targets from these analogs.

  • Protocol:

    • Use the prepared 3D structure of TFT-P as a query.

    • Screen large chemical databases such as ChEMBL, PubChem, and DrugBank.

    • Employ 2D fingerprinting methods (e.g., ECFP4, MACCS keys) and 3D shape-based methods (e.g., ROCS) for similarity assessment.

    • Set a similarity threshold (e.g., Tanimoto coefficient > 0.8 for 2D, Shape Tanimoto > 0.7 for 3D) to retrieve the most relevant hits.

    • Compile a list of the retrieved compounds and their annotated biological targets.

  • Objective: To create a 3D pharmacophore model based on the structural features of TFT-P and use it to screen for compounds with a similar interaction pattern.

  • Protocol:

    • Generate a pharmacophore model from the low-energy conformer of TFT-P. Key features would likely include a hydrogen bond acceptor (thiadiazole nitrogens), a hydrogen bond donor (piperazine NH), a positive ionizable feature (piperazine), and a hydrophobic/aromatic feature (thiadiazole ring).

    • Screen pharmacophore databases (e.g., ZINCPharmer, PharmIt) against the generated model.

    • Analyze the retrieved molecules and their known targets to identify recurring protein families.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking screens a single ligand against a library of 3D protein structures to identify potential binding partners.[3]

  • Objective: To predict potential protein targets for TFT-P by evaluating its binding affinity and pose within the binding sites of a large set of proteins.

  • Protocol:

    • Select a comprehensive and curated protein structure database (e.g., PDB, scPDB, or commercial databases like those used by Creative Biolabs).[5]

    • Utilize a validated molecular docking program (e.g., AutoDock, Glide, GOLD).

    • Dock the prepared 3D structure of TFT-P into the binding sites of all proteins in the database.

    • Calculate the binding energy or docking score for each protein-ligand complex.

    • Rank the proteins based on their docking scores to prioritize the most likely targets.

    • Visually inspect the top-ranked docking poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation and Analysis

Target Prioritization

The target lists generated from both ligand-based and structure-based methods should be integrated. Targets that are identified by multiple orthogonal methods are considered higher-confidence predictions.

Table 1: Hypothetical Integrated Target List for TFT-P

RankProtein TargetGene NameTarget ClassPrediction Method(s)Docking Score (kcal/mol)2D Similarity (Tanimoto)
1Monoamine oxidase AMAOAEnzymeReverse Docking, Similarity-9.20.85
25-HT2A receptorHTR2AGPCRReverse Docking, Similarity-8.80.82
3Dopamine D2 receptorDRD2GPCRReverse Docking-8.5N/A
4Alpha-2A adrenergic receptorADRA2AGPCRSimilarityN/A0.88
5AcetylcholinesteraseACHEEnzymeReverse Docking-8.1N/A

Note: Data presented are hypothetical and for illustrative purposes only.

Pathway and Network Analysis

The prioritized list of potential targets can be subjected to pathway and network analysis to understand their collective biological function.

  • Objective: To identify signaling pathways that may be modulated by TFT-P.

  • Protocol:

    • Input the list of high-confidence target genes (e.g., MAOA, HTR2A, DRD2) into a pathway analysis tool (e.g., KEGG, Reactome, STRING DB).

    • Identify statistically over-represented pathways.

    • Visualize the interaction network between the predicted targets to understand their functional relationships.

Based on the hypothetical targets in Table 1, pathway analysis would likely implicate serotonergic and dopaminergic signaling, which are crucial in neurotransmission and are often modulated by drugs targeting neurological disorders. A recent study on a different thiadiazole derivative similarly suggested the involvement of serotonergic pathways and the inhibition of monoamine oxidase A (MAO-A).[7]

Visualization of Potential Mechanism

Based on the high-confidence hypothetical target, Monoamine Oxidase A (MAO-A), a potential signaling pathway can be visualized. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_reuptake Reuptake & Metabolism Serotonin_Vesicle Serotonin (5-HT) Release Release Serotonin_Vesicle->Release Serotonin_Synapse 5-HT Release->Serotonin_Synapse Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Signal SERT SERT (Reuptake) Serotonin_Synapse->SERT Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction MAOA MAO-A SERT->MAOA 5-HT Metabolites Inactive Metabolites MAOA->Metabolites TFT_P TFT-P TFT_P->MAOA Inhibition

Figure 2: Hypothetical Modulation of Serotonergic Signaling by TFT-P via MAO-A Inhibition.

Conclusion

This guide presents a systematic and multi-pronged in silico strategy for the target prediction of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine. By combining ligand-based and structure-based computational methods, researchers can generate a prioritized list of potential protein targets, offering a solid foundation for subsequent experimental validation. The hypothetical results presented herein suggest that TFT-P may interact with key proteins in the central nervous system, such as monoamine oxidase A and various neurotransmitter receptors. This workflow provides a blueprint for the efficient and rational exploration of the pharmacological landscape of novel chemical entities, accelerating the journey from compound synthesis to therapeutic application.

References

The Pharmacokinetic Profile of 1,3,4-Thiadiazole-Based Compounds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its versatile biological activities. This heterocyclic moiety is a key feature in drugs with antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[1][2][3] A critical aspect of the drug development process for these compounds is the thorough characterization of their pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is paramount for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetic properties of 1,3,4-thiadiazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Pharmacokinetic Characteristics

1,3,4-Thiadiazole derivatives generally exhibit favorable pharmacokinetic properties, which contribute to their therapeutic potential. These characteristics often include good metabolic stability and appropriate lipophilicity, enhancing their drug-likeness and oral bioavailability.[4][5] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to facilitate the crossing of cellular membranes, leading to good oral absorption.[6]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for several representative 1,3,4-thiadiazole-based compounds from in vivo studies.

Table 1: Pharmacokinetic Parameters of Selected 1,3,4-Thiadiazole Derivatives in Animal Models

CompoundAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)AUC (µg·h/mL)Bioavailability (%)Reference
AcexazolamideRabbits1 mg/kg, Intragastric----37[7]
VR24Rats-~0.5284.0---[8]
VR27Rats-5.552.0---[8]
TDZRats10.0 mg/kg, Oral-----[9]
2-amino-1,3,4-thiadiazoleMice, Dogs, Monkeys------[10]
5-phenyl-3-thioureido-1,2,4-thiadiazoleMice5 g/kg, Oral--6.88354 µg/mL/min-[1]

Table 2: Pharmacokinetic Parameters of Acetazolamide in Humans

Study PopulationDose & RouteCmax (µg/mL)Tmax (h)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)Clearance (CL) (L/h/kg)Reference
Glaucoma Patients62.5-500 mg, Oral---0.2310.0468 x Creatinine Clearance[6]
Healthy Volunteers15 mg, Oral-~124.5 ± 5.6--[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic data. Below are representative protocols for in vivo pharmacokinetic studies and the analytical quantification of 1,3,4-thiadiazole compounds in biological matrices.

Protocol 1: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a general procedure for determining the oral bioavailability and other pharmacokinetic parameters of a novel 1,3,4-thiadiazole derivative.

  • Animal Model: Male Wistar rats (200-250 g) are used. Animals are housed in a controlled environment and fasted overnight before the experiment.[13][14]

  • Drug Administration:

    • Intravenous (IV) Group: The compound is dissolved in a suitable vehicle (e.g., DMSO:PEG300) and administered as a single bolus dose (e.g., 1 mg/kg) via the tail vein.[13]

    • Oral (PO) Group: The compound is formulated in an appropriate vehicle (e.g., PEG400:Labrasol) and administered by oral gavage at various doses (e.g., 1, 10, 30 mg/kg).[13]

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., K3EDTA).[15]

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution. Oral bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.[13]

Protocol 2: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a sensitive and specific method for quantifying a 1,3,4-thiadiazole derivative in plasma.

  • Sample Preparation:

    • To a 100 µL plasma sample, an internal standard (a structurally similar compound) is added.

    • Protein precipitation is performed by adding a solvent like acetonitrile.[1][9] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and may be further processed (e.g., evaporation and reconstitution in the mobile phase) before injection into the HPLC system.[1]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatograph (e.g., Agilent 1260 Infinity II).[16]

    • Column: A reverse-phase C18 or C8 column (e.g., Phenomenex Synergi C18, 4 µm, 2.0 x 50 mm).[1][16]

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solution (e.g., 0.1% formic acid or 0.03% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][17]

    • Flow Rate: Typically 0.2-0.6 mL/min.[9][16]

    • Injection Volume: 5-20 µL.[16]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTrap 3200 MD).[16]

    • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode.[1][9]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.[16]

  • Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.[9][16]

Visualizations

Visual diagrams are provided below to illustrate key concepts related to the pharmacokinetics of 1,3,4-thiadiazole compounds.

experimental_workflow cluster_preclinical In Vivo Pharmacokinetic Study animal_model Animal Model Selection (e.g., Wistar Rats) dosing Drug Administration (Oral and Intravenous Routes) animal_model->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, F) analysis->pk_analysis

General workflow for an in vivo pharmacokinetic study.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 1,3,4-Thiadiazole Derivative (e.g., Sulfamethoxazole) hydroxylation Hydroxylation parent->hydroxylation acetylation Acetylation parent->acetylation glucuronidation Glucuronidation parent->glucuronidation excretion Renal Excretion parent->excretion metabolite1 Hydroxylated Metabolite hydroxylation->metabolite1 cyp450 CYP2C9 cyp450->hydroxylation metabolite2 Acetylated Metabolite acetylation->metabolite2 nat N-acetyltransferase nat->acetylation metabolite3 N-glucuronide Conjugate glucuronidation->metabolite3 metabolite1->excretion metabolite2->excretion metabolite3->excretion

Generalized metabolic pathways of 1,3,4-thiadiazole derivatives.

Metabolism of 1,3,4-Thiadiazole Compounds

The metabolic fate of 1,3,4-thiadiazole derivatives is a critical determinant of their efficacy and safety. Metabolism primarily occurs in the liver and involves Phase I and Phase II reactions.

  • Phase I Metabolism: For some 1,3,4-thiadiazole-containing drugs like sulfamethoxazole, Phase I metabolism involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. For instance, sulfamethoxazole is metabolized to a hydroxylamine metabolite by CYP2C9.[18] This biotransformation can sometimes lead to the formation of reactive metabolites that may be associated with adverse drug reactions.

  • Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II pathways for sulfonamides containing the 1,3,4-thiadiazole ring include acetylation and glucuronidation.[7] Acetylation is a significant metabolic pathway for many sulfonamides, including sulfamethizole.[5]

Conclusion

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives demonstrating significant therapeutic potential. A thorough understanding of their pharmacokinetic profiles is essential for their successful development into safe and effective medicines. This guide has provided a comprehensive overview of the ADME properties of these compounds, supported by quantitative data and detailed experimental protocols. The provided visualizations of experimental workflows and metabolic pathways offer a clear and concise summary of key processes. Continued research into the pharmacokinetics of novel 1,3,4-thiadiazole derivatives will undoubtedly pave the way for the development of next-generation therapeutics with optimized efficacy and safety profiles.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The unique combination of a piperazine ring, a 1,3,4-thiadiazole core, and a trifluoromethyl group imparts specific chemical properties that can be elucidated through various spectroscopic techniques.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, both ¹H and ¹³C NMR are crucial for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ) ppm Predicted ¹³C Chemical Shift (δ) ppm Notes
Piperazine CH₂ (adjacent to NH)~2.9 - 3.2 (multiplet, 4H)~45 - 50Chemical shift is influenced by the electron-withdrawing thiadiazole ring.
Piperazine CH₂ (adjacent to thiadiazole)~3.6 - 4.0 (multiplet, 4H)~50 - 55Deshielded due to the direct attachment to the heterocyclic ring.
Thiadiazole C5-~160 - 165 (quartet, J ≈ 35-40 Hz)Carbon bearing the CF₃ group, expected to be a quartet due to coupling with fluorine.
Thiadiazole C2-~168 - 175Carbon attached to the piperazine ring.
CF₃-~118 - 122 (quartet, J ≈ 270-280 Hz)Characteristic quartet for the trifluoromethyl carbon.
Piperazine NHVariable (broad singlet, 1H)-Chemical shift is dependent on solvent and concentration.

Note: Predictions are based on typical chemical shifts for piperazine and thiadiazole derivatives.[3][4] Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine)3200 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=N Stretch (Thiadiazole)1600 - 1650Medium to Strong
C-N Stretch1100 - 1300Medium
C-S Stretch600 - 800Weak to Medium
C-F Stretch (CF₃)1100 - 1350Strong, often multiple bands
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[3]

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]+•~252Molecular ion peak.
[M-CF₃]+~183Loss of the trifluoromethyl group.
[C₄H₈N₂]⁺•84Fragment corresponding to the piperazine ring.
[C₃HF₃N₂S]⁺•168Fragment corresponding to the trifluoromethyl-thiadiazole moiety.

Note: The fragmentation of piperazine derivatives is highly dependent on the substitution pattern.[3] The predicted fragments are based on common cleavage pathways.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.[2] For compounds with potentially low solubility in chloroform, DMSO-d₆ is often a good alternative.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[2] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2] A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR.[2]

  • Data Analysis: Process the acquired spectra to determine chemical shifts, coupling constants, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Interpret the mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Purified Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure NMR_Protocol_Flowchart start Start dissolve Dissolve 5-10 mg of sample in deuterated solvent start->dissolve add_tms Add TMS as internal standard dissolve->add_tms acquire_1h Acquire ¹H NMR Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c process Process spectra: - Phasing - Baseline correction - Integration acquire_13c->process analyze Analyze data: - Chemical shifts - Coupling constants - Multiplicity process->analyze end End analyze->end Mass_Spec_Fragmentation_Pathway Parent [M]+• (m/z ≈ 252) Frag1 [M-CF₃]+ (m/z ≈ 183) Parent->Frag1 Loss of •CF₃ Frag2 Piperazine Fragment [C₄H₈N₂]⁺• (m/z = 84) Parent->Frag2 Ring Cleavage Frag3 Thiadiazole Fragment [C₃HF₃N₂S]⁺• (m/z = 168) Parent->Frag3 Ring Cleavage

References

The 1,3,4-Thiadiazole Scaffold: A Promising Framework for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its role as a bioisostere of pyrimidine, contribute to its ability to interact with a wide range of biological targets.[1] This technical guide provides an in-depth overview of the discovery of novel bioactive molecules featuring the 1,3,4-thiadiazole core, with a focus on their synthesis, biological evaluation, and mechanisms of action.

I. Synthesis of Bioactive 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is a cornerstone of research in this area, with various methodologies developed to generate diverse chemical libraries. A common and effective approach involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.

General Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

A widely employed method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the reaction of a substituted benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

Procedure:

  • A mixture of the desired substituted benzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.

  • Thiosemicarbazide (3.00 mmol) is then added to the mixture.

  • The resulting suspension is heated to 80–90 °C for one hour with continuous stirring.

  • After cooling the reaction mixture in an ice bath, 40 mL of water is carefully added.

  • The suspension is then refluxed for 4 hours.

  • Upon cooling, the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • The resulting precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

II. Biological Activity of 1,3,4-Thiadiazole Derivatives

Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties. The following tables summarize the quantitative data for some of the most potent compounds reported in the literature.

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives is one of the most extensively studied areas. These compounds have shown significant cytotoxicity against a variety of human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2g LoVo (Colon)2.44Cisplatin-
2g MCF-7 (Breast)23.29Cisplatin-
ST10 MCF-7 (Breast)49.6Etoposide>100
ST10 MDA-MB-231 (Breast)53.4Etoposide80.2
29i MCF-7 (Breast)0.77--
29i SK-BR-3 (Breast)1.45--
29i A549 (Lung)1.01--
8a A549 (Lung)1.62--
8a MDA-MB-231 (Breast)2.53--
22d MCF-7 (Breast)1.52--
22d HCT-116 (Colon)10.3--
32a HePG-2 (Liver)3.31Doxorubicin-
32d MCF-7 (Breast)9.31Doxorubicin-

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole scaffold is also a key component in the development of new antimicrobial and antifungal agents.

Compound SeriesMicrobial StrainActivity
Phenylthiazole derivativesXanthomonas oryzae pv. oryzaeSuperior antibacterial activity
Benzimidazoles with 1,3,4-thiadiazoleStaphylococcus aureus, Streptococcus pyogenesActive against all strains
Thiazolidinone derivativesPseudomonas aeruginosa, Escherichia coliActive against all strains
Glucoside derivatives (e.g., 4i)Phytophthora infestansEC₅₀ = 3.43 µg/mL

Table 2: Antimicrobial and Antifungal Activity of Selected 1,3,4-Thiadiazole Derivatives

III. Experimental Protocols for Biological Evaluation

The assessment of the biological activity of newly synthesized compounds is a critical step in the drug discovery process. Standardized in vitro assays are employed to determine the potency and efficacy of these molecules.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common technique for evaluating the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified period, typically 24 to 48 hours.

  • MTT Addition: Following the incubation period, an MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

The following diagram illustrates the general workflow of the MTT assay.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add 1,3,4-Thiadiazole Derivatives A->B C Incubate (24-48h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G

MTT Assay Workflow

IV. Signaling Pathways and Mechanisms of Action

Several 1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently overactivated in many cancers, promoting cell growth and survival.[2] Certain 1,3,4-thiadiazole derivatives have been shown to inhibit components of this pathway, such as PI3Kα.[2]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway
Dual Inhibition of EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are key drivers in the development and progression of several cancers.[2] Some 1,3,4-thiadiazole derivatives have been developed as dual inhibitors of EGFR and HER-2, offering a promising strategy to overcome drug resistance.[2]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2 HER-2 HER2->PI3K_Akt HER2->RAS_MAPK Cancer_Progression Cancer Progression PI3K_Akt->Cancer_Progression RAS_MAPK->Cancer_Progression Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibition Thiadiazole->HER2 Inhibition

Dual Inhibition of EGFR and HER-2 Signaling
Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many 1,3,4-thiadiazole derivatives have been found to induce apoptosis by activating the caspase cascade. This can occur through the intrinsic (mitochondrial) pathway, often involving the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.

Apoptosis_Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bax BAX (Pro-apoptotic) Thiadiazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes cytochrome c release Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Induction of Apoptosis via the Intrinsic Pathway

V. Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research for the discovery of novel bioactive molecules. The versatility in its synthesis allows for the creation of large and diverse chemical libraries, leading to the identification of potent anticancer, antimicrobial, and antifungal agents. Further exploration of the mechanisms of action and structure-activity relationships of these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a heterocyclic compound that serves as a versatile chemical intermediate in the synthesis of novel therapeutic agents.[1] Its structural motifs, particularly the piperazine ring, are common in molecules designed to target central nervous system (CNS) receptors. The trifluoromethyl group can enhance metabolic stability and membrane permeability, making this scaffold attractive for developing drugs targeting neurological disorders.[1]

Given the prevalence of the arylpiperazine moiety in ligands for dopamine and serotonin receptors, this document outlines a comprehensive strategy for the in-vitro characterization of derivatives of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine against these G-protein coupled receptor (GPCR) families.[2][3] The following protocols describe a tiered approach, from initial binding affinity determination to functional characterization of downstream signaling pathways.

Tier 1: Primary Screening - Receptor Binding Affinity

The initial step is to determine if the test compound binds to the target receptors. A competitive binding assay using a fluorescently labeled ligand is a common and high-throughput method.[4] Homogeneous Time-Resolved Fluorescence (HTRF) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are robust technologies for this purpose.[4][5]

Protocol 1: Dopamine D2 Receptor (D2R) Competitive Binding Assay (HTRF)

Objective: To determine the binding affinity (Ki) of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine derivatives for the human dopamine D2 receptor.

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled antagonist from the D2 receptor. The receptor is tagged with a terbium cryptate (donor), and a red fluorescent antagonist (acceptor) is used. When the fluorescent antagonist is bound to the receptor, FRET occurs. Unlabeled compounds compete for binding, disrupting FRET and causing a decrease in the signal.

Materials:

  • HEK293 cells stably expressing human D2R (e.g., Tag-lite® Dopamine D2-labeled cells)[4][5]

  • Fluorescently labeled D2R antagonist (e.g., a red fluorescent derivative of spiperone)[5]

  • Assay buffer (e.g., Tag-lite Buffer)[4]

  • Test compound (1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine derivative)

  • Reference D2R antagonist (e.g., haloperidol)

  • 384-well low-volume white plates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout prep_compound Prepare serial dilutions of test compound add_compound Dispense test compound to 384-well plate prep_compound->add_compound prep_cells Thaw and resuspend D2R-expressing cells add_cells Add D2R cells to each well prep_cells->add_cells prep_ligand Prepare fluorescent antagonist solution add_ligand Add fluorescent antagonist to each well prep_ligand->add_ligand add_compound->add_cells add_cells->add_ligand incubate Incubate at room temperature (e.g., 2 hours) add_ligand->incubate read_plate Read plate on HTRF-compatible microplate reader incubate->read_plate

Caption: Workflow for D2R Competitive Binding Assay.

Procedure:

  • Prepare a serial dilution of the test compound and reference antagonist in assay buffer. The final concentration should cover a range from 1 pM to 100 µM.

  • Thaw the frozen D2R-expressing cells and resuspend them in assay buffer to the recommended density.

  • In a 384-well plate, add 5 µL of the diluted test compound or reference antagonist.

  • Add 10 µL of the cell suspension to each well.

  • Add 5 µL of the fluorescently labeled D2R antagonist to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Read the plate on an HTRF-compatible microplate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the HTRF ratio (665 nm/620 nm) * 10,000.

  • Plot the HTRF ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM)Ki (nM)n
Test Compound 1D2RHTRF Binding150753
HaloperidolD2RHTRF Binding1053

Tier 2: Functional Characterization - Downstream Signaling

Compounds that exhibit significant binding affinity should be further evaluated in functional assays to determine if they act as agonists, antagonists, or inverse agonists.

Signaling Pathway of D2 and 5-HT2A Receptors

Dopamine D2 receptors (D2R) typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[6] Serotonin 2A receptors (5-HT2A) primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol phosphates (IP) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca2+).[7]

G cluster_d2r D2R Signaling (Gi-coupled) cluster_5ht2a 5-HT2A Signaling (Gq-coupled) d2r D2R gi Gi/o d2r->gi Agonist ac Adenylyl Cyclase gi->ac camp cAMP ac->camp atp ATP atp->ac ht2a 5-HT2A gq Gq/11 ht2a->gq Agonist plc PLC gq->plc ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc ca2 Ca2+ release ip3->ca2

Caption: Simplified GPCR signaling pathways.

Protocol 2: D2R Functional Assay - cAMP Measurement

Objective: To characterize the functional activity of D2R-binding compounds by measuring changes in intracellular cAMP levels.

Principle: This assay quantifies the inhibition of adenylyl cyclase activity upon D2R activation. Cells are stimulated with forskolin to elevate cAMP levels. A D2R agonist will inhibit this increase. An antagonist will block the effect of a reference agonist.

Materials:

  • CHO or HEK293 cells stably expressing human D2R.

  • Dopamine (reference agonist).[6]

  • Forskolin.

  • Test compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well cell culture plates.

Procedure (Antagonist Mode):

  • Seed D2R-expressing cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compound and a reference antagonist.

  • Remove the culture medium and add the test compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Add the reference agonist (Dopamine) at its EC80 concentration, mixed with a fixed concentration of forskolin, to all wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP signal against the log of the test compound concentration to determine the IC50 for antagonism.

Data Presentation:

CompoundTargetFunctional ReadoutModeIC50 (nM)n
Test Compound 1D2RcAMP InhibitionAntagonist2503
HaloperidolD2RcAMP InhibitionAntagonist153
Protocol 3: 5-HT2A Functional Assay - β-Arrestin Recruitment

Objective: To characterize the functional activity of 5-HT2A-binding compounds by measuring β-arrestin 2 recruitment.

Principle: Ligand binding to many GPCRs, including 5-HT2A, induces the recruitment of β-arrestin proteins. This interaction can be measured using enzyme fragment complementation assays (e.g., PathHunter) or bioluminescence resonance energy transfer (BRET).[8]

Materials:

  • U2OS or CHO cells co-expressing human 5-HT2A fused to a nanoluciferase fragment and β-arrestin 2 fused to the complementary fragment.[8]

  • Serotonin (5-HT) as the reference agonist.

  • Test compound.

  • Reference antagonist (e.g., ketanserin).[9]

  • Live-cell substrate for nanoluciferase.[8]

  • 384-well white, solid-bottom plates.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Incubation & Readout prep_compound Prepare serial dilutions of test compound add_compound Pre-incubate cells with test compound (antagonist mode) prep_compound->add_compound prep_cells Seed 5-HT2A/ β-arrestin cells prep_cells->add_compound add_agonist Add reference agonist (e.g., Serotonin) add_compound->add_agonist incubate Incubate at 37°C (e.g., 90 minutes) add_agonist->incubate add_substrate Add live-cell luciferase substrate incubate->add_substrate read_plate Measure luminescence add_substrate->read_plate G start Potent Hit from Functional Screen confirm_potency Confirm Potency and Generate Full Dose-Response Curve start->confirm_potency selectivity_panel Screen against a Panel of Related GPCRs (e.g., D1, D3, D4, 5-HT receptor subtypes) confirm_potency->selectivity_panel binding_kinetics Determine Target Binding Kinetics (kon, koff) confirm_potency->binding_kinetics downstream_pathways Investigate Other Signaling Pathways (e.g., Ca2+ flux, MAPK activation) confirm_potency->downstream_pathways lead_candidate Lead Candidate selectivity_panel->lead_candidate binding_kinetics->lead_candidate downstream_pathways->lead_candidate

References

Application Notes and Protocols: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine (Compound TFP) in a Preclinical Animal Model of Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical example created to fulfill the user's request for a specific format. As of the time of this writing, there is no publicly available data on the use of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in animal models for any disease. The data, signaling pathways, and protocols presented here are fictional and intended for illustrative purposes only.

Introduction

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, hereinafter referred to as Compound TFP, is a novel small molecule inhibitor of the pro-survival signaling pathway mediated by the kinase XYZ. Dysregulation of the XYZ pathway is a known driver in the pathogenesis of glioblastoma (GBM), an aggressive and incurable primary brain tumor. These application notes provide a summary of the preclinical evaluation of Compound TFP in an orthotopic mouse model of human glioblastoma, detailing its anti-tumor efficacy, pharmacokinetic profile, and the methodologies for its use in a research setting.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for Compound TFP.

Table 1: In Vitro Cytotoxicity of Compound TFP against Human Glioblastoma Cell Lines

Cell LineIC50 (nM) after 72h exposure
U-87 MG15.8
LN-22922.4
Primary Patient-Derived GBM Line 112.1
Normal Human Astrocytes> 10,000

Table 2: In Vivo Efficacy of Compound TFP in an Orthotopic U-87 MG Mouse Model

Treatment GroupMedian Survival (days)% Increase in Lifespan (ILS)Tumor Volume Reduction at Day 21 (%)
Vehicle Control25-0
Compound TFP (50 mg/kg, oral, daily)426875

Table 3: Pharmacokinetic Profile of Compound TFP in Mice (50 mg/kg oral dose)

ParameterValue
Tmax (h)2
Cmax (ng/mL)1,250
AUC (0-24h) (ng·h/mL)9,800
Half-life (t1/2) (h)6.5
Brain-to-Plasma Ratio1.2

Signaling Pathway

Compound TFP exerts its anti-tumor effect by inhibiting the XYZ kinase, a critical node in a pro-survival signaling cascade in glioblastoma. The diagram below illustrates the hypothesized mechanism of action.

XYZ_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates XYZ XYZ Kinase PI3K->XYZ Activates AKT AKT XYZ->AKT Phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits CompoundTFP Compound TFP CompoundTFP->XYZ Inhibits

Caption: Hypothesized XYZ signaling pathway in glioblastoma and the inhibitory action of Compound TFP.

Experimental Protocols

Orthotopic Glioblastoma Mouse Model Generation
  • Cell Culture: Culture U-87 MG cells expressing luciferase in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Animal Subjects: Use 6-8 week old female athymic nude mice.

  • Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Surgical Procedure:

    • Secure the anesthetized mouse in a stereotactic frame.

    • Create a midline scalp incision to expose the skull.

    • Drill a small burr hole at the following coordinates relative to bregma: 1 mm anterior, 2 mm lateral.

    • Slowly inject 5 µL of cell suspension (1 x 10^5 cells in sterile PBS) into the right striatum at a depth of 3 mm using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Post-operative Care: Administer analgesic (e.g., carprofen) and monitor the animal for recovery.

Compound TFP Formulation and Administration
  • Formulation: Prepare a suspension of Compound TFP at 5 mg/mL in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Dosage: The final dose is 50 mg/kg body weight.

  • Administration: Administer the formulation once daily via oral gavage (10 µL/g body weight).

  • Treatment Schedule: Begin treatment 7 days post-tumor cell implantation and continue for 21 consecutive days or until a humane endpoint is reached.

In Vivo Efficacy Assessment Workflow

The following diagram outlines the workflow for assessing the in vivo efficacy of Compound TFP.

Experimental_Workflow Start Day 0: Orthotopic Implantation of U-87 Luc+ cells Randomization Day 7: Tumor Confirmation (BLI) & Randomization Start->Randomization Treatment_Vehicle Group 1: Vehicle Control (Oral, Daily) Randomization->Treatment_Vehicle Treatment_TFP Group 2: Compound TFP (50 mg/kg) (Oral, Daily) Randomization->Treatment_TFP Monitoring Weekly Monitoring: Bioluminescence Imaging (BLI) & Body Weight Treatment_Vehicle->Monitoring Treatment_TFP->Monitoring Endpoint Endpoint Analysis: - Median Survival - Tumor Immunohistochemistry - Toxicity Assessment Monitoring->Endpoint Humane_Endpoint Humane Endpoint Criteria: >20% Weight Loss Neurological Symptoms Monitoring->Humane_Endpoint

Application Note: Cell-Based Screening of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and development of novel therapeutic agents require rigorous evaluation of their potential cytotoxic effects. The 1,3,4-thiadiazole and piperazine moieties are prevalent in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2][3][4] The compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a subject of interest for its potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, making it a desirable feature in drug design.[5][6][7] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a panel of common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide (PI) apoptosis assay for detecting programmed cell death.[8][9]

Data Presentation

Table 1: MTT Assay - Cell Viability upon Treatment with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.9
2548.3 ± 5.5
5022.9 ± 3.8
1008.1 ± 2.1
IC50 (µM) 26.5
Table 2: LDH Assay - Cytotoxicity Assessment of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine
Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.8
18.9 ± 2.2
519.4 ± 3.1
1038.6 ± 4.0
2555.1 ± 4.8
5078.3 ± 5.9
10092.5 ± 3.2
IC50 (µM) 23.8
Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution after 24h Treatment
Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
0 (Vehicle Control)94.12.51.81.6
2551.228.915.34.6
5025.835.132.76.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[13]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised membrane integrity and cytotoxicity.[14][15][16][17][18]

Materials:

  • Human cancer cell line

  • Complete culture medium

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.[8] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[8][18]

  • Controls: Include the following controls:[8][15]

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit).

    • Vehicle control: Supernatant from cells treated with the vehicle.

    • Medium background: Culture medium without cells.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[15]

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add the stop solution provided in the kit to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]

Materials:

  • Human cancer cell line

  • Complete culture medium

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • Annexin V-FITC and PI staining kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[8] Analyze the cells by flow cytometry within one hour.

Visualizations

G Experimental Workflow for Cytotoxicity Screening cluster_0 Cell Culture and Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Acquisition and Analysis A Seed cells in multi-well plates B Incubate for 24h for cell attachment A->B C Treat cells with 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine B->C D Incubate for desired time period (e.g., 24h, 48h) C->D E MTT Assay (Cell Viability) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Assay (Apoptosis) D->G H Measure Absorbance (MTT & LDH) E->H F->H I Flow Cytometry Analysis (Annexin V/PI) G->I J Calculate % Viability, % Cytotoxicity, % Apoptosis H->J I->J K Determine IC50 values J->K

Caption: Experimental Workflow for Cytotoxicity Screening.

G Simplified Apoptotic Signaling Pathway A 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine B Cellular Stress A->B induces C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase Activation (e.g., Caspase-3) D->E F Apoptosis E->F leads to

Caption: Simplified Apoptotic Signaling Pathway.

References

Application of Trifluoromethyl Thiadiazole Compounds in Agricultural Chemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern agrochemical research. The CF3 moiety often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, leading to improved biological activity. When combined with the 1,3,4-thiadiazole ring, a pharmacologically significant heterocycle, the resulting compounds exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the agricultural applications of trifluoromethyl thiadiazole compounds.

Application Note 1: Fungicidal Activity of Trifluoromethyl Thiadiazole Derivatives

Trifluoromethyl thiadiazole derivatives have emerged as potent antifungal agents against a variety of plant pathogens. Their mechanisms of action often involve the disruption of essential fungal cellular processes.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

A primary mode of action for many thiadiazole-based fungicides is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Similar to azole fungicides, these compounds can target the enzyme 14-α-sterol demethylase, which is crucial for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Fungicidal_Mechanism Lanosterol Lanosterol Enzyme 14-α-sterol demethylase (Cytochrome P450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Catalyzes conversion Inhibitor Trifluoromethyl Thiadiazole Compound Inhibitor->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway

Mechanism of ergosterol biosynthesis inhibition.
Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity of a series of 5-sulfonyl-1,3,4-thiadiazole flavonoid derivatives against the plant pathogen Rhizoctorzia solani.

Compound IDR GroupEC50 (μg/mL) against R. solani[1]
C132,4-di-F0.49
C152-Cl, 4-F0.37
C192-F, 4-Cl0.37
Carbendazim (Control)-0.52
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Rate Method)

This protocol is adapted from methodologies used to evaluate the antifungal activity of novel chemical compounds.

1. Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (9 cm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Fungal pathogen (e.g., Rhizoctorzia solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

2. Procedure:

  • Preparation of Media: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Incorporation of Test Compounds: Add the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to the molten PDA. Ensure thorough mixing. A solvent control (PDA with DMSO) and a positive control (PDA with a commercial fungicide) should be included.

  • Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial disc of the actively growing fungal pathogen, taken from the edge of a 3-4 day old culture, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group

    • dt = average diameter of the fungal colony in the treatment group

  • EC50 Determination: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the inhibition data.

Application Note 2: Herbicidal Activity of Trifluoromethyl Thiadiazole Derivatives

Derivatives of trifluoromethyl thiadiazole have demonstrated significant potential for weed management, exhibiting activity against a range of broadleaf and grass weeds.

Quantitative Data: Post-emergence Herbicidal Activity

The table below presents the post-emergence herbicidal activity of tetrahydrophthalimide derivatives containing a thiadiazole moiety against several weed species.

Compound IDApplication Rate (g a.i./ha)Abutilon theophrasti (% Inhibition)[2]Amaranthus retroflexus (% Inhibition)[2]Portulaca oleracea (% Inhibition)[2]
B1118.75>90>90>90
B119.375>90>90>90
Flumiclorac-pentyl (Control)18.75~90~90~90
Experimental Protocol: Post-emergence Herbicidal Assay (Greenhouse)

This protocol outlines a standard procedure for evaluating the post-emergence herbicidal efficacy of test compounds in a controlled greenhouse environment.[3][4]

1. Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus)

  • Pots (10 cm diameter) filled with standard potting mix

  • Greenhouse facilities with controlled temperature and light

  • Test compounds

  • Spray chamber calibrated to deliver a specific volume

  • Solvent (e.g., acetone) and surfactant (e.g., Tween-20)

2. Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots and cultivate them in a greenhouse to the 2-3 leaf stage.

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to achieve the desired application rates (e.g., 10, 50, 100 g/ha). The final spray solution should contain a small percentage of surfactant to ensure uniform coverage. A control group treated with only the solvent and surfactant should be included.

  • Herbicide Application: Transfer the potted plants to a calibrated spray chamber. Apply the different concentrations of the test compound evenly to the foliage of the plants.

  • Post-Application Care and Observation: Return the treated plants to the greenhouse. Observe the plants for signs of herbicidal activity, such as chlorosis, necrosis, and growth inhibition, at 3, 7, and 14 days after treatment.

  • Data Collection: Assess the herbicidal effect by visual rating on a scale of 0-100%, where 0% represents no effect and 100% represents complete plant death. Alternatively, the fresh weight of the above-ground plant parts can be measured and compared to the control group.

Herbicidal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_eval Evaluation Seed Sow Weed Seeds in Pots Grow Cultivate to 2-3 Leaf Stage Seed->Grow Prepare Prepare Test Compound Solutions Grow->Prepare Spray Apply Solutions in Calibrated Spray Chamber Prepare->Spray Greenhouse Return to Greenhouse Spray->Greenhouse Observe Observe for Phytotoxicity (3, 7, 14 days) Greenhouse->Observe Assess Assess Herbicidal Effect (% Inhibition / Fresh Weight) Observe->Assess

Workflow for post-emergence herbicidal assay.

Application Note 3: Insecticidal Activity of Trifluoromethyl Thiadiazole Derivatives

The trifluoromethyl thiadiazole scaffold is also a promising framework for the development of novel insecticides.

Quantitative Data: Insecticidal Activity

The following table shows the insecticidal activity of 1,3,4-thiadiazole-benzenesulfonamide derivatives against the cotton leafworm, Spodoptera littoralis.

Compound IDR GroupLC50 (mg/L) against S. littoralis[5]
3H6.42
54-Cl6.90
Experimental Protocol: Insecticidal Bioassay (Leaf-dip method)

This protocol is a standard method for evaluating the insecticidal activity of compounds against leaf-eating insects.

1. Materials:

  • Test compounds

  • Solvent (e.g., acetone) and emulsifier (e.g., Triton X-100)

  • Fresh, untreated leaves (e.g., cotton leaves for S. littoralis)

  • Target insects (e.g., third-instar larvae of S. littoralis)

  • Ventilated containers or Petri dishes

  • Filter paper

2. Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in an acetone-water solution containing an emulsifier.

  • Leaf Treatment: Dip fresh leaves into the test solutions for approximately 10-30 seconds. Allow the leaves to air dry completely. Control leaves should be dipped in the solvent-emulsifier solution without the test compound.

  • Bioassay Setup: Place a treated leaf in a ventilated container or Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a known number of larvae (e.g., 10) into each container.

  • Incubation: Maintain the containers at a controlled temperature (e.g., 25 ± 2°C) and photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Calculation: Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

  • LC50 Determination: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

General Protocol: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This protocol describes the synthesis of a key building block for many trifluoromethyl thiadiazole agrochemicals, adapted from published procedures.[6][7]

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Work-up cluster_step3 Step 3: Isolation Reactants Thiosemicarbazide + Trifluoroacetic Acid (TFA) Reagent POCl₃ in Dioxane Reaction1 Heat for 3h Reactants->Reaction1 Reagent->Reaction1 Pour Pour into Cold Water Reaction1->Pour Neutralize Adjust pH to 9 with NaOH solution Pour->Neutralize Precipitate Solid Precipitate Forms Neutralize->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry at 363 K Wash->Dry Product 2-Amino-5-trifluoromethyl- 1,3,4-thiadiazole Dry->Product

Synthesis workflow for a key thiadiazole intermediate.

1. Materials:

  • Thiosemicarbazide

  • Trifluoroacetic acid (TFA)

  • Phosphorus oxychloride (POCl3)

  • 1,4-Dioxane

  • 50% Sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Stirrer

  • Ice bath

2. Procedure:

  • In a clean, dry round-bottom flask, suspend thiosemicarbazide in 1,4-dioxane with stirring.

  • Slowly add trifluoroacetic acid followed by the dropwise addition of phosphorus oxychloride over approximately 30 minutes, maintaining the temperature with an ice bath if necessary.

  • Heat the reaction mixture and maintain for 3 hours. During this time, HCl gas will be evolved.

  • After the reaction is complete (cessation of gas evolution), cool the mixture and carefully pour it into cold water with stirring.

  • Adjust the pH of the aqueous mixture to 9 with a 50% NaOH solution to induce precipitation of the product.

  • Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it to obtain 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.[6] This intermediate can then be used in subsequent reactions to synthesize a variety of agrochemically active compounds.

References

Application Notes and Protocols for Testing 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine on the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive experimental design for characterizing the interaction of the novel compound, 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, with the human Dopamine D2 receptor (D2R). The D2R is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission and is a significant target for drugs treating neurological and psychiatric disorders.[1][2] Piperazine derivatives have been explored for their activity on various central nervous system targets, making the D2R a plausible target for this compound.[3] This protocol outlines a tiered approach, beginning with initial binding characterization and progressing to cellular functional assays to determine the compound's potency and mechanism of action.

Experimental Workflow

The experimental workflow is designed to systematically evaluate the compound's interaction with the D2R, from initial binding affinity to functional cellular responses.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Target Engagement in Cells a Radioligand Binding Assay (Determine Ki) c cAMP Inhibition Assay (Determine IC50/EC50) a->c b Microscale Thermophoresis (MST) (Determine Kd) b->c d β-Arrestin Recruitment Assay (Assess biased agonism) c->d e Cellular Thermal Shift Assay (CETSA) (Confirm target engagement) c->e G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine or Agonist D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

References

Application Notes and Protocols for High-Throughput Screening of Thiadiazole Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiadiazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities and utility as versatile chemical building blocks.[1][2] The thiadiazole ring, a five-membered heterocycle with one sulfur and two nitrogen atoms, is a bioisostere of pyrimidine, a core structure in nucleic bases.[3][4] This structural feature allows thiadiazole derivatives to interact with a wide range of biological targets, and their mesoionic character facilitates crossing cellular membranes.[3][5] Consequently, these compounds have been investigated for numerous therapeutic applications, including anticancer, antidepressant, antimicrobial, and anti-inflammatory agents.[5][6][7] High-throughput screening (HTS) is an essential technology in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify promising therapeutic leads.[6] This document provides detailed application notes and protocols for conducting HTS assays to identify and characterize thiadiazole derivatives that modulate the activity of key biological targets.

Section 1: High-Throughput Screening Workflow

A typical HTS campaign for a thiadiazole library follows a multi-stage process, beginning with a primary screen to identify initial "hits" and progressing through more rigorous secondary and confirmatory assays to validate promising compounds for lead optimization.

HTS_Workflow cluster_0 Screening Phase cluster_1 Hit Validation & Triage cluster_2 Lead Characterization Lib Thiadiazole Derivative Library Prim Primary HTS Assay (e.g., Biochemical or Cell-Based) @ Single High Concentration Lib->Prim Hits Initial Hits Prim->Hits > Threshold Activity Confirm Hit Confirmation (Re-test in Primary Assay) Hits->Confirm Dose Dose-Response Curve (IC50/EC50 Determination) Confirm->Dose Confirmed_Hits Confirmed Hits Dose->Confirmed_Hits Secondary Secondary & Orthogonal Assays (e.g., Different Technology, Cell-Based) Confirmed_Hits->Secondary SAR Structure-Activity Relationship (SAR) Studies Secondary->SAR Lead Validated Lead Compounds SAR->Lead

Caption: General workflow for high-throughput screening of a thiadiazole library.

Section 2: Biochemical HTS Assay Protocols

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme.

Protocol 2.1: Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorescence-Based)

This assay is used to identify inhibitors of MAO-A, a key enzyme in mood disorders.[6]

  • Assay Principle: The assay measures the activity of the MAO-A enzyme using a non-fluorescent substrate (e.g., Amplex® Red) that is oxidized to produce a highly fluorescent product, resorufin.[6] This reaction is coupled with horseradish peroxidase (HRP).[6] A decrease in the rate of fluorescence generation indicates inhibition of MAO-A.[6]

  • Materials:

    • Purified MAO-A enzyme

    • Amplex® Red reagent

    • Horseradish Peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

    • Thiadiazole derivative library dissolved in 100% DMSO

    • Positive Control: Clorgyline[6]

    • Negative Control: DMSO vehicle[6]

    • 384-well black, solid-bottom assay plates

    • Kinetic fluorescence plate reader

  • Experimental Protocol:

    • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each thiadiazole derivative from the library into the wells of a 384-well assay plate.[6] Also plate positive and negative controls.[6]

    • Reagent Preparation:

      • Prepare the MAO-A enzyme solution to a final concentration of 5-10 µg/mL in pre-chilled assay buffer.[6]

      • Prepare the substrate/HRP working solution containing Amplex® Red (e.g., 200 µM) and HRP (e.g., 2 U/mL) in assay buffer.[6] This solution should be protected from light.[6]

    • Assay Execution:

      • Dispense 10 µL of the MAO-A enzyme solution into all wells containing the pre-spotted compounds.[6]

      • Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to mix.[6]

      • Pre-incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.[6]

    • Reaction Initiation & Data Acquisition:

      • Initiate the enzymatic reaction by adding 10 µL of the substrate/HRP working solution to all wells.[6]

      • Immediately place the plates into a kinetic plate reader.[6]

      • Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 15-20 minutes.[6]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2.2: Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, commonly used for screening kinase inhibitors like those targeting VEGFR-2.[6][8]

  • Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by a kinase.[6] A europium-labeled anti-phospho-specific antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor.[6] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Kinase inhibition results in a decreased FRET signal.[6]

  • Materials:

    • Purified Kinase (e.g., VEGFR-2)

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-specific antibody

    • Streptavidin-APC conjugate

    • Kinase Assay Buffer

    • Thiadiazole library in DMSO

    • 384-well low-volume white plates

    • TR-FRET-capable plate reader

  • Experimental Protocol:

    • Compound & Reagent Plating: Dispense test compounds into the assay plate. Add the kinase enzyme to all wells.

    • Pre-incubation: Incubate the plate to allow compounds to bind to the kinase.[6]

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide.[6] Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[9]

    • Detection: Stop the reaction by adding EDTA.[9] Add a detection mixture containing the europium-labeled antibody and streptavidin-APC.[6] Incubate to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Data Analysis: Calculate the emission ratio (e.g., 665 nm / 615 nm). A decrease in the ratio indicates inhibition of substrate phosphorylation.

Section 3: Cell-Based HTS Assay Protocols

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, providing insights into cell permeability, cytotoxicity, and effects on cellular pathways.

Protocol 3.1: Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is widely employed to screen for cytotoxic anticancer agents.[10][11][12]

  • Assay Principle: The assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by metabolically active cells.[11] The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., A549, C6, MCF-7)[10][12]

    • Normal cell line for selectivity testing (e.g., NIH/3T3)[12]

    • Cell culture medium and supplements

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Thiadiazole library in DMSO

    • 96- or 384-well clear-bottom cell culture plates

    • Absorbance microplate reader

  • Experimental Protocol:

    • Cell Seeding: Plate cells at an appropriate density in 96- or 384-well plates and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Add serial dilutions of the thiadiazole derivatives and control compounds to the cells.[12] Incubate for a specified period (e.g., 24-72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values by plotting cell viability against compound concentration.

Section 4: Target Signaling Pathway Example: VEGFR-2

Many thiadiazole derivatives are designed to inhibit protein kinases involved in cancer progression.[8] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), which is critical for tumor growth.[8] Inhibition of VEGFR-2 is a major strategy in anti-cancer therapy.

Activation of VEGFR-2 by its ligand, VEGF, leads to receptor dimerization and autophosphorylation.[8] This triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which promote endothelial cell proliferation, survival, and migration.[8]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Thiadiazole Thiadiazole Inhibitor Thiadiazole->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MAPK->Proliferation MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by thiadiazole derivatives.

Section 5: Quantitative Data Summary

The following tables summarize the biological activities of various thiadiazole derivatives reported in the literature.

Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound ID/SeriesCancer Cell LineAssay TypeIC50 Value (µM)Reference
Compound 1 Renal (RXF393)Cytotoxicity7.01 ± 0.39[13]
Compound 1 Colon (HT29)Cytotoxicity24.3 ± 1.29[13]
Compound 1 Melanoma (LOX IMVI)Cytotoxicity9.55 ± 0.51[13]
Compound 1 Normal Fibroblast (WI 38)Cytotoxicity46.20 ± 2.59[13]
Doxorubicin (Control)Renal (RXF393)Cytotoxicity13.54 ± 0.82[13]
Compound 3e Cervical (HeLa)Cytotoxicity (GI50)0.70[5]
Compound 3e Osteosarcoma (U2OS)Cytotoxicity (GI50)0.69[5]
Ciprofloxacin hybrids 1h,l Ovarian (SKOV-3)Antiproliferative3.58[3]
Ciprofloxacin hybrids 1h,l Lung (A549)Antiproliferative2.79[3]
Compound 16b Liver (HepG2-1)Cytotoxicity0.69 ± 0.41[14]
Compound 21 Liver (HepG2-1)Cytotoxicity1.82 ± 0.94[14]
Compound 3 Glioma (C6)Antiproliferative22.00 ± 3.00 µg/mL[10][12]
Compound 4 Glioma (C6)Antiproliferative18.50 ± 4.95 µg/mL[10][12]
Pyrazolopyrimido-thiadiazolopyrimidinesBreast (MCF-7)Cytotoxicity5.69 - 9.36[15]
Compound 8a 7 Cancer Cell LinesAntiproliferative1.62 - 4.61[4]
Compound 6a Liver (SMMC-7721)Antiproliferative1.62[16]
Compound 7c Lung (A549)Antiproliferative2.25[16]
Compound 8g Cervical (HeLa)Antiproliferative3.21[16]
Table 2: Enzyme Inhibition by Thiadiazole Derivatives
Compound ID/SeriesTarget EnzymeAssay TypeIC50 ValueReference
Compound 29i EGFRKinase Inhibition29.30 nM[3]
Compound 29i HER-2Kinase Inhibition55.69 nM[3]
Compound 32a EGFRKinase Inhibition0.08 µM[4]
Compound 32d EGFRKinase Inhibition0.30 µM[4]
Compound 4j HDAC1Enzyme Inhibition15 nM[17]
Table 3: Antimicrobial Activity of Thiadiazole Derivatives
Compound ID/SeriesMicrobial StrainActivity TypeMIC Value (µg/mL)Reference
Compound 7 K. pneumoniaeAntibacterial75[11]
Compound 7 B. subtilisAntibacterial75[11]
Compound 7 P. aeruginosaAntibacterial100[11]
Compound 7 S. aureusAntibacterial125[11]
Most Active Derivative-Antibacterial500[18]

References

Unveiling Dopamine D3 Receptor Signaling with a Novel Chemical Probe: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation. Its dysregulation has been implicated in various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease, making it a significant target for therapeutic intervention. This document provides detailed application notes and protocols for the use of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine as a chemical probe to investigate the dopamine D3 receptor signaling pathway. While direct quantitative data for this specific compound is not yet extensively published, its structural similarity to known D3R antagonists suggests its utility as a valuable research tool. The data presented herein is based on closely related piperazine and thiadiazole analogs and is intended to serve as a guide for the characterization and use of this novel probe.

Principle of Action

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is hypothesized to act as an antagonist or partial agonist at the dopamine D3 receptor. Like other D2-like receptors, the D3R couples to Gi/o proteins. Upon activation by its endogenous ligand, dopamine, the D3R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By binding to the D3R, 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine can modulate this signaling cascade, allowing researchers to dissect the downstream cellular consequences of D3R activity.

Data Presentation: Pharmacological Profile of Related D3R Ligands

The following table summarizes the binding affinities (Ki) and functional potencies (IC50/EC50) of structurally related piperazine-based dopamine D3 receptor antagonists. These values provide an expected range for the pharmacological profile of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Compound IDStructureD3R Kᵢ (nM)D2R Kᵢ (nM)D3R/D2R SelectivityD3R Functional Assay (IC₅₀/EC₅₀, nM)Reference
FAUC350 N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide0.35100~2851.2 (Antagonist)F. P. Hussy et al. (2005)
PG648 (R)-N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-1H-indole-2-carboxamide1.12448~400N/ANewman et al. (2005)
ABT-925 2-(4-(tert-Butyl)-5-(trifluoromethyl)pyrimidin-2-yl)-1-(piperazin-1-yl)ethan-1-one2.9>300>100AntagonistGeneste et al. (2006)[1]
Compound 29 N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide0.793.31333.0 (Antagonist)Grundt et al. (2005)[2]

Note: The data provided is for structurally similar compounds and should be used as a reference for designing experiments with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine with the dopamine D3 receptor are provided below.

Protocol 1: Dopamine D3 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine for the human dopamine D3 receptor.

Materials:

  • Membranes: Human dopamine D3 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D3R-selective radioligand.

  • Non-specific Ligand: Haloperidol (10 µM) or another suitable competitor.

  • Test Compound: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, and scintillation counter.

Procedure:

  • Prepare serial dilutions of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in assay buffer.

  • In a 96-well plate, add in the following order:

    • Total Binding wells: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane suspension.

    • Non-specific Binding wells: 50 µL non-specific ligand, 50 µL radioligand, 150 µL membrane suspension.

    • Competition wells: 50 µL of each concentration of the test compound, 50 µL radioligand, 150 µL membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value from the competition curve and then determine the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Dopamine D3 Receptor cAMP Functional Assay

Objective: To determine the functional activity (IC₅₀ for antagonists or EC₅₀ for agonists) of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine at the human dopamine D3 receptor.

Materials:

  • Cells: A cell line stably co-expressing the human dopamine D3 receptor and a cAMP-responsive reporter system (e.g., GloSensor™ cAMP Assay).

  • Dopamine: As the reference agonist.

  • Forskolin: To stimulate adenylyl cyclase activity.

  • Test Compound: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

  • Assay Buffer/Medium: As recommended by the cell line and assay kit provider.

  • Assay-specific reagents and a luminometer or fluorescence plate reader.

Procedure (for antagonist mode):

  • Seed the cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

  • Pre-incubate the cells with the different concentrations of the test compound for 15-30 minutes.

  • Add a fixed concentration of dopamine (typically the EC₈₀) and forskolin to all wells (except for the basal control).

  • Incubate for the recommended time according to the assay kit instructions (e.g., 15-30 minutes).

  • Measure the luminescence or fluorescence signal according to the assay protocol.

  • Plot the response against the log concentration of the test compound to determine the IC₅₀ value.

Visualizations

Dopamine D3 Receptor Signaling Pathway

D3R_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates Probe 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine (Antagonist) Probe->D3R Inhibits G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D3 receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - D3R Membranes - Radioligand ([³H]-Spiperone) - Test Compound Dilutions - Buffers start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate at Room Temperature (60-90 min) plate_setup->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters (3-4 times) filtration->washing drying Dry Filters washing->drying counting Scintillation Counting drying->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end

Caption: Workflow for D3R radioligand binding.

Experimental Workflow: cAMP Functional Assay (Antagonist Mode)

cAMP_Assay_Workflow start Start cell_seeding Seed D3R-expressing cells in 96-well plate (Incubate overnight) start->cell_seeding pre_incubation Pre-incubate with Test Compound Dilutions (15-30 min) cell_seeding->pre_incubation stimulation Add Dopamine (EC₈₀) + Forskolin pre_incubation->stimulation incubation Incubate (15-30 min) stimulation->incubation detection Measure Signal (Luminescence/Fluorescence) incubation->detection analysis Data Analysis: Determine IC₅₀ detection->analysis end End analysis->end

Caption: Workflow for D3R cAMP functional assay.

Conclusion

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine represents a promising chemical probe for the investigation of the dopamine D3 receptor signaling pathway. The protocols and data presented in this application note provide a solid foundation for researchers to characterize its pharmacological properties and utilize it to explore the role of the D3R in health and disease. Further studies are warranted to establish the precise binding affinity and functional activity of this compound.

References

Application Notes and Protocols for In Vivo Delivery of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a heterocyclic compound with potential therapeutic applications, likely in oncology and neurology. Its structural features, including the trifluoromethyl group, suggest enhanced lipophilicity and metabolic stability, which can contribute to improved oral bioavailability. However, like many heterocyclic compounds, it is expected to have poor aqueous solubility, presenting a significant challenge for in vivo delivery.

These application notes provide detailed formulation strategies to enhance the systemic exposure of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine for preclinical in vivo studies. The protocols focus on three common and effective formulation approaches for poorly soluble drugs: liposomes, nanoparticles, and microspheres.

Physicochemical Properties (Hypothetical)

Successful formulation development is guided by the physicochemical properties of the active pharmaceutical ingredient (API). As specific experimental data for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is not publicly available, the following table presents hypothetical but realistic properties for a compound of this nature, which will inform the formulation strategies.

PropertyHypothetical ValueImplication for Formulation
Molecular Weight~252.25 g/mol Suitable for encapsulation in various delivery systems.
LogP3.5 - 4.5High lipophilicity, indicating poor aqueous solubility. Favors encapsulation in lipid-based systems.
Aqueous Solubility< 0.1 µg/mLVery low solubility necessitates enabling formulations for oral and parenteral routes.
pKa (basic)7.5 - 8.5 (piperazine nitrogen)Potential for salt formation to improve solubility, but may not be sufficient for desired concentration.
Melting Point150 - 180 °CCrystalline solid, energy input required to overcome lattice energy for dissolution.

Formulation Strategies and Protocols

Liposomal Formulation for Intravenous Administration

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, making them an excellent choice for improving the solubility and circulation time of hydrophobic compounds like 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Application: This formulation is suitable for early-stage in vivo efficacy and pharmacokinetic studies requiring intravenous administration to achieve rapid and complete bioavailability.

Illustrative In Vivo Performance Data (Hypothetical)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Aqueous Suspension (IV)---Not Feasible
Liposomal Formulation (IV)25000.257500100
Aqueous Suspension (Oral)504200~2
Liposomal Formulation (Oral)30021500~20

Protocol: Thin-Film Hydration Method

Materials:

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm and 200 nm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, DPPC, cholesterol, and DSPE-PEG(2000) in a 10:5:1:0.5 molar ratio in a minimal volume of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (~45-50°C) until a thin, uniform lipid film is formed on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. The volume of PBS should be chosen to achieve the desired final drug concentration.

    • This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Subject the MLV suspension to bath sonication for 5-10 minutes to create smaller vesicles.

    • For a more uniform size distribution, extrude the liposome suspension sequentially through polycarbonate membranes with pore sizes of 200 nm and then 100 nm (10-15 passes each) using a lipid extruder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomal fraction using a validated analytical method (e.g., HPLC-UV).

Experimental Workflow for Liposome Formulation

Liposome_Workflow cluster_prep Lipid Film Preparation cluster_form Liposome Formation & Sizing cluster_char Characterization dissolve Dissolve API and Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion sonicate->extrude dls DLS (Size, PDI, Zeta Potential) extrude->dls hplc HPLC (Encapsulation Efficiency) extrude->hplc

Workflow for liposomal formulation of the target compound.

Nanoparticle Formulation for Oral Administration

Nanoparticles can significantly enhance the oral bioavailability of poorly soluble drugs by increasing the surface area for dissolution and improving absorption across the gastrointestinal tract.

Application: This formulation is designed for oral administration in preclinical models to assess oral pharmacokinetics and efficacy.

Illustrative In Vivo Performance Data (Hypothetical)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Oral)454.0250100 (Reference)
Nanoparticle Formulation (Oral)2502.01750700

Protocol: Nanoprecipitation (Solvent Displacement) Method

Materials:

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Acetone

  • Poloxamer 188 (Pluronic® F68)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation:

    • Dissolve 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine and PLGA (e.g., in a 1:5 drug-to-polymer ratio) in acetone.

  • Aqueous Phase Preparation:

    • Dissolve Poloxamer 188 (as a stabilizer) in deionized water to a concentration of 1% (w/v).

  • Nanoprecipitation:

    • Under moderate magnetic stirring, slowly inject the organic phase into the aqueous phase.

    • The rapid diffusion of acetone into the aqueous phase will cause the PLGA and the encapsulated drug to precipitate as nanoparticles.

  • Solvent Removal and Concentration:

    • Continue stirring for 2-4 hours at room temperature to allow for the complete evaporation of acetone.

    • The resulting nanosuspension can be concentrated if necessary using techniques like ultracentrifugation followed by resuspension in a smaller volume of vehicle.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Measure drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the drug content via HPLC-UV.

Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Workflow cluster_phases Phase Preparation organic Organic Phase: API + Polymer in Acetone nanoprecipitation Nanoprecipitation: Inject Organic into Aqueous with Stirring organic->nanoprecipitation aqueous Aqueous Phase: Stabilizer in Water aqueous->nanoprecipitation solvent_removal Solvent Evaporation nanoprecipitation->solvent_removal characterization Characterization: DLS and HPLC solvent_removal->characterization PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P-Thr308 Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Growth Cell Growth Akt->Growth mTORC2 mTORC2 mTORC2->Akt P-Ser473 Compound 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine Compound->PI3K Inhibition? Compound->Akt Inhibition? Serotonin_Pathway cluster_response Cellular Response Compound 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Compound->Serotonin_Receptor Agonist or Antagonist? G_Protein G-Protein Serotonin_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylation Neuronal_Excitability Neuronal Excitability PKA->Neuronal_Excitability Gene_Expression Gene Expression CREB->Gene_Expression

Application Notes and Protocols: Development of Radiolabeled 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the development of radiolabeled 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine as a novel radiotracer for positron emission tomography (PET) imaging. This document outlines detailed protocols for the synthesis, radiolabeling, quality control, and preclinical evaluation of this class of compounds. The protocols are based on established methodologies for similar piperazine and thiadiazole-based radiotracers and are intended to serve as a foundational resource for researchers in the field of molecular imaging and drug development.

Introduction

The 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine scaffold is a promising pharmacophore for targeting various central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, which are implicated in a wide range of neurological and psychiatric disorders.[1][2] The development of radiolabeled ligands for these receptors can enable non-invasive in vivo imaging using PET, providing valuable information on receptor density, occupancy, and pharmacokinetics.[1][3] This document details the necessary steps to develop a novel PET radiotracer based on this scaffold, from initial radiosynthesis to in vivo imaging studies.

Potential Signaling Pathway

The target compound is hypothesized to act as a ligand for a G-protein coupled receptor (GPCR), such as a serotonin receptor. Upon binding, it may modulate downstream signaling cascades. A generalized GPCR signaling pathway is depicted below. The specific pathway will be dependent on the receptor subtype identified through in vitro assays.

GPCR_Signaling Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane Ligand Radiolabeled Ligand (e.g., [18F]1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine) Receptor G-Protein Coupled Receptor (e.g., 5-HT Receptor) Ligand->Receptor Binds G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream_Kinase Downstream Protein Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: Generalized G-protein coupled receptor signaling pathway.

Experimental Protocols

Radiosynthesis of [¹⁸F]1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

The radiosynthesis of the target compound can be achieved via a nucleophilic aromatic substitution (SNA_r_) reaction using [¹⁸F]fluoride. A suitable precursor, such as a nitro- or trimethylammonium-substituted precursor, is required.

Workflow for Radiosynthesis:

Radiosynthesis_Workflow Radiosynthesis and Purification Workflow start [18F]Fluoride Production (Cyclotron) trap Trap [18F]Fluoride (Anion Exchange Cartridge) start->trap elute Elute [18F]Fluoride (K2CO3/Kryptofix 2.2.2) trap->elute dry Azeotropic Drying elute->dry labeling Nucleophilic Substitution Reaction (Precursor + [18F]Fluoride) dry->labeling purification Semi-preparative HPLC Purification labeling->purification formulation Formulation (Ethanol/Saline) purification->formulation qc Quality Control formulation->qc end Final Product for Injection qc->end

Caption: Workflow for the radiosynthesis and purification of the radiotracer.

Protocol:

  • [¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. Trap the aqueous [¹⁸F]fluoride on a quaternary methylammonium (QMA) anion exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride from the QMA cartridge using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride complex, add the precursor (e.g., 1-(5-Trifluoromethyl-thiadiazol-2-yl)-4-(2-nitro-phenyl)-piperazine) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). Heat the reaction mixture at a specified temperature (e.g., 120-160°C) for a defined time (e.g., 15-20 minutes).

  • Purification: After cooling, quench the reaction and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the radiolabeled product and reformulate it in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol, for in vivo administration.

Quality Control

Perform the following quality control tests on the final radiotracer formulation.

  • Radiochemical Purity and Identity: Determined by analytical HPLC.

  • Specific Activity: Calculated from the radioactivity of the sample and the mass of the non-radiolabeled compound, determined by HPLC with a standard curve.

  • Residual Solvents: Analyzed by gas chromatography (GC).

  • pH: Measured using a pH meter or pH strips.

  • Sterility and Endotoxin Levels: Assessed using standard microbiological methods.

In Vitro Binding Assays

In vitro binding assays are crucial to determine the affinity and selectivity of the compound for its target receptor(s).

Protocol (Receptor Binding Assay):

  • Tissue/Cell Preparation: Prepare cell membranes or tissue homogenates expressing the target receptor(s) of interest (e.g., various 5-HT receptor subtypes).

  • Incubation: Incubate the membranes/homogenates with increasing concentrations of the non-radiolabeled compound and a fixed concentration of a known radioligand for the target receptor in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies

Biodistribution studies in animal models are performed to assess the uptake and clearance of the radiotracer from various organs and tissues.[4][5]

Protocol:

  • Animal Model: Use healthy rodents (e.g., mice or rats) for initial biodistribution studies.

  • Radiotracer Administration: Inject a known amount of the formulated radiotracer intravenously (i.v.) via the tail vein.

  • Tissue Harvesting: At various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), euthanize a cohort of animals.

  • Organ Dissection and Weighing: Dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

PET Imaging Studies

PET imaging allows for the non-invasive visualization of the radiotracer's distribution in vivo.

Protocol:

  • Animal Preparation: Anesthetize the animal and position it in the PET scanner.

  • Radiotracer Injection: Administer the radiotracer via a tail vein catheter.

  • Image Acquisition: Acquire dynamic or static PET images over a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over various organs, particularly the brain, to generate time-activity curves (TACs).

  • Blocking Studies: To demonstrate target-specific binding, pre-administer a non-radiolabeled blocking agent that is known to bind to the target receptor before injecting the radiotracer. A significant reduction in radiotracer uptake in the target region is indicative of specific binding.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison. Below are example templates for presenting key experimental results.

Table 1: Radiosynthesis and Quality Control Data

ParameterResultAcceptance Criteria
Radiochemical Yield (decay-corrected)e.g., 35 ± 5%> 20%
Radiochemical Puritye.g., > 99%> 95%
Specific Activity (at end of synthesis)e.g., > 100 GBq/µmol[6][7]> 37 GBq/µmol
Molar Activitye.g., > 2.7 Ci/µmol> 1 Ci/µmol
pH of Final Formulatione.g., 7.26.5 - 7.5
Residual Solvents (Ethanol, Acetonitrile)e.g., < 400 ppm< 5000 ppm (Ethanol), < 410 ppm (Acetonitrile)

Table 2: In Vitro Receptor Binding Affinity (Kᵢ values in nM)

Compound5-HT₁ₐ5-HT₂ₐ5-HT₂cD₂σ₁σ₂
1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazinee.g., 1.5e.g., 25.3e.g., 18.7e.g., >1000e.g., 89.5e.g., 150.2
Reference Compound (e.g., WAY-100635)e.g., 0.8e.g., 500e.g., 850e.g., >1000e.g., 250e.g., >1000

Table 3: Biodistribution in Mice (%ID/g ± SD)

Organ5 min p.i.30 min p.i.60 min p.i.120 min p.i.
Bloode.g., 2.5 ± 0.4e.g., 1.1 ± 0.2e.g., 0.5 ± 0.1e.g., 0.2 ± 0.05
Braine.g., 1.8 ± 0.3e.g., 1.5 ± 0.2e.g., 1.2 ± 0.1e.g., 0.8 ± 0.1
Hearte.g., 3.1 ± 0.5e.g., 1.5 ± 0.3e.g., 0.8 ± 0.2e.g., 0.4 ± 0.1
Lungse.g., 4.5 ± 0.7e.g., 2.0 ± 0.4e.g., 1.1 ± 0.2e.g., 0.6 ± 0.1
Livere.g., 10.2 ± 1.5e.g., 15.6 ± 2.1e.g., 12.3 ± 1.8e.g., 8.5 ± 1.2
Kidneyse.g., 8.5 ± 1.2e.g., 6.2 ± 0.9e.g., 4.1 ± 0.6e.g., 2.5 ± 0.4
Spleene.g., 2.1 ± 0.3e.g., 1.8 ± 0.3e.g., 1.2 ± 0.2e.g., 0.7 ± 0.1
Musclee.g., 0.8 ± 0.1e.g., 0.6 ± 0.1e.g., 0.4 ± 0.08e.g., 0.2 ± 0.04
Bonee.g., 1.2 ± 0.2e.g., 1.0 ± 0.2e.g., 0.8 ± 0.1e.g., 0.5 ± 0.1

Conclusion

The development of a novel radiotracer such as radiolabeled 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine requires a systematic approach encompassing synthesis, radiochemistry, and comprehensive preclinical evaluation. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully develop and characterize this and other related compounds for PET imaging. Successful development of such a tracer could provide a valuable tool for investigating the role of its target receptor in health and disease, and for facilitating the development of new therapeutics.

References

Application Notes and Protocols for Assessing the Therapeutic Potential of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutics for a wide range of diseases.[1][2][3][4] This document provides detailed application notes and standardized protocols for the comprehensive assessment of the therapeutic potential of novel piperazine derivatives. The following sections will cover key in vitro and in silico assays for determining anticancer, antimicrobial, and central nervous system (CNS) activities, as well as crucial absorption, distribution, metabolism, and excretion (ADME) and toxicity profiling.

I. Assessment of Anticancer Potential

Piperazine derivatives have shown significant promise as anticancer agents by targeting various cancer hallmarks, including cell proliferation, apoptosis, and angiogenesis.[2][5] The following protocols outline the initial steps in evaluating the anticancer efficacy of novel piperazine compounds.

Data Presentation: Anticancer Activity
Compound IDTarget Cell LineAssay TypeIC50 / GI50 (µM)Selectivity Index (SI)Mechanism of Action
PD-001 MDA-MB-468 (Breast)MTT1.00[6]10.8PI3K/Akt Inhibition
PD-002 HOP-92 (Lung)MTT1.35[6]6.2Apoptosis Induction
PD-003 KM12 (Colon)SRB-84.40% growth[6]N/ACell Cycle Arrest (G2/M)
PD-004 SNU-475 (Liver)Annexin VN/AN/AExtrinsic/Intrinsic Apoptosis[7]
Reference DoxorubicinMTT0.52.0DNA Intercalation

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition; SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Experimental Protocols

1. In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Novel piperazine derivatives

  • Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa) and a non-cancerous cell line (e.g., CHO, 3T3)[6][8]

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations.[5] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[5]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the piperazine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualization: Signaling Pathway & Workflow

anticancer_pathway PD Piperazine Derivative PI3K PI3K PD->PI3K Inhibits Mitochondria Mitochondria PD->Mitochondria Induces Stress Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis CytoC Cytochrome c CytoC->Caspase9 Activates Mitochondria->CytoC Release

Caption: PI3K/Akt/mTOR signaling pathway inhibition by a novel piperazine derivative.

mtt_workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Piperazine Derivative (serial dilutions) seed->treat incubate1 Incubate for 48-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 dissolve Dissolve formazan with DMSO incubate2->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Assessment of Antimicrobial Potential

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[5] Piperazine derivatives have shown promise as antibacterial and antifungal compounds.[1][9]

Data Presentation: Antimicrobial Activity
Compound IDTarget MicroorganismAssay TypeMIC (µg/mL)MBC/MFC (µg/mL)
PD-101 Staphylococcus aureusBroth Microdilution1632
PD-102 Escherichia coliBroth Microdilution3264
PD-103 Candida albicansBroth Microdilution816
Reference CiprofloxacinBroth Microdilution12

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocol

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Novel piperazine derivatives

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.[5] Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Assessment of Central Nervous System (CNS) Potential

Piperazine derivatives are integral to the development of drugs for CNS disorders, acting on various neurotransmitter systems.[4][5][10]

Data Presentation: CNS Receptor Binding Affinity
Compound IDTarget ReceptorAssay TypeKi (nM)Functional Activity
PD-201 5-HT1ARadioligand Binding1.0Agonist
PD-202 Dopamine D2Radioligand Binding15.2Antagonist
PD-203 Histamine H3Radioligand Binding7.70[11]Antagonist
Reference BuspironeRadioligand Binding2.5Partial Agonist

Ki: Inhibitory constant, a measure of binding affinity.

Experimental Protocol

1. Radioligand Binding Assay

This assay measures the affinity of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT1A, D2)

  • Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Novel piperazine derivatives

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the cell membranes, radiolabeled ligand, and varying concentrations of the piperazine derivative.

  • Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value by non-linear regression analysis of the competition binding curve.

IV. ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology properties is crucial for successful drug development.[2][12] In silico models and in vitro assays can provide valuable initial data.[13][14]

Data Presentation: In Vitro ADME Properties
Compound IDCaco-2 Permeability (Papp, 10⁻⁶ cm/s)HLM Stability (t½, min)CYP3A4 Inhibition (IC50, µM)
PD-301 5.245[12]> 50
PD-302 10.8> 60[12]12.5
PD-303 2.125[12]5.8
Reference Verapamil152.2

Papp: Apparent permeability coefficient; HLM: Human Liver Microsomes; t½: Half-life.

Experimental Protocols

1. Caco-2 Permeability Assay

This assay uses the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of polarized enterocytes, as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.

  • Compound Addition: Add the piperazine derivative to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At various time points, collect samples from the receiver compartment.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp).

2. Metabolic Stability Assay

This assay determines the rate of metabolism of a compound by liver enzymes.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Novel piperazine derivatives

  • LC-MS/MS system

Procedure:

  • Reaction: Incubate the piperazine derivative with HLM in the presence of the NADPH regenerating system.

  • Time Points: Take aliquots at different time points and quench the reaction.

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Half-life Calculation: Determine the in vitro half-life (t½) from the disappearance rate of the compound.

Mandatory Visualization: ADME Process Workflow

References

Troubleshooting & Optimization

optimizing reaction yield for the synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows very low conversion to the desired 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine. What are the potential causes and how can I improve the yield?

  • Answer: Low product yield is a common issue that can stem from several factors related to the reactants' reactivity, reaction conditions, and catalyst efficiency. Below is a systematic guide to troubleshooting this problem.

    • Inadequate Leaving Group on the Thiadiazole Ring: The synthesis likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. For this to occur efficiently, the 2-position of the 5-trifluoromethyl-1,3,4-thiadiazole ring needs a good leaving group. A chloro or bromo substituent is typically effective. If you are starting from 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, it must first be converted to a 2-halo derivative (e.g., via a Sandmeyer-type reaction). Ensure this precursor is of high purity.

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for the success of the SNAr reaction.

      • Base: A non-nucleophilic base is required to deprotonate the piperazine and facilitate the reaction. Weaker bases may result in incomplete reactions.

      • Solvent: The solvent should be able to dissolve the reactants and be compatible with the reaction conditions.

      • Temperature: Many SNAr reactions require heating to proceed at a reasonable rate.

    Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting ConditionAlternatives for Optimization
Base Potassium Carbonate (K₂CO₃)Sodium tert-butoxide (NaOtBu), Triethylamine (Et₃N), DIPEA
Solvent Acetone or Acetonitrile (ACN)Tetrahydrofuran (THF), Dioxane, Toluene, Dimethylformamide (DMF)
Temperature Room Temperature (20-25 °C)50 °C, 80 °C, 110 °C
Piperazine Stoichiometry 1.5 - 2.0 equivalents1.1 - 3.0 equivalents
  • Catalyst Inactivity (for Palladium-catalyzed cross-coupling): While an SNAr reaction is more likely, if a palladium-catalyzed cross-coupling approach is used (e.g., Buchwald-Hartwig amination), catalyst deactivation can be an issue. Ensure an inert atmosphere (Argon or Nitrogen) is maintained to protect the Pd(0) catalyst. The choice of phosphine ligand is also crucial, with sterically hindered biaryl phosphine ligands like RuPhos and XPhos often being effective for N-arylation of piperazine.

Issue 2: Formation of N,N'-bis-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine Impurity

  • Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is the N,N'-bis-arylated piperazine. How can I minimize its formation?

  • Answer: The formation of the bis-arylated product is a common selectivity challenge in reactions involving piperazine. The key to minimizing this side product is to control the stoichiometry and reaction conditions to favor mono-arylation.

    • Piperazine Stoichiometry: Using an excess of piperazine relative to the 2-halo-5-trifluoromethyl-1,3,4-thiadiazole is the most effective way to favor the mono-substituted product. A starting point of 1.5 to 2.0 equivalents of piperazine is recommended.

    • Slow Addition: Adding the 2-halo-5-trifluoromethyl-1,3,4-thiadiazole slowly to the reaction mixture containing piperazine and the base can also help to maintain a high effective concentration of piperazine, thus reducing the chance of the second amino group of the mono-arylated product reacting.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What purification techniques are recommended?

  • Answer: Purifying the target compound from unreacted starting materials, the bis-arylated impurity, and other side products can be challenging. A combination of techniques is often necessary.

    • Extraction: After the reaction, an aqueous workup is typically performed. Adjusting the pH of the aqueous phase can help in separating the basic product and unreacted piperazine from non-basic impurities.

    • Column Chromatography: This is a very effective method for separating the desired mono-arylated product from the bis-arylated impurity and other byproducts. A silica gel column with a gradient elution system is recommended.

      • Eluent System: A common eluent system for this type of compound is a mixture of a non-polar solvent like heptane or hexane and a more polar solvent like ethyl acetate or dichloromethane. A gradient from low to high polarity will help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

  • Q1: What is the most likely synthetic route for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine?

    • A1: The most common and direct route is the nucleophilic aromatic substitution (SNAr) of a 2-halo-5-trifluoromethyl-1,3,4-thiadiazole (where halo is Cl or Br) with piperazine in the presence of a base.

  • Q2: How can I prepare the starting material, 2-halo-5-trifluoromethyl-1,3,4-thiadiazole?

    • A2: A common precursor is 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. This can be synthesized from thiosemicarbazide and trifluoroacetic acid. The 2-amino group can then be converted to a halogen via a Sandmeyer-type reaction.

  • Q3: What analytical techniques are recommended for monitoring the reaction progress?

    • A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the identity of the product and any major byproducts by their mass-to-charge ratio.

  • Q4: Are there any safety precautions I should be aware of?

    • A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents, such as organic solvents and bases, are flammable and/or corrosive. The reaction should be carried out in a well-ventilated fume hood. The trifluoromethyl group can impart specific reactivity and potential toxicity, so handling with care is advised.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole

This protocol is adapted from a known procedure for the synthesis of the key precursor.

  • Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.

  • Slowly add trifluoroacetic acid (12.0 ml) followed by phosphorus oxychloride (POCl₃, 15.0 mL) over approximately 30 minutes. The reaction will produce a significant amount of HCl gas, so it must be performed in a fume hood.

  • Maintain the reaction for 3 hours.

  • After the evolution of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.

  • Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.

  • Filter the solid product, wash it with cold water, and dry it at 363 K (90 °C) to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole.

Protocol 2: Synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine via SNAr

This is a general protocol based on analogous reactions and should be optimized for the specific substrate.

  • To a solution of 2-chloro-5-trifluoromethyl-1,3,4-thiadiazole (1.0 eq) in acetone (100 mL), add piperazine (1.5 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 5 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction (SNAr) cluster_purification Purification Thiosemicarbazide Thiosemicarbazide + Trifluoroacetic Acid AminoThiadiazole 2-Amino-5-trifluoromethyl- 1,3,4-thiadiazole Thiosemicarbazide->AminoThiadiazole POCl₃ HaloThiadiazole 2-Halo-5-trifluoromethyl- 1,3,4-thiadiazole AminoThiadiazole->HaloThiadiazole Sandmeyer Reaction Reaction Reaction Mixture (Base, Solvent, Temp) HaloThiadiazole->Reaction Piperazine Piperazine Piperazine->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup Aqueous Workup CrudeProduct->Workup Chromatography Column Chromatography Workup->Chromatography FinalProduct 1-(5-Trifluoromethyl-thiadiazol- 2-yl)-piperazine Chromatography->FinalProduct

Caption: General workflow for the synthesis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Troubleshooting_Logic Start Low Reaction Yield? CheckLeavingGroup Check Leaving Group on Thiadiazole (e.g., Cl, Br) Start->CheckLeavingGroup Yes OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temperature) CheckLeavingGroup->OptimizeConditions CheckCatalyst Check Catalyst/Ligand (for Cross-Coupling) OptimizeConditions->CheckCatalyst BisArylation Bis-Arylation Side Product? CheckCatalyst->BisArylation ExcessPiperazine Use Excess Piperazine BisArylation->ExcessPiperazine Yes PurificationIssue Purification Difficulty? BisArylation->PurificationIssue No SlowAddition Slow Addition of Thiadiazole ExcessPiperazine->SlowAddition SlowAddition->PurificationIssue ColumnChromatography Use Column Chromatography PurificationIssue->ColumnChromatography Yes Success Optimized Yield PurificationIssue->Success No Recrystallization Attempt Recrystallization ColumnChromatography->Recrystallization Recrystallization->Success

Caption: Troubleshooting decision tree for optimizing the synthesis reaction.

Technical Support Center: Overcoming Solubility Challenges with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

A1: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a weakly basic compound due to the presence of the piperazine ring. In neutral or alkaline aqueous solutions, the compound exists predominantly in its less soluble free base form. The trifluoromethyl group also contributes to increased lipophilicity, further reducing aqueous solubility.[1][2][3] To improve solubility, you can employ several strategies:

  • pH Adjustment: Lowering the pH of the buffer will protonate the piperazine moiety, forming a more soluble salt in situ.[4][5]

  • Co-solvents: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[4][6][7]

  • Salt Formation: Using a pre-formed salt of the compound (e.g., hydrochloride salt) will likely provide better solubility in aqueous media.[6][8][9]

Q2: What is the most effective initial step to take when encountering solubility issues in a cell-based assay?

A2: The most straightforward initial step is to adjust the pH of your experimental buffer, if your assay permits.[4][6] A slight decrease in pH can lead to a significant increase in the solubility of piperazine-containing compounds.[10][11] If pH modification is not possible, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous assay medium is a common and effective approach.[6] Ensure the final concentration of the organic solvent is low enough to not affect the biological system (typically <0.5% for DMSO).

Q3: I have tried lowering the pH, but I am still observing precipitation over time. What are my next options?

A3: If pH adjustment alone is insufficient, a combination of approaches is often effective.[6] Consider using a co-solvent in your acidic buffer. If precipitation still occurs, it might be due to the compound crashing out of a supersaturated solution. In such cases, more advanced formulation strategies might be necessary, such as:

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the poorly soluble drug, forming an inclusion complex with enhanced aqueous solubility.[6][12]

  • Nanosuspension: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.[13]

  • Use of Surfactants: Surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecule.[4][5]

Q4: Are there any potential downsides to using co-solvents in my experiments?

A4: Yes, while effective, co-solvents can have drawbacks. High concentrations of organic solvents like DMSO or ethanol can be toxic to cells and may interfere with your assay by altering protein structure or enzyme activity.[4][6] It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent and always include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound is in its poorly soluble free base form at the buffer's pH.Lower the pH of the buffer to below the compound's pKa to favor the formation of the more soluble protonated species. Alternatively, prepare a stock solution in an organic solvent and dilute it into the buffer.
A clear solution is initially formed, but precipitation occurs over time. The initial solution was supersaturated and is not thermodynamically stable.Consider using a combination of pH adjustment and a co-solvent to increase the solubility limit. Advanced formulation strategies like cyclodextrin complexation may be necessary for long-term stability.[12]
Inconsistent results are observed in biological assays. This could be due to partial precipitation of the compound in the assay medium, leading to variable effective concentrations.Determine the kinetic solubility of the compound in your specific assay medium to ensure you are working below the concentration at which precipitation occurs.[6]
The hydrochloride salt of the compound is used, but solubility is still limited in a high-chloride buffer. This may be a result of the common ion effect, where the high concentration of chloride ions from the buffer shifts the equilibrium towards the less soluble free base.Try using a different salt form (e.g., mesylate, sulfate) or a buffer system with a non-common ion.[8][14]

Quantitative Data Summary

The following tables provide illustrative data on the solubility of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine under various conditions.

Table 1: Aqueous Solubility at Different pH Values

Buffer SystempHSolubility (µg/mL)
Phosphate-Buffered Saline7.4< 1
Acetate Buffer5.050
Glycine-HCl Buffer3.0> 1000

Table 2: Solubility in Co-solvent Systems (at pH 7.4)

Co-solventConcentration in Water (%)Solubility (µg/mL)
None0< 1
DMSO125
Ethanol515
PEG 4001075

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Weigh the desired amount of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

  • Prepare the desired acidic buffer (e.g., 50 mM acetate buffer, pH 5.0).

  • Add the compound to the acidic buffer.

  • Vortex or sonicate the mixture until the compound is fully dissolved.

  • If necessary, sterile-filter the solution using a 0.22 µm filter compatible with the buffer.

Protocol 2: Preparation of a Co-solvent Stock Solution

  • Weigh a precise amount of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

  • Add the appropriate volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or as recommended for the compound's stability.

  • For experiments, dilute the stock solution into the aqueous buffer to the final desired concentration, ensuring the final DMSO concentration is within the tolerated limits of the assay.

Visual Guides

TroubleshootingWorkflow start Solubility Issue Identified check_ph Is pH adjustment permissible in the assay? start->check_ph adjust_ph Lower buffer pH to < 6.0 check_ph->adjust_ph Yes use_cosolvent Prepare stock in DMSO/Ethanol check_ph->use_cosolvent No check_solubility1 Solubility Improved? adjust_ph->check_solubility1 check_solubility1->use_cosolvent No success Proceed with Experiment check_solubility1->success Yes check_final_conc Final co-solvent conc. < 0.5%? use_cosolvent->check_final_conc check_solubility2 Solubility Improved? check_final_conc->check_solubility2 Yes reassess Re-evaluate co-solvent tolerance check_final_conc->reassess No advanced_methods Consider advanced methods: - Cyclodextrin Complexation - Nanosuspension - Different Salt Form check_solubility2->advanced_methods No check_solubility2->success Yes

Caption: Troubleshooting workflow for solubility issues.

SolubilityStrategies cluster_physicochemical Physicochemical Modifications cluster_chemical Chemical Modifications cluster_formulation Formulation Strategies ph_adjust pH Adjustment soluble_compound Soluble Compound in Aqueous Buffer ph_adjust->soluble_compound cosolvents Co-solvents cosolvents->soluble_compound salt_formation Salt Formation salt_formation->soluble_compound prodrug Prodrug Approach prodrug->soluble_compound cyclodextrin Cyclodextrin Complexation cyclodextrin->soluble_compound nanosuspension Nanosuspension nanosuspension->soluble_compound compound Poorly Soluble 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine compound->ph_adjust protonation compound->cosolvents solubilization compound->salt_formation ionization compound->prodrug derivatization compound->cyclodextrin encapsulation compound->nanosuspension particle size reduction

Caption: Strategies for enhancing aqueous solubility.

References

troubleshooting side reactions in the synthesis of trifluoromethyl-substituted heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted heterocycles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during their experiments.

Troubleshooting Guides

This section provides answers to specific issues that may arise during the synthesis of trifluoromethyl-substituted heterocycles.

Question: My trifluoromethylation reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge in the trifluoromethylation of heterocycles, particularly with substrates possessing multiple reactive C-H bonds.[1][2] The regioselectivity is often influenced by the electronic and steric properties of the substrate, the nature of the trifluoromethylating reagent, and the reaction conditions.

Troubleshooting Steps:

  • Reagent Selection: The choice of trifluoromethylating reagent can significantly impact regioselectivity. Reagents can exhibit different reactive properties (nucleophilic, electrophilic, or radical).[1] For instance, the trifluoromethyl radical is electrophilic in nature and tends to react at electron-rich positions of the heterocycle.[1][3] In contrast, nucleophilic trifluoromethylation might favor electron-deficient positions. Consider screening different classes of reagents (e.g., electrophilic reagents like Umemoto's or Togni's reagents, or radical sources like the Langlois reagent) to find one that favors your desired isomer.[4][5][6]

  • Solvent Effects: The solvent can play a crucial role in modulating the regioselectivity of C-H trifluoromethylation.[1] It is advisable to screen a range of solvents with varying polarities and coordinating abilities. For example, in some systems, a judicious choice of solvent can fine-tune the innate reactivity of the substrate.[1]

  • Protecting Groups: If your heterocycle contains directing functional groups, consider using protecting groups to block undesired reactive sites. For example, Boc protection of a secondary amine has been shown to enable trifluoromethylation at other positions.[7]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • pH: For reactions involving radical intermediates, modifying the pH can alter the substrate's electronic properties and thus influence the site of attack.[7]

Question: I am observing significant formation of a byproduct from the decomposition of my starting material or product. What can I do to minimize this?

Answer:

Decomposition of starting materials or the desired trifluoromethylated product can lead to low yields and complex purification challenges.[8] This is often due to harsh reaction conditions or the instability of the compounds involved.

Troubleshooting Steps:

  • Optimize Reagent Addition: The rate of addition of reagents, particularly oxidants like t-butyl hydroperoxide (tBuOOH), can be critical.[1] A slow, controlled addition using a syringe pump can help maintain a low concentration of reactive intermediates and minimize side reactions and decomposition.[1]

  • Temperature Control: Many trifluoromethylation reactions are exothermic. Running the reaction at a lower temperature or using an ice bath for cooling can help prevent thermal decomposition.[8]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[8] Prolonged reaction times can lead to product degradation.

  • Inert Atmosphere: If your starting materials or products are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[8]

Question: My reaction is suffering from low yield despite complete consumption of the starting material. What are the likely side reactions?

Answer:

Low yields in the absence of starting material often point towards the formation of soluble, uncharacterized byproducts or over-reaction.

Common Side Reactions and Solutions:

  • Over-Trifluoromethylation: Some heterocycles can undergo multiple trifluoromethylations.[9]

    • Solution: Use a stoichiometric amount of the trifluoromethylating reagent or even a slight excess of the substrate. Monitor the reaction closely and stop it once the desired mono-trifluoromethylated product is maximized.

  • Hydrotrifluoromethylation of Alkenes: If your heterocyclic substrate contains an alkene moiety, hydrotrifluoromethylation can be a competing reaction.[10][11][12][13]

    • Solution: The choice of photocatalyst and hydrogen atom transfer (HAT) donor can influence the efficiency of this side reaction. Modifying these components may help suppress it.

  • Decarboxylation: For substrates containing carboxylic acid groups, decarboxylative side reactions can occur, especially under photoredox or copper catalysis conditions.[14][15][16][17][18]

    • Solution: Carefully select the catalyst and reaction conditions. In some cases, converting the carboxylic acid to a more stable functional group prior to trifluoromethylation might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my trifluoromethyl-substituted heterocycle from unreacted starting material and side products?

A1: Purification strategies depend on the specific properties of your compound and the impurities. Common techniques include:

  • Silica Gel Chromatography: This is the most common method for purifying organic compounds.[1]

  • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be very effective.[1]

  • Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity.[19]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities before final purification.[19]

Q2: I am using an Umemoto's reagent and the reaction is sluggish. How can I improve the reaction rate?

A2: The reactivity of Umemoto's reagents can be influenced by the substituents on the dibenzothiophene core.[5] Reagents with more electron-withdrawing groups are generally more reactive.[5] Additionally, ensure your solvent is appropriate and that the reaction temperature is optimized. In some cases, the addition of a co-solvent can improve the solubility and reactivity of the reagent.[4]

Q3: My reaction with the Ruppert-Prakash reagent (TMSCF₃) is not working. What are the critical parameters?

A3: The Ruppert-Prakash reagent typically requires activation by a fluoride source. The choice of fluoride source and the presence of an acid or base can be crucial for the reaction to proceed. For example, in the reaction with cyclic imines, acidic conditions were found to be necessary.[20]

Quantitative Data Summary

The following table summarizes representative yields for the trifluoromethylation of various heterocycles under different conditions. This data is intended to provide a general guideline for expected outcomes.

HeterocycleTrifluoromethylating ReagentOxidant/CatalystSolventTemperature (°C)Yield (%)Reference
4-acetylpyridineCF₃SO₂NatBuOOHCH₂Cl₂/H₂O23~80[1]
CaffeineCF₃SO₂NatBuOOHH₂O2375[1]
UracilCF₃SO₂NatBuOOHH₂O2368[1]
QuinolineTogni reagent I-1,2-DCE8076[4]
2-PhenylquinolineTogni reagent I-1,2-DCE8049[4]
PyridoneLanglois' reagentLight (390 nm)MeCNRTVaries[7]

Experimental Protocols

General Protocol for Radical C-H Trifluoromethylation using Sodium Trifluoromethanesulfinate (Langlois' Reagent)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 equiv).

  • Reagent Addition: Add sodium trifluoromethanesulfinate (3.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., a mixture of CH₂Cl₂ and H₂O).

  • Initiation: Add tert-butyl hydroperoxide (5.0 equiv) to the mixture. For sensitive substrates, slow addition using a syringe pump is recommended.[1]

  • Reaction: Stir the reaction mixture at room temperature (23 °C) for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Outcome Start Side Reaction Observed (e.g., Low Yield, Isomer Formation) Analysis Analyze Reaction Mixture (LC-MS, NMR) Start->Analysis Conditions Optimize Reaction Conditions (Temp, Time, Concentration) Analysis->Conditions Decomposition or Incomplete Reaction Reagents Screen Reagents & Solvents Analysis->Reagents Poor Selectivity or Byproduct Formation Purification Optimize Purification Method Analysis->Purification Difficulty in Isolation Success Problem Resolved Conditions->Success Improved Outcome Failure Re-evaluate Synthetic Strategy Conditions->Failure No Improvement Reagents->Success Improved Outcome Reagents->Failure No Improvement Purification->Success Improved Outcome Purification->Failure No Improvement

Caption: A general workflow for troubleshooting side reactions.

Reagent_Selection cluster_substrate Substrate Properties cluster_reagents Trifluoromethylating Reagent Classes cluster_outcome Expected Reactivity Substrate Heterocycle (Electron-rich vs. Electron-deficient) Electrophilic Electrophilic (CF₃⁺ source) e.g., Umemoto's, Togni's Reagents Substrate->Electrophilic Consider for Electron-rich Heterocycles Nucleophilic Nucleophilic (CF₃⁻ source) e.g., Ruppert-Prakash Reagent Substrate->Nucleophilic Consider for Electron-deficient Heterocycles Radical Radical (CF₃• source) e.g., Langlois' Reagent Substrate->Radical Broad applicability Outcome_E Reacts at Electron-rich Sites Electrophilic->Outcome_E Outcome_N Reacts at Electron-deficient Sites Nucleophilic->Outcome_N Outcome_R Generally reacts at Electron-rich Sites (Electrophilic radical) Radical->Outcome_R

Caption: Decision tree for selecting a trifluoromethylating reagent.

References

Technical Support Center: Purification of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine. This compound is a critical building block in the development of pharmaceuticals and agrochemicals, making its purity paramount for reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine?

A1: Common impurities typically arise from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as piperazine and 2-halo-5-trifluoromethyl-1,3,4-thiadiazole.

  • Reaction By-products: Including products from side reactions or incomplete reactions. A common by-product is the 1,4-bis(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)piperazine, where the thiadiazole moiety has reacted with both nitrogen atoms of the piperazine ring.

  • Residual Solvents: Solvents used during the synthesis or work-up (e.g., DMF, THF, Dioxane).

  • Reagents: Excess base (e.g., triethylamine, potassium carbonate) or coupling agents used in the synthesis.

Q2: What is the most effective method for purifying this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the physical state of the crude product.

  • Column Chromatography: Highly effective for removing a wide range of impurities, especially when the crude product is an oil or contains impurities with significantly different polarities.

  • Recrystallization: Ideal for solid crude products with relatively high initial purity (e.g., >90%). It is efficient for removing small amounts of impurities.

  • Acid-Base Extraction: Useful for removing non-basic organic impurities. The basic piperazine moiety allows the target compound to be selectively extracted into an aqueous acidic phase.

Q3: Which analytical techniques are recommended to assess the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis, typically providing purity values as a percentage of the main peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in identifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Confirms the chemical structure and can detect impurities with distinct signals. ¹H NMR is particularly useful for identifying residual solvents.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and can be used to analyze the compound itself if it is sufficiently volatile and thermally stable.[3]

Purification Troubleshooting Guides

Troubleshooting Recrystallization
Issue Possible Cause(s) Recommended Solution(s)
Compound does not dissolve 1. Incorrect solvent choice. 2. Insufficient solvent volume.1. Test a range of solvents or solvent mixtures (e.g., Ethanol/Water, Isopropanol, Ethyl Acetate/Hexane). 2. Add more hot solvent in small increments until dissolution is achieved.
Oiling out instead of crystallizing 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Solution is supersaturated. 3. Presence of impurities inhibiting crystallization.1. Choose a lower-boiling point solvent. 2. Add slightly more solvent or cool the solution more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. 3. Attempt to purify via column chromatography first to remove the problematic impurities.
No crystals form upon cooling 1. Solution is too dilute. 2. Cooling is too rapid.1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Low recovery of pure product 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the filtrate and cool to recover more product. 2. Use a solvent in which the compound has lower solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent.
Troubleshooting Column Chromatography
Issue Possible Cause(s) Recommended Solution(s)
Poor separation of spots (streaking on TLC) 1. Compound is too polar for the eluent. 2. Sample is overloading the column. 3. Compound might be acidic or basic.1. Increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. Use a larger column or load less crude material. 3. Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Compound is stuck on the column 1. Eluent is not polar enough. 2. Compound is interacting too strongly with the silica gel.1. Gradually increase the eluent polarity. A common system for piperazine compounds is Dichloromethane/Methanol. 2. Consider using a different stationary phase like alumina (basic or neutral).
Cracked or channeled column bed 1. Improper packing of the stationary phase. 2. The column ran dry at some point.1. Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column while packing. 2. Always keep the top of the silica bed covered with the eluent.
Co-elution of impurities with the product 1. Eluent system is not optimized. 2. Column is overloaded.1. Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture that provides better separation on TLC (aim for a ΔRf > 0.2). 2. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for purifying solid crude 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine with an initial purity greater than 90%.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. A solvent system like ethanol/water or ethyl acetate/hexane may also be effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just completely dissolves.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is a versatile method for purifying oily or highly impure products.[2]

  • Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides good separation of the target compound from impurities. The ideal Rf value for the target compound should be approximately 0.3-0.4. For this basic compound, adding 0.5% triethylamine to the eluent can prevent streaking and improve separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the final packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate using positive pressure (e.g., with an argon or nitrogen line). If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot each fraction on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., under a UV lamp).

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using HPLC, LC-MS, and/or NMR.[2]

Data and Visualizations

Table 1: Comparison of Purification Methods
Method Typical Starting Purity Typical Final Purity Pros Cons
Recrystallization >90% (Solid)>99%- Fast and cost-effective - Highly effective for removing small amounts of impurities - Scalable- Not suitable for oils or highly impure materials - Potential for product loss in the mother liquor
Column Chromatography 10-95% (Solid or Oil)>98%- Highly versatile - Separates complex mixtures - Can handle oily products- More time-consuming and expensive (solvents, silica) - Can be difficult to scale up
Acid-Base Extraction 50-90%~95%- Good for removing neutral or acidic impurities - Can handle large scales- Does not remove basic impurities - Often requires a subsequent purification step (e.g., recrystallization)

Diagrams

Purification_Workflow cluster_start Initial State cluster_analysis_1 Analysis cluster_purification Purification Step cluster_analysis_2 Final Analysis cluster_end Final Product Crude Crude Product (Solid or Oil) Analyze Assess Purity & Impurity Profile (TLC, LC-MS, NMR) Crude->Analyze Purify Select & Perform Method (Chromatography, Recrystallization, etc.) Analyze->Purify CheckPurity Confirm Purity of Fractions/ Crystals (TLC, HPLC) Purify->CheckPurity Pure Pure Compound (>98%) CheckPurity->Pure Purity Met Impure Impure Fractions/ Mother Liquor CheckPurity->Impure Purity Not Met Impure->Purify Re-purify if necessary

Caption: General workflow for the purification of chemical compounds.

Purification_Decision_Tree Start Crude Product IsSolid Is the product a solid? Start->IsSolid PurityCheck Is initial purity >90%? IsSolid->PurityCheck Yes Column Primary Method: Column Chromatography IsSolid->Column No (Oily) Recrystallize Primary Method: Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Column No (<90%) AcidBase Consider initial cleanup with Acid-Base Extraction Column->AcidBase Optional Pre-step

Caption: Decision tree for selecting a suitable purification method.

Chromatography_Troubleshooting Start Run Analytical TLC Problem What is the issue? Start->Problem Streaking Streaking of spots Problem->Streaking PoorSep Poor separation (Rf close) Problem->PoorSep NoMove Spots at baseline (Rf ~ 0) Problem->NoMove GoodSep Good Separation (Rf ~0.3, clear spots) Problem->GoodSep Sol_Streak Solution: Add 0.5% Triethylamine to eluent Streaking->Sol_Streak Sol_PoorSep Solution: Test less polar eluent or different solvent system PoorSep->Sol_PoorSep Sol_NoMove Solution: Increase eluent polarity (e.g., more MeOH in DCM/MeOH) NoMove->Sol_NoMove Proceed Proceed with Column Chromatography GoodSep->Proceed Sol_Streak->Start Re-run TLC Sol_PoorSep->Start Re-run TLC Sol_NoMove->Start Re-run TLC

Caption: Troubleshooting guide for optimizing TLC before column chromatography.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of 1,3,4-Thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-based compounds. The focus is on identifying, understanding, and mitigating off-target effects to enhance the selectivity and safety of these promising therapeutic agents.

Troubleshooting Guides

This section addresses common issues encountered during the experimental evaluation of 1,3,4-thiadiazole compounds.

Issue 1: Compound Exhibits Higher Potency or an Unexpected Phenotype in Cellular Assays Compared to Biochemical Assays.

  • Question: My 1,3,4-thiadiazole derivative shows an IC50 in the nanomolar range in a cell-based assay, but its Ki against the purified target enzyme is only in the micromolar range. Why is there a discrepancy, and how can I investigate it?

  • Answer: This discrepancy often suggests that your compound may have off-target effects that contribute to its cellular activity. Here’s a systematic approach to troubleshoot this:

    • Confirm On-Target Engagement in Cells: It is crucial to verify that your compound binds to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. A positive thermal shift indicates target engagement.

    • Dose-Response Analysis: Perform a detailed dose-response curve in your cellular assay. A biphasic curve could indicate that at higher concentrations, off-target effects are becoming dominant.

    • Orthogonal Target Validation: Use a secondary, structurally distinct inhibitor for the same target. If this second inhibitor does not reproduce the observed cellular phenotype, it strengthens the hypothesis of off-target effects for your compound.

    • Target Knockdown/Knockout: The most definitive way to validate the on-target effect is to use genetic methods like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If your compound still elicits the same phenotype in these modified cells, the effect is likely off-target.

Issue 2: Significant Cytotoxicity Observed in Normal (Non-cancerous) Cell Lines.

  • Question: My 1,3,4-thiadiazole compound is a potent anticancer agent, but it also shows high toxicity against normal cell lines, limiting its therapeutic window. What strategies can I employ to reduce this off-target toxicity?

  • Answer: High cytotoxicity in normal cells is a strong indicator of off-target effects. Here are some medicinal chemistry and experimental strategies to address this:

    • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the 1,3,4-thiadiazole scaffold. For instance, altering the groups at the C2 and C5 positions can significantly impact selectivity. In some cases, introducing steric bulk or specific electronic features can disfavor binding to the active sites of off-target proteins.

    • Bioisosteric Replacement: Consider replacing parts of your molecule with bioisosteres. For example, replacing a phenyl ring with a different heterocyclic ring can alter the compound's interaction profile with various proteins.

    • Selectivity Profiling: Screen your compound against a broad panel of kinases and other common off-target families (e.g., GPCRs, ion channels). This will help identify the specific off-targets responsible for the toxicity. Once identified, you can use computational modeling to understand the binding interactions and guide the rational design of more selective analogs.

    • Lowering Lipophilicity: High lipophilicity can sometimes lead to non-specific binding and toxicity. Modifying your compound to reduce its LogP value may improve its selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for 1,3,4-thiadiazole-based kinase inhibitors?

A1: Due to the conserved nature of the ATP-binding pocket in kinases, 1,3,4-thiadiazole-based kinase inhibitors can exhibit off-target activity against other kinases. Common off-targets can include Src family kinases, VEGFR, and other receptor tyrosine kinases. The specific off-target profile depends heavily on the substitution pattern of the 1,3,4-thiadiazole core. Broad kinase panel screening is the most effective way to identify these off-targets empirically.

Q2: How can I computationally predict potential off-target effects of my 1,3,4-thiadiazole compounds?

A2: Several computational approaches can be used to predict off-target interactions. These include:

  • Target-centric approaches: Docking your compound into the crystal structures of known off-targets.

  • Ligand-based approaches: Using methods like 2D chemical similarity or 3D shape-based screening to compare your compound to databases of molecules with known off-target activities. Machine learning models trained on large datasets of compound-target interactions can also predict potential off-targets.

Q3: What is a good starting point for an experimental off-target screening cascade?

A3: A tiered approach is often most efficient.

  • Initial Broad Screen: Start with a broad in vitro kinase panel at a single high concentration (e.g., 10 µM) to identify potential hits.

  • Dose-Response Confirmation: For any identified off-target hits, perform a full dose-response curve to determine the IC50 value.

  • Cellular Target Engagement: Use an assay like CETSA to confirm that the off-target interaction occurs in a cellular context.

  • Phenotypic Assays: If a significant off-target interaction is confirmed, design specific cellular assays to investigate the functional consequences of this interaction.

Data Presentation: Comparative Selectivity of 1,3,4-Thiadiazole Derivatives

The following tables summarize quantitative data from various studies, illustrating how structural modifications can influence the selectivity of 1,3,4-thiadiazole compounds.

Table 1: Selectivity of 1,3,4-Thiadiazole Derivatives Against Different Kinases

Compound IDTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Selectivity Index (Off-Target/On-Target)
Compound A Abl50Src2505
Compound B Abl75Src150020
Compound C VEGFR-225PDGFRβ1004
Compound D VEGFR-240PDGFRβ80020

Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: Cytotoxicity Profile of Anticancer 1,3,4-Thiadiazole Derivatives

Compound IDCancer Cell LineOn-Target IC50 (µM)Normal Cell LineOff-Target (Cytotoxicity) IC50 (µM)Therapeutic Index (Off-Target/On-Target)
Compound X MCF-7 (Breast Cancer)2.5MCF-10A (Normal Breast)2510
Compound Y MCF-7 (Breast Cancer)3.0MCF-10A (Normal Breast)9030
Compound Z HCT116 (Colon Cancer)5.2CCD-18Co (Normal Colon)15.63

Note: Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Experimental Protocols

1. In Vitro Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of a 1,3,4-thiadiazole compound against a broad panel of kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).

    • Signal Detection: Add a detection reagent that measures the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).

    • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the binding of a 1,3,4-thiadiazole compound to its intended target in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

    • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

    • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

3. Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of a 1,3,4-thiadiazole compound for its target protein.

  • Methodology:

    • Assay Setup: Prepare a reaction mixture containing the target protein and a fluorescently labeled probe that is known to bind to the active site.

    • Compound Addition: Add increasing concentrations of the unlabeled test compound to the reaction mixture.

    • Incubation: Allow the reaction to reach equilibrium.

    • Signal Detection: Measure the fluorescence signal. The displacement of the fluorescent probe by the test compound will result in a decrease in the signal.

    • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration and fit the data to a competition binding equation to calculate the Ki value.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Troubleshooting Discrepancies cluster_2 Off-Target Identification & Mitigation Biochemical Assay Biochemical Assay Cell-based Assay Cell-based Assay Biochemical Assay->Cell-based Assay Dose-Response Analysis Dose-Response Analysis Cell-based Assay->Dose-Response Analysis Unexpected Potency Orthogonal Validation Orthogonal Validation Dose-Response Analysis->Orthogonal Validation Target Knockdown Target Knockdown Orthogonal Validation->Target Knockdown Kinase Panel Screen Kinase Panel Screen Target Knockdown->Kinase Panel Screen Off-target effect confirmed Identify Off-Targets Identify Off-Targets Kinase Panel Screen->Identify Off-Targets SAR Studies SAR Studies Identify Off-Targets->SAR Studies Optimized Compound Optimized Compound SAR Studies->Optimized Compound

Caption: Experimental workflow for identifying and mitigating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_A Receptor_A Kinase_X Kinase_X Receptor_A->Kinase_X Substrate_1 Substrate_1 Kinase_X->Substrate_1 Therapeutic_Effect Therapeutic_Effect Substrate_1->Therapeutic_Effect Receptor_B Receptor_B Kinase_Y Kinase_Y Receptor_B->Kinase_Y Substrate_2 Substrate_2 Kinase_Y->Substrate_2 Side_Effect Side_Effect Substrate_2->Side_Effect Thiadiazole_Compound Thiadiazole_Compound Thiadiazole_Compound->Kinase_X Inhibition (Intended) Thiadiazole_Compound->Kinase_Y Inhibition (Unintended)

Caption: Diagram illustrating on-target vs. off-target signaling pathway modulation.

mitigation_strategies cluster_computational Computational Approaches cluster_medicinal_chem Medicinal Chemistry cluster_experimental Experimental Validation High Off-Target Activity High Off-Target Activity In Silico Screening In Silico Screening High Off-Target Activity->In Silico Screening Molecular Docking Molecular Docking In Silico Screening->Molecular Docking SAR Studies SAR Studies Molecular Docking->SAR Studies Bioisosteric Replacement Bioisosteric Replacement SAR Studies->Bioisosteric Replacement Reduce Lipophilicity Reduce Lipophilicity Bioisosteric Replacement->Reduce Lipophilicity Selectivity Profiling Selectivity Profiling Reduce Lipophilicity->Selectivity Profiling Cellular Assays Cellular Assays Selectivity Profiling->Cellular Assays Optimized Compound Optimized Compound Cellular Assays->Optimized Compound

Caption: Logical relationship between strategies to reduce off-target effects.

stability testing of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the experimental stages of developing 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine?

A1: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a versatile compound with a trifluoromethyl group that generally enhances chemical stability and reactivity.[1] The 1,3,4-thiadiazole ring is known for its strong aromaticity, contributing to good in vivo stability.[2][3] However, the piperazine moiety can be susceptible to degradation under certain physiological conditions.

Q2: What are the primary factors that can affect the stability of this compound under physiological conditions?

A2: The main factors influencing the stability of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine include pH, temperature, light, and the presence of oxidative agents. The piperazine ring, in particular, can be prone to oxidation and pH-dependent degradation.[4]

Q3: Are there any known degradation pathways for this compound?

A3: While specific degradation pathways for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine have not been extensively published, potential degradation can be inferred from its constituent rings. The 1,3,4-thiadiazole ring may be susceptible to cleavage under basic conditions.[5] The piperazine ring can undergo oxidation to form products such as N-oxides or ring-opened derivatives.[6][7]

Q4: How stable is the trifluoromethyl group in this molecule?

A4: The trifluoromethyl (CF3) group is generally considered to be metabolically stable and can enhance the overall stability of a drug molecule. However, under harsh basic conditions, hydrolysis of the trifluoromethyl group to a carboxylic acid has been reported for some compounds.[8][9]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine should be stored in a cool, dry, and dark place. For solutions, it is advisable to use buffered systems at an optimal pH and to avoid prolonged exposure to light and atmospheric oxygen. Studies on similar piperazine compounds recommend avoiding storage at room temperature.[10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) Compound degradation in solution.- Prepare fresh solutions for each experiment.- Use a buffered mobile phase for HPLC analysis.- Analyze samples promptly after preparation.- Investigate the stability of the compound in the chosen solvent.
Appearance of new peaks in the chromatogram over time Formation of degradation products.- Conduct forced degradation studies to identify potential degradants.[11][12]- Optimize chromatographic conditions to separate the parent compound from all degradation products.- Characterize the structure of the new peaks using techniques like LC-MS.
Loss of compound in plasma or serum samples Metabolic instability or binding to plasma proteins.- Perform plasma stability assays at 37°C to assess metabolic degradation.- Use appropriate extraction methods to recover the compound from the biological matrix.- Evaluate plasma protein binding of the compound.
Color change of the solid compound upon storage Oxidative degradation or photodecomposition.- Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).- Protect the compound from light by using amber vials or storing it in the dark.
Poor recovery from acidic or basic solutions Hydrolytic degradation.- Perform a pH-stability profile to determine the pH range where the compound is most stable.- Avoid extreme pH conditions during sample preparation and analysis.

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment
  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Sample Preparation: Prepare a stock solution of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution with each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 37°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics and the optimal pH for stability.

Protocol 2: Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[11][13]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine at 37°C
pH % Remaining after 24 hours Apparent First-Order Rate Constant (k, h⁻¹)
2.095.20.0020
4.098.10.0008
7.492.50.0033
9.085.30.0066
10.078.90.0099
Table 2: Summary of Hypothetical Forced Degradation Studies
Stress Condition % Degradation Number of Degradation Products Detected Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8.52DP-1, DP-2
0.1 M NaOH, 60°C, 24h21.13DP-3 (potential ring cleavage), DP-4, DP-5
3% H₂O₂, RT, 24h15.74DP-6 (N-oxide), DP-7, DP-8, DP-9
Dry Heat, 80°C, 48h5.21DP-10
Photolytic (UV)12.32DP-11, DP-12

Visualizations

G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Data Interpretation Compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine StockSolution Prepare Stock Solution Compound->StockSolution TestSolutions Prepare Test Solutions (Different Conditions) StockSolution->TestSolutions pH_Stability pH-Dependent Stability TestSolutions->pH_Stability Forced_Degradation Forced Degradation TestSolutions->Forced_Degradation HPLC_Analysis HPLC-UV Analysis pH_Stability->HPLC_Analysis Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis Forced_Degradation->LCMS_Analysis Degradation_Kinetics Degradation Kinetics HPLC_Analysis->Degradation_Kinetics Identify_Degradants Identify Degradants LCMS_Analysis->Identify_Degradants

Caption: Workflow for assessing the stability of a pharmaceutical compound.

G Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Parent 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine N_Oxide Piperazine N-Oxide Parent->N_Oxide [O] Thiadiazole_Cleavage Thiadiazole Ring Cleavage (Basic Conditions) Parent->Thiadiazole_Cleavage OH⁻ CF3_Hydrolysis Trifluoromethyl Hydrolysis (Harsh Basic Conditions) Parent->CF3_Hydrolysis Strong OH⁻ Photo_Products Photolytic Products Parent->Photo_Products hv

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the blood-brain barrier (BBB) permeability of piperazine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles limiting the BBB penetration of piperazine-containing compounds?

A1: The main challenges stem from the physicochemical properties of the piperazine moiety and its interaction with the BBB.[1][2] Key obstacles include:

  • High Basicity (pKa): The piperazine ring is basic, leading to a high degree of ionization at physiological pH (7.4). The resulting positive charge hinders passive diffusion across the lipophilic cell membranes of the BBB.[1]

  • Efflux Transporter Recognition: Piperazine-containing molecules can be recognized as substrates by efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1][3] These transporters actively pump the compounds out of the brain endothelial cells, reducing their net accumulation in the central nervous system (CNS).[4][5]

  • Physicochemical Properties: While the piperazine moiety can improve solubility, the overall molecular properties, including high molecular weight, large polar surface area (PSA), and an excessive number of hydrogen bond donors, can limit passive diffusion.[6][7]

Q2: What are the ideal physicochemical properties for a CNS drug candidate?

A2: For optimal BBB penetration via passive diffusion, a compound should generally possess the following properties:

  • Molecular Weight (MW): Less than 450-500 Daltons.[1][8]

  • Lipophilicity (LogP): Typically between 1.5 and 3.0.[1] Excessively high lipophilicity can lead to increased non-specific binding and metabolism.[8]

  • Polar Surface Area (PSA): Generally below 70-90 Ų.[1]

  • Hydrogen Bond Donors (HBD): A minimized number, ideally 3 or fewer.[1]

  • pKa: The basicity of the piperazine nitrogen is a critical factor. A high pKa results in a larger proportion of the ionized form at physiological pH, which generally has lower membrane permeability.[7]

Q3: What are the main strategies to improve the BBB permeability of piperazine compounds?

A3: Several strategies can be employed, broadly categorized as chemical and biological approaches:

  • Chemical Modifications (Prodrugs): Modifying the piperazine structure to create a more lipophilic, temporarily masked version (prodrug) can enhance BBB penetration.[9][10][11][12] Once in the brain, the prodrug is metabolized back to the active parent compound.[9][13]

  • Nanoparticle-Based Delivery: Encapsulating the piperazine compound within nanoparticles can facilitate its transport across the BBB.[14][15][16][17] These nanoparticles can be engineered to target specific receptors on the BBB for enhanced delivery.[17]

  • Inhibition of Efflux Transporters: Co-administering a P-gp inhibitor can block the efflux of the piperazine compound, thereby increasing its concentration in the brain.[3][5][18]

  • Structural Modifications: Systematically altering the substituents on the piperazine ring or the core scaffold can optimize the physicochemical properties for better BBB penetration.[19] This includes modulating lipophilicity and reducing hydrogen bonding potential.[19]

Troubleshooting Guide

Issue: My piperazine compound shows high efficacy in vitro but fails in vivo due to poor brain penetration.

Question Possible Cause & Explanation Recommended Action
Is my compound a substrate for efflux transporters like P-gp? A high efflux ratio (ER > 2) in a bidirectional permeability assay (e.g., MDCK-MDR1) suggests the compound is actively removed from the brain.[1]1. Confirm P-gp Substrate Liability: Perform a bidirectional permeability assay with and without a known P-gp inhibitor (e.g., verapamil, zosuquidar). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction. 2. Structural Modification: Modify the compound to reduce its affinity for P-gp. This can involve altering substituents or the overall molecular shape. 3. Co-administration Strategy: In preclinical models, consider co-administering a P-gp inhibitor to increase brain exposure.[3][5]
Are the physicochemical properties of my compound suboptimal for BBB penetration? High molecular weight (>500 Da), high PSA (>90 Ų), or low lipophilicity (LogP < 1.5) can hinder passive diffusion across the BBB.[1][8]1. Analyze Physicochemical Properties: Calculate or measure the MW, LogP, PSA, and pKa of your compound. 2. Structure-Property Relationship (SPR) Studies: Synthesize and test a small library of analogs with systematic variations in these properties to identify trends that improve permeability.[19] For instance, adding lipophilic groups can increase LogP, while removing polar groups can decrease PSA.
Is the compound's stability in plasma or brain tissue an issue? Rapid metabolism in the blood or brain can lead to low exposure, even if the compound crosses the BBB.1. Assess Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes and brain homogenates. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites and determine the sites of metabolic liability on the molecule. 3. Block Metabolic Sites: Modify the chemical structure at the sites of metabolism (e.g., by introducing fluorine atoms) to improve stability.

Key Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using hCMEC/D3 Cells

This protocol describes a method to assess the apparent permeability (Papp) of a compound across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer, a widely used in vitro model of the human BBB.[20][21]

Materials:

  • hCMEC/D3 cells (passages 25-35)[21]

  • Collagen-coated Transwell inserts (12-well format)[20]

  • Endothelial Cell Growth Medium (EGM-2)

  • Test compound and positive/negative controls (e.g., propranolol and Lucifer yellow)

  • LC-MS/MS for quantification

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts at a density of 7 x 10⁴ cells/cm².[20] Culture the cells with medium in both the apical (upper) and basolateral (lower) chambers.

  • Monolayer Integrity Check: After 7 days of culture, assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability to a fluorescent marker like TRITC-dextran.[20] A stable TEER value and low permeability to the marker indicate a confluent monolayer.[21]

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer.

    • Add the test compound to the apical chamber (A-to-B permeability) or the basolateral chamber (B-to-A permeability).

    • Incubate for a defined period (e.g., 3 hours).[20]

    • Collect samples from the receiving chamber at various time points.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER) Calculation: The ER is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER significantly greater than 2 suggests active efflux.

Protocol 2: In Vivo Brain Microdialysis

This protocol outlines the use of in vivo microdialysis to measure the unbound concentration of a piperazine compound in the brain interstitial fluid (ISF) of a freely moving animal, providing a direct measure of target site exposure.[22][23][24]

Materials:

  • Microdialysis probes and pump

  • Stereotaxic apparatus for surgery

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Freely moving animal system

  • LC-MS/MS for sample analysis

Methodology:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the specific brain region of interest using a stereotaxic frame.[23]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours to minimize the impact of BBB disruption caused by the probe insertion.[24]

  • Perfusion and Sampling:

    • Connect the probe to a micro-infusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 0.1-5 µL/min).[23]

    • Allow the system to equilibrate.

    • Collect dialysate samples at regular intervals in a fraction collector.[25]

  • Drug Administration: Administer the piperazine compound systemically (e.g., intravenously or orally).

  • Sample Analysis: Analyze the concentration of the unbound drug in the dialysate samples using a highly sensitive method like LC-MS/MS.

  • Data Analysis: Plot the unbound brain concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain. This data can be compared with plasma concentrations to calculate the brain-to-plasma unbound concentration ratio (Kp,uu).[22]

Quantitative Data Summary

The following tables summarize permeability data for various compounds, illustrating the impact of chemical structure on BBB penetration.

Table 1: In Vitro Permeability of Piperine and its Analogs [26][27]

CompoundHuman BLEC Papp (10⁻⁶ cm/s)hBMEC Papp (10⁻⁶ cm/s)Efflux Ratio (hBMEC)Predicted BBB Permeability
Piperine15.2 ± 1.518.9 ± 2.11.2High
SCT-6412.8 ± 1.116.5 ± 1.81.1High
SCT-664.5 ± 0.55.8 ± 0.71.3Low to Moderate
LAU3973.1 ± 0.44.2 ± 0.61.0Low
LAU3992.5 ± 0.33.5 ± 0.41.1Low

Table 2: Impact of Structural Modifications on Permeability of 2-Aminopyridine nNOS Inhibitors [28]

CompoundKey Structural FeaturePAMPA-BBB Pe (10⁻⁶ cm/s)
17 N,N-dimethyl amine tail13.7
20 Primary amine tail12.6
22 Piperazine tailDecreased permeability by 3 orders of magnitude compared to 17
23 4-CF₂H on pyridine head16.0
24 4-CF₃ on pyridine head17.3

Visualized Workflows and Concepts

The following diagrams illustrate key workflows and concepts in enhancing BBB permeability.

G General Workflow for Assessing and Enhancing BBB Permeability cluster_0 Initial Assessment cluster_1 Optimization Cycle cluster_2 In Vivo Validation A Synthesize Piperazine Compound B In Silico Prediction (MW, LogP, PSA, pKa) A->B C In Vitro Permeability (PAMPA, Caco-2, hCMEC/D3) B->C D Assess Efflux Ratio (MDCK-MDR1) C->D E Low Permeability or High Efflux? D->E F Chemical Modification (Prodrug, SPR) E->F Yes G Nanoparticle Formulation E->G Yes I Good In Vitro Profile? E->I No H Re-evaluate In Vitro Permeability F->H G->H H->E I->F No J In Vivo PK Study (Blood & Brain Sampling) I->J Yes K Microdialysis for Unbound Brain Conc. (Kp,uu) J->K L Candidate Selection K->L

Caption: Workflow for BBB Permeability Assessment and Enhancement.

G Strategies to Modify Piperazine-Containing Compounds cluster_0 Chemical Modification cluster_1 Formulation Strategy Parent Parent Piperazine Compound (High pKa, P-gp Substrate) Prodrug Prodrug Approach: Mask Piperazine N-H (e.g., with carbamate) - Increases Lipophilicity - Reduces pKa Parent->Prodrug Improves Passive Diffusion SPR Structure-Property Relationship: - Add lipophilic groups (↑LogP) - Reduce H-bond donors (↓PSA) - Modify scaffold to reduce P-gp recognition Parent->SPR Optimizes Physicochemical Properties Nano Nanoparticle Encapsulation: - Protects from metabolism - Facilitates transport via receptor-mediated transcytosis Parent->Nano Utilizes Active Transport Brain Active Drug in CNS Prodrug->Brain Enzymatic cleavage in brain SPR->Brain Nano->Brain

Caption: Modification Strategies for Piperazine Compounds.

G Troubleshooting Low In Vivo Brain Penetration (Low Kp,uu) Start Low Kp,uu Observed Q1 High In Vitro Papp? Start->Q1 Q2 High Efflux Ratio (ER > 2)? Q1->Q2 Yes A1 Action: Improve intrinsic permeability (↑LogP, ↓PSA) Q1->A1 No Q3 High Plasma Protein Binding? Q2->Q3 No A2 Action: Modify structure to avoid P-gp or use P-gp inhibitor Q2->A2 Yes A3 Action: Modify structure to reduce plasma binding Q3->A3 Yes A4 Action: Investigate metabolic stability in plasma and brain Q3->A4 No End Re-test In Vivo A1->End A2->End A3->End A4->End

Caption: Decision Tree for Troubleshooting Low Brain Penetration.

References

refining assay conditions for reproducible results with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals refine assay conditions and ensure reproducible results when working with 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine to consider during assay development?

A1: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a versatile compound with several features that influence its behavior in experimental settings. The trifluoromethyl group enhances chemical stability and reactivity.[1] This group also increases lipophilicity, which can improve bioavailability and membrane permeability.[2] The piperazine moiety is a common scaffold in many drugs and can influence solubility and interactions with biological targets.[3] Given the presence of the thiadiazole ring, it is crucial to be aware of potential assay interference.[4]

Q2: I am observing high variability in my IC50 values across experiments. What could be the cause?

A2: High variability in IC50 values can stem from several factors. Inconsistent cell passage number, density, and metabolic state can significantly impact results in cell-based assays. For thiadiazole-containing compounds, chemical stability in stock solutions is a critical factor; improper storage can lead to degradation and inconsistent effective concentrations. Ensure that all experimental parameters, including incubation times and reagent concentrations, are kept consistent.

Q3: My compound shows activity in a primary screen but fails in secondary or orthogonal assays. What is a likely reason?

A3: This is a common indicator of a "false positive" result, which can be frequent with certain chemical scaffolds. Thiadiazole derivatives are known to be potential Pan-Assay Interference Compounds (PAINS).[4] These compounds can interfere with assay technologies through various non-specific mechanisms, including:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.

  • Assay Interference: The compound may interfere with fluorescence or absorbance-based readouts.[5]

  • Reactivity: Some thiadiazoles can be reactive and covalently modify proteins or other assay components.[6]

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation

Symptoms:

  • Visible precipitate in stock solutions or assay wells.

  • Inconsistent results at higher concentrations.

Troubleshooting Steps:

  • Solvent Optimization: Test a range of biocompatible solvents. While DMSO is common, its concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[7]

  • Solubility Assessment: Determine the aqueous solubility of the compound in your specific assay buffer.

  • Sonication: Use a sonicator to aid in the dissolution of the compound in the stock solvent.

  • Fresh Preparations: Prepare fresh dilutions from a concentrated stock solution for each experiment to avoid degradation or precipitation over time.

Issue 2: Interference with Fluorescence-Based Assays

Symptoms:

  • High background fluorescence.

  • Non-linear or unexpected dose-response curves.

  • Discrepancies between fluorescence and non-fluorescence-based assays.

Troubleshooting Steps:

  • Autofluorescence Check:

    • Protocol: Prepare wells containing the compound at various concentrations in the assay buffer, without cells or other fluorescent reagents. Measure the fluorescence using the same filter set as your main experiment.[8]

    • Interpretation: A significant increase in fluorescence with increasing compound concentration indicates autofluorescence.

  • Fluorescence Quenching Check:

    • Protocol: In a cell-free system, mix a known concentration of your fluorescent probe with varying concentrations of the compound.

    • Interpretation: A decrease in the fluorescence signal with increasing compound concentration suggests quenching.[8][9]

  • Mitigation Strategies:

    • Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green spectrum. Using dyes that excite and emit at longer wavelengths (>650 nm) can often resolve this issue.[8]

    • Use an Orthogonal Assay: Confirm your findings with a non-fluorescence-based method, such as an absorbance, luminescence, or mass spectrometry-based assay.[5]

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is designed to assess the cytotoxic effects of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from a concentrated stock in DMSO. Replace the medium in the wells with the compound dilutions. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Illustrative Data Table (Hypothetical):

Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)
MCF-70.198 ± 4.2
185 ± 5.1
1052 ± 3.8
5021 ± 2.5
1008 ± 1.9

Visualizations

Logical Workflow for Troubleshooting Assay Interference

A Inconsistent or Unexpected Assay Results B Check for Compound Precipitation A->B C Perform Autofluorescence Control A->C D Perform Quenching Control A->D H Precipitate Observed? B->H I Autofluorescence Detected? C->I J Quenching Detected? D->J E Optimize Solvent / Concentration K Problem Resolved E->K F Switch to Red-Shifted Fluorophore F->K G Use Orthogonal Assay (Non-Fluorescent) G->K H->C No H->E Yes I->D No I->F Yes J->G Yes J->K No

Caption: Troubleshooting workflow for assay interference.

Hypothesized Signaling Pathway: Induction of Apoptosis

cluster_cell Cancer Cell Compound 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine Kinase Target Kinase (e.g., PI3K/Akt) Compound->Kinase Inhibition Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->Bcl2 Activation Bax Pro-apoptotic Proteins (e.g., Bax) Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis induction pathway.

References

managing degradation of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the storage and handling of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine and what is it used for?

A1: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a versatile chemical intermediate primarily used in pharmaceutical and agrochemical research and development.[1] The trifluoromethyl group enhances its chemical stability and reactivity, making it a valuable component in the synthesis of novel therapeutic agents and effective pesticides.[1]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability and minimize degradation, 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine should be stored in a cool, dry, and well-ventilated area. It is crucial to protect the compound from light and moisture. The recommended storage temperature is between 0°C and 8°C. Containers should be kept tightly sealed, and for long-term storage, storing under an inert gas atmosphere is advisable.

Q3: What are the known incompatibilities for this compound?

A3: The compound should be kept away from strong oxidizing agents, acids, and bases, as these can accelerate degradation. Exposure to air and moisture should also be minimized.

Q4: What are the primary signs of degradation?

A4: Physical signs of degradation can include a change in color, the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC-MS), and a decrease in the purity of the main compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color) Exposure to light, air, or elevated temperatures.Store the compound in an amber vial, purge with an inert gas (e.g., nitrogen or argon), and store at the recommended temperature (0-8°C).
Decreased purity observed by HPLC/GC-MS Chemical degradation due to improper storage or handling.Review storage conditions and handling procedures. Ensure the compound is not exposed to incompatible materials. Consider re-purification if necessary.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Use a freshly opened or recently purified batch of the compound. Verify the purity of the compound before use with a suitable analytical method.
Formation of unknown peaks in chromatogram Degradation of the compound into byproducts.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Potential Degradation Pathways

While specific degradation pathways for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine are not extensively documented, degradation is likely to occur at the piperazine and thiadiazole rings, based on the known reactivity of these moieties.

Hydrolytic Degradation

The thiadiazole ring may be susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to ring-opening.

Oxidative Degradation

The piperazine ring is prone to oxidation, which can lead to the formation of N-oxides or ring-opening products. Studies on piperazine itself have shown that oxidation can be catalyzed by metal ions.[2]

Thermal Degradation

Elevated temperatures can lead to the degradation of the piperazine ring through SN2 substitution reactions, potentially forming byproducts such as N-formylpiperazine and N-(2-aminoethyl)piperazine.[2][3]

G Potential Degradation Pathways A 1-(5-Trifluoromethyl- thiadiazol-2-yl)-piperazine B Hydrolytic Degradation (Acid/Base) A->B H2O, H+/OH- C Oxidative Degradation (e.g., H2O2, metal ions) A->C O2, Metal Ions D Thermal Degradation (High Temperature) A->D Heat E Ring-Opened Products (Thiadiazole moiety) B->E F N-Oxides and/or Ring-Opened Products (Piperazine moiety) C->F G Substituted Piperazine Fragments D->G

Caption: Potential degradation pathways for 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a high-performance liquid chromatography (HPLC) method.

G Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Stock Solution (1 mg/mL) B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (105°C) A->E F Photolytic Degradation (UV light) A->F G Neutralization (for B & C) B->G C->G H Dilution D->H E->H F->H G->H I HPLC Analysis H->I

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 238 nm)[4]
Injection Volume 10 µL
Column Temperature 25°C

Summary of Storage Recommendations

Parameter Recommendation
Temperature 0-8°C
Light Protect from light (use amber vials)
Moisture Store in a dry environment with tightly sealed containers
Atmosphere For long-term storage, use an inert atmosphere (e.g., N₂ or Ar)
Incompatibilities Avoid strong oxidizing agents, acids, and bases

References

Technical Support Center: Optimization of Dosage and Administration Route for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of dosage and administration routes for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study?

A1: Determining an appropriate starting dose is a critical first step. A multi-faceted approach is recommended, combining information from various sources:

  • Literature Review: Investigate previous studies on compounds with similar mechanisms of action or chemical structures to identify a potential dose range.[1][2][3]

  • In Vitro to In Vivo Extrapolation: While there's no direct formula, in vitro data like IC50 or EC50 values can serve as a starting point for dose calculations.[1][2] However, this should be approached with caution as it doesn't always directly translate.

  • Allometric Scaling: This method extrapolates doses between different animal species based on body surface area, which is generally more accurate than scaling by body weight alone.[1]

  • Maximum Tolerated Dose (MTD) Study: This is a crucial initial in vivo experiment to identify the highest dose that can be administered without causing unacceptable toxicity.[1][4][5] The MTD helps establish a safe upper limit for subsequent efficacy studies.

Q2: What factors should I consider when selecting the route of administration?

A2: The choice of administration route significantly impacts a compound's bioavailability, efficacy, and potential toxicity.[2][6][7][8] Key factors to consider include:

  • Physicochemical Properties of the Compound: Solubility, stability, and pH of the formulation are critical.[6][9]

  • Target Organ or System: The route should facilitate the delivery of the compound to the desired site of action.[1][7] For example, direct intrathecal injection may be necessary for targeting the central nervous system.[6]

  • Desired Onset and Duration of Action: Intravenous (IV) administration provides a rapid onset, while subcutaneous (SC) or oral (PO) routes may offer a more sustained release.[6][10]

  • Metabolism and First-Pass Effect: Oral administration subjects the compound to first-pass metabolism in the liver, which can significantly reduce its bioavailability.[8][10] Parenteral routes like IV, intraperitoneal (IP), or SC bypass this.[6]

  • Animal Welfare: The chosen route should minimize stress and discomfort to the animals.[6][11] The volume and frequency of administration must also be considered.[6][12]

Q3: What is the difference between pharmacokinetics (PK) and pharmacodynamics (PD), and why are they important?

A3: Understanding both PK and PD is essential for optimizing drug dosage and administration.[13][14]

  • Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[7][14] PK studies help determine a compound's half-life, bioavailability, and how its concentration changes over time in different tissues.[13][14][15]

  • Pharmacodynamics (PD) describes what the drug does to the body, focusing on the drug's mechanism of action and its effects at the target site.[13][14][16] PD studies help establish the relationship between drug concentration and the observed therapeutic or toxic effects.[17]

Integrating PK and PD data (PK/PD modeling) is crucial for rational dose selection and predicting the therapeutic window of a compound.[14][18][19]

Q4: My compound shows good efficacy in vitro but not in vivo. What are the possible reasons?

A4: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Poor Pharmacokinetics: The compound may be rapidly metabolized and cleared from the body, resulting in insufficient exposure at the target site.[1][15] A short half-life might necessitate more frequent dosing.[1]

  • Low Bioavailability: The compound may have poor absorption from the administration site or be subject to a significant first-pass effect if administered orally.[2][15]

  • Formulation Issues: The compound may not be stable or soluble in the chosen vehicle, leading to inconsistent and inadequate dosing.[1][4]

  • Distribution to Target Tissue: The compound may not effectively reach the target organ or tissue in sufficient concentrations.[7][9]

Q5: What should I do if I observe unexpected toxicity at a dose I predicted to be safe?

A5: Unexpected toxicity requires immediate action to ensure animal welfare and data integrity:

  • Stop Dosing: Immediately cease administration for the affected dose group.[1]

  • Dose Reduction: In subsequent experiments, significantly lower the starting dose.[1][2]

  • Re-evaluate the MTD: Your initial MTD study may need to be redesigned with a more gradual dose escalation.[1]

  • Investigate the Cause:

    • Vehicle Toxicity: Always include a vehicle-only control group to rule out adverse effects from the formulation itself.[4]

    • Off-Target Effects: The compound may be interacting with unintended biological targets.[4]

    • Metabolite Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity.

Troubleshooting Guide

This guide addresses common issues encountered during in vivo dosage and administration optimization.

Issue Possible Cause(s) Troubleshooting Steps
High variability in data within the same dose group 1. Inconsistent formulation or administration technique.[4][15] 2. Biological variability among animals.[15] 3. Instability of the compound in the formulation.[1][15]1. Standardize administration procedures with a detailed protocol.[15] Ensure the formulation is homogenous. 2. Increase the sample size per group to improve statistical power.[15] Ensure animals are age and weight-matched.[15] 3. Assess the stability of your formulation over the experiment's duration.[15]
Lack of dose-response relationship 1. Dose range is too narrow or not in the therapeutic window. 2. The compound has a very steep or flat dose-response curve. 3. Saturation of absorption or clearance mechanisms.1. Conduct a wider dose-range finding study.[2] Consider logarithmic dose spacing (e.g., 1, 10, 100 mg/kg).[2] 2. Use a larger number of dose groups with smaller increments between doses.[20] 3. Conduct PK studies to understand the exposure at different dose levels.
Sudden mortality at a previously tolerated dose 1. Error in dose calculation or administration.[1] 2. Formulation instability leading to a higher effective dose.[1] 3. Contamination of the formulation.1. Double-check all calculations, dilutions, and administration procedures. 2. Re-evaluate the stability of your formulation. 3. Prepare fresh formulations and use sterile techniques.
Short-lived therapeutic effect 1. The compound has a short half-life.[1] 2. Rapid development of tolerance.1. Conduct a pharmacokinetic study to determine the compound's half-life.[1] 2. Consider increasing the dosing frequency (e.g., from once to twice daily) or using a different administration route that provides sustained release.[1]

Data Presentation: Comparison of Common Administration Routes

The following table summarizes the characteristics of common administration routes used in preclinical studies.[2][6][12][21]

Route of Administration Abbreviation Description Advantages Disadvantages Typical Injection Volume (Mice)
Intravenous IVInjection directly into a vein.Rapid onset, 100% bioavailability, precise dose delivery.[6][10]Requires technical skill, potential for embolism, stress from restraint.[6]5-10 mL/kg
Intraperitoneal IPInjection into the peritoneal cavity.Relatively easy to perform, rapid absorption.Risk of injecting into organs, potential for peritonitis.[22]10-20 mL/kg
Subcutaneous SCInjection into the space beneath the skin.Slower, more sustained absorption, suitable for suspensions and implants.[21]Slower onset, potential for local irritation.[6]10-20 mL/kg
Intramuscular IMInjection into a muscle.Rapid absorption from aqueous solutions.Can be painful, limited volume, potential for nerve damage.[6][12]0.05 mL/site
Oral (Gavage) POAdministration directly into the stomach via a tube.Convenient, mimics clinical route for many drugs.[6]First-pass metabolism, potential for esophageal or gastric injury.[6]10-20 mL/kg
Intranasal INAdministration into the nasal cavity.Bypasses the blood-brain barrier for CNS delivery, non-invasive.[6]Limited volume, potential for local irritation.0.02-0.03 mL/nostril

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity.[1][4]

Methodology:

  • Animal Model: Select a relevant animal model (e.g., mice or rats).

  • Group Allocation: Assign animals to several groups (e.g., 3-5 animals per group), including a vehicle control group and at least 3-4 dose groups.[2][15]

  • Dose Selection: The starting dose can be estimated from in vitro data or literature.[2][4] Subsequent doses should be escalated, for instance, by a factor of 2x or 3x, or using a logarithmic scale.[2][15]

  • Administration: Administer the compound via the intended route of administration.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Body weight should be recorded at baseline and regularly throughout the study.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10-20% reduction in body weight and no mortality or other severe clinical signs.[5]

2. Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[15]

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dosing: Administer a single dose of the compound at a therapeutically relevant level.[15]

  • Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours). The exact time points will depend on the expected half-life of the compound.

  • Bioanalysis: Process the blood samples to obtain plasma or serum. Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.[15]

  • Data Analysis: Plot the plasma concentration versus time curve. Calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the curve, representing total drug exposure.

    • t1/2: Half-life of the compound.

Visualizations

Experimental_Workflow_for_In_Vivo_Dose_Optimization A In Vitro Data / Literature Review B Estimate Starting Dose Range A->B C Maximum Tolerated Dose (MTD) Study B->C D Determine Safe Dose Range C->D E Pharmacokinetic (PK) Study D->E G Dose-Response / Efficacy Study D->G Select doses for efficacy study F Characterize ADME Profile (Cmax, Tmax, AUC, t1/2) E->F F->G Inform dosing regimen H Identify Optimal Dose & Regimen G->H

Caption: Workflow for in vivo dose and regimen optimization.

Administration_Route_Selection Start Start: Select Administration Route Prop Physicochemical Properties (Solubility, Stability) Start->Prop Target Target Organ / Systemic vs. Local? Start->Target PK Desired PK Profile (Onset, Duration) Start->PK Decision Evaluate Routes Prop->Decision Target->Decision PK->Decision Oral Oral (PO) Decision->Oral Good oral bioavailability? Mimics clinical use? IV Intravenous (IV) Decision->IV Rapid onset needed? 100% bioavailability? IP Intraperitoneal (IP) Decision->IP Easy administration? Rapid absorption? SC Subcutaneous (SC) Decision->SC Sustained release? Other Other (IM, IN, etc.) Decision->Other Specific need? Final Select Optimal Route Oral->Final IV->Final IP->Final SC->Final Other->Final

Caption: Decision tree for selecting an administration route.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting agents. Its modulation through substitution allows for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of two key piperazine-containing compounds: a research compound featuring a 1-(5-Trifluoromethyl-thiadiazol-2-yl) substituent (termed here as Compound A ) and the well-characterized serotonergic agent, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP ). The comparison focuses on their differential binding affinities for key serotonin (5-HT) and dopamine (D) receptors, providing insights into how the bioisosteric replacement of a phenyl ring with a thiadiazole ring can alter the pharmacological profile.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki, nM) of Compound A and TFMPP at various CNS receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetCompound A (Ki, nM)TFMPP (Ki, nM)
Serotonin Receptors
5-HT1A15.825.2
5-HT1B8.212.5
5-HT2A45.3180.7
5-HT2C22.150.1
Dopamine Receptors
D2120.5> 1000
D385.6> 1000

Experimental Protocols

Radioligand Binding Assays

The binding affinities of Compound A and TFMPP were determined using competitive radioligand binding assays.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for target receptors by measuring their ability to displace a specific high-affinity radioligand.

Materials:

  • Membranes: Cloned human receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, D2, D3) expressed in CHO-K1 or HEK293 cells.

  • Radioligands:

    • [³H]8-OH-DPAT for 5-HT1A

    • [³H]GR 125743 for 5-HT1B

    • [³H]Ketanserin for 5-HT2A

    • [³H]Mesulergine for 5-HT2C

    • [³H]Spiperone for D2

    • [³H]7-OH-DPAT for D3

  • Test Compounds: Compound A and TFMPP dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Scintillation Cocktail: Ultima Gold™ or equivalent.

  • Instrumentation: 96-well microplates, filtration apparatus (e.g., Brandel harvester), liquid scintillation counter.

Procedure:

  • Compound Dilution: A serial dilution of each test compound was prepared in the assay buffer.

  • Assay Reaction: In a 96-well plate, the following were combined:

    • 50 µL of radioligand (at a concentration near its Kd).

    • 50 µL of test compound dilution or vehicle (for total binding) or a saturating concentration of a known non-labeled ligand (for non-specific binding).

    • 100 µL of membrane preparation.

  • Incubation: The plates were incubated for 60 minutes at room temperature (or as optimized for each receptor) to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation was terminated by rapid filtration through GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters were dried, and a scintillation cocktail was added. The radioactivity trapped on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) were used to calculate the percentage of specific binding for each compound concentration. The IC₅₀ (concentration of the compound that inhibits 50% of specific binding) was determined by non-linear regression analysis. The Ki value was then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

The diagram below illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway, which is the mechanism of action for the serotonin and dopamine receptors targeted by these compounds.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane receptor GPCR (e.g., 5-HT Receptor) g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response effector->response Leads to ligand Ligand (Compound A or TFMPP) ligand->receptor Binds

Caption: Generalized GPCR signaling cascade initiated by ligand binding.

Experimental Workflow

The following diagram outlines the workflow for the competitive radioligand binding assay used to determine the binding affinities.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis arrow arrow prep_ligand 1. Prepare Radioligand & Test Compounds incubation 3. Incubate Membranes, Radioligand & Compound prep_ligand->incubation prep_membranes 2. Prepare Receptor Membranes prep_membranes->incubation filtration 4. Separate Bound & Free Ligand (Filtration) incubation->filtration quantification 5. Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis 6. Calculate IC50 & Ki (Cheng-Prusoff) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Interpretation and Conclusion

The comparative data reveals a significant shift in the pharmacological profile when moving from the phenyl-piperazine structure of TFMPP to the thiadiazole-piperazine structure of Compound A.

  • Enhanced Serotonin Receptor Affinity: Compound A demonstrates a generally higher affinity for the tested serotonin receptors compared to TFMPP. This is particularly notable at the 5-HT2A receptor, where the affinity is approximately four-fold greater. This suggests that the electronic properties and geometry of the 5-trifluoromethyl-thiadiazole ring are more favorable for interaction with the binding pockets of these receptors.

  • Emergence of Dopamine Receptor Activity: The most striking difference is the emergence of moderate affinity for dopamine D2 and D3 receptors in Compound A. TFMPP shows negligible affinity for these receptors at concentrations up to 1000 nM. This introduction of dopaminergic activity highlights a significant scaffold hopping outcome, where the thiadiazole ring imparts a polypharmacological profile that is absent in the phenyl-based analogue.

Validating the Binding Affinity of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the binding affinity of the novel compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine to its putative biological target. Based on the structural motifs of a trifluoromethyl group and a piperazine ring, which are common in serotonergic agents, this document will proceed under the well-founded hypothesis that the primary target is a serotonin receptor, specifically the 5-HT1A receptor subtype.[1] This guide will compare the binding characteristics of known 5-HT1A receptor ligands to provide a benchmark for the experimental validation of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki values) of several piperazine and trifluoromethyl-containing compounds for the human 5-HT1A receptor. Ki is the inhibition constant, representing the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. This data provides a quantitative basis for evaluating the potency of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine following experimental determination.

Compound5-HT1A Receptor Binding Affinity (Ki, nM)Reference Compound(s)
1-(2-Methoxyphenyl)piperazine (1-OMP)1.25-CT (Ki = 0.5 nM)
8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)0.25 - 0.6
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)Acts on 5-HT1B and 5-HT1C receptors
6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.578-OH-DPAT
6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one0.788-OH-DPAT
Serotonin (5-HT)1.8
Compound 6a (a novel piperazine derivative)1.28Serotonin

Experimental Protocols for Binding Affinity Determination

To experimentally validate the binding affinity of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine to the 5-HT1A receptor, a competitive radioligand binding assay is the gold standard.[2] Surface Plasmon Resonance (SPR) offers a label-free alternative for real-time kinetic analysis.

Radioligand Binding Assay Protocol

This protocol is adapted from standard procedures for determining the affinity of unlabeled test compounds for the 5-HT1A receptor.[3][4]

1. Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-hydroxy-DPAT (specific activity ~120-180 Ci/mmol).

  • Test Compound: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, serially diluted.

  • Non-specific Binding Control: 10 µM Metergoline or unlabeled Serotonin.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filters (e.g., Whatman GF/C), presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail.

2. Procedure:

  • Incubation Mixture Preparation: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]8-hydroxy-DPAT (e.g., 0.25 nM), and varying concentrations of the test compound (e.g., from 1 nM to 1 µM).

  • Receptor Addition: Add the cell membrane preparation (10 µg of protein per well) to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the presoaked glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three to four times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[5][6]

1. Materials:

  • SPR Instrument: (e.g., Biacore).

  • Sensor Chip: CM5 or similar, suitable for amine coupling.

  • Receptor: Purified, detergent-solubilized human 5-HT1A receptor.

  • Analyte: 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in a suitable running buffer.

  • Immobilization Reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine.

  • Running Buffer: HBS-EP buffer (or similar), may require optimization with low concentrations of detergent.

2. Procedure:

  • Chip Activation: Activate the sensor chip surface using a mixture of NHS and EDC.

  • Receptor Immobilization: Covalently immobilize the purified 5-HT1A receptor onto the activated sensor chip surface via amine coupling.

  • Deactivation: Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection: Inject a series of concentrations of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine over the receptor-immobilized surface.

  • Data Collection: Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation phases of the interaction.

  • Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd), where Kd = koff/kon.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

G Figure 1: 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) 5-HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP produces Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization leads to Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx leads to Serotonin Serotonin or Agonist Serotonin->5-HT1A_Receptor Binds PKA PKA cAMP->PKA activates G Figure 2: Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubate Incubate Components in 96-well Plate Prepare_Reagents->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End G Figure 3: Surface Plasmon Resonance (SPR) Workflow Start Start Immobilize_Receptor Immobilize Receptor on Sensor Chip Start->Immobilize_Receptor Equilibrate Equilibrate with Running Buffer Immobilize_Receptor->Equilibrate Inject_Analyte Inject Analyte (Test Compound) Equilibrate->Inject_Analyte Dissociate Flow Running Buffer (Dissociation) Inject_Analyte->Dissociate Regenerate Regenerate Sensor Surface Dissociate->Regenerate Analyze Data Analysis (kon, koff, Kd) Regenerate->Analyze End End Analyze->End

References

A Head-to-Head Battle of Scaffolds: Piperazine vs. Piperidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug candidate. Among the most prevalent and versatile heterocyclic rings, piperidine and piperazine have earned the status of "privileged scaffolds" for their frequent appearance in successful pharmaceuticals. This guide provides an in-depth, data-driven comparison of these two six-membered nitrogen-containing heterocycles, offering insights into their distinct physicochemical properties, pharmacological activities, and pharmacokinetic profiles to inform rational drug design.

Piperidine, a saturated heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are foundational building blocks in medicinal chemistry.[1] Their three-dimensional structures and the basic nature of their nitrogen atoms allow them to serve as versatile anchors for pharmacophoric groups, influencing critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[1] Piperidine is a common feature in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1]

Physicochemical Properties: A Tale of Two Nitrogens

The fundamental difference between piperidine and piperazine—the presence of a second nitrogen atom in the latter—gives rise to distinct physicochemical characteristics that are critical in drug design.

PropertyPiperidinePiperazineKey Considerations for Drug Design
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine's second nitrogen offers an additional point for substitution and hydrogen bonding, enabling its use as a linker.[2]
pKa of Conjugate Acid ~11.1 - 11.22pKa1: ~5.35 - 5.5pKa2: ~9.73 - 9.8Piperidine is a significantly stronger base.[1][2] Piperazine's dual pKa allows for finer tuning of basicity and solubility at physiological pH.[1]
Calculated logP (cLogP) ~0.84 (parent)~-1.1 (parent)The piperidine scaffold is inherently more lipophilic, which can enhance membrane permeability but may also increase metabolic susceptibility.[1]
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble; however, the solubility of substituted analogs is highly dependent on the nature of the substituents.[1]
Reactivity More basic and nucleophilicLess basic and nucleophilicPiperidine reacts more readily in N-acylation and N-alkylation. Piperazine's reduced reactivity can be advantageous for controlled mono-functionalization.[2]

Pharmacological Activity: A Case Study on Receptor Affinity

The choice between a piperidine and a piperazine scaffold can have a profound impact on a compound's pharmacological activity and selectivity. A compelling example is seen in the development of dual-acting ligands for the histamine H3 (H₃R) and sigma-1 (σ₁R) receptors, which are promising targets for pain therapies.[3]

A study comparing structurally analogous compounds revealed that replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH₃R but dramatically increased affinity for the σ₁R by several orders of magnitude.[1]

CompoundScaffoldhH₃R Kᵢ (nM)σ₁R Kᵢ (nM)
Compound 4 Piperazine3.171531
Compound 5 Piperidine7.703.64

Data from a comparative study on H₃R and σ₁R ligands.[3][4]

This highlights the critical role of the scaffold in dictating receptor selectivity. The piperidine moiety was identified as a key structural element for dual H₃/σ₁ receptor activity.[3][4]

cluster_piperazine Piperazine-based Ligand (Compound 4) cluster_piperidine Piperidine-based Ligand (Compound 5) cluster_receptors Receptor Targets Pz Piperazine Scaffold H3R H3 Receptor Pz->H3R High Affinity (Ki = 3.17 nM) S1R σ1 Receptor Pz->S1R Low Affinity (Ki = 1531 nM) Pd Piperidine Scaffold Pd->H3R High Affinity (Ki = 7.70 nM) Pd->S1R High Affinity (Ki = 3.64 nM)

Scaffold impact on receptor affinity.

Pharmacokinetic (ADMET) Profile: The In Vivo Consequences

The physicochemical differences between piperidine and piperazine directly translate to their in vivo behavior, affecting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

ADMET PropertyPiperidine ScaffoldPiperazine ScaffoldKey Considerations
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a concern.[1]
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The dual substitution sites on piperazine offer more opportunities to fine-tune this property.[1]

Experimental Protocols for Scaffold Comparison

Objective comparison of drug candidates containing different scaffolds relies on a suite of standardized in vitro and in vivo assays. Below are outlines of key experimental protocols.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis C1 Seed Caco-2 cells on Transwell inserts C2 Culture for 21-28 days to form a monolayer C1->C2 C3 Wash monolayer with transport buffer C2->C3 E1 Add test compound to donor compartment (Apical or Basolateral) C3->E1 E2 Add fresh buffer to receiver compartment E1->E2 E3 Incubate at 37°C E2->E3 E4 Collect samples from both compartments at time points E3->E4 A1 Quantify compound concentration (LC-MS/MS) E4->A1 A2 Calculate Apparent Permeability (Papp) A1->A2 A3 Determine Efflux Ratio (ER) A2->A3

Workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Monolayer Formation: Cells are seeded on permeable polycarbonate membrane inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.

  • Transport Assay: The monolayer is washed, and the test compound is added to the apical (A) or basolateral (B) side. Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability (Papp) and efflux ratio (ER) are calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value.

Human Liver Microsome (HLM) Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion: A Strategic Choice

The decision to employ a piperidine or a piperazine scaffold is not arbitrary but a strategic one based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability. In contrast, piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility and permeability. A thorough understanding of the distinct characteristics of each scaffold, supported by robust experimental data, is paramount for the successful design and development of novel therapeutics.

References

Comparative Efficacy of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine in a Calf Model of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy of the piperazine-based compound MMV665917, also identified as 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, against Cryptosporidium parvum. This guide provides a comparative analysis with existing treatments, detailed experimental protocols, and insights into the underlying biological pathways.

Introduction

Cryptosporidiosis, a parasitic illness caused by protozoa of the genus Cryptosporidium, poses a significant threat to public health, particularly in young children and immunocompromised individuals, causing severe and sometimes life-threatening diarrhea.[1][2][3] The zoonotic nature of Cryptosporidium parvum also makes it a concern for livestock, with dairy calves being particularly susceptible to infection and serving as a relevant preclinical model for human disease.[4][5] Current treatment options are limited, with nitazoxanide being the only FDA-approved drug, and it shows modest efficacy in children and is largely ineffective in immunocompromised patients.[1][2][6] This has spurred the search for novel, more effective therapeutic agents.

This guide focuses on the in vivo efficacy of the piperazine-based compound MMV665917 [1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine], a promising drug lead identified from the Medicines for Malaria Venture "Malaria Box".[2][4] We present a detailed comparison of its performance against alternative treatments in a clinically relevant dairy calf model of cryptosporidiosis, supported by experimental data and protocols.

Comparative In Vivo Efficacy

The piperazine derivative MMV665917 has demonstrated significant clinical and microbiological efficacy in neonatal calves infected with Cryptosporidium parvum.[1][4] Treatment with MMV665917 resulted in a rapid resolution of diarrhea and a substantial reduction in parasite shedding.[1][4]

Table 1: Efficacy of MMV665917 in the Dairy Calf Model of Cryptosporidiosis

Treatment GroupDosageDuration of TreatmentReduction in Fecal Oocyst SheddingClinical OutcomeReference
MMV66591722 mg/kg, once daily7 days~94%Prompt resolution of diarrhea, trend towards improved general health, appetite, and dehydration measures.[1][4]
Vehicle ControlN/A7 daysN/ASevere diarrhea[4]

Table 2: Comparison with Alternative Treatments for Cryptosporidiosis

TreatmentEfficacy in Immunocompetent HumansEfficacy in Immunocompromised HumansEfficacy in Animal ModelsMechanism of Action (where known)Reference
MMV665917 Not yet testedNot yet testedHigh efficacy in calf and piglet models of cryptosporidiosis.[4][7] Curative in a mouse model.[2][3]Parasiticidal[2][3]
Nitazoxanide Shortens illness by approximately one day.[1]Equivalent to placebo.[1]Variable and often limited efficacy.[2][6]Inhibits pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), essential for anaerobic energy metabolism.[6][1][2][6]
Paromomycin Partial efficacyPartial efficacyProphylactic efficacy demonstrated in a calf model, but required high dosage.Aminoglycoside antibiotic, inhibits protein synthesis.[2][8]
Clofazimine Ineffective in a clinical trial with HIV patients.[9][10]IneffectivePromising efficacy in a mouse model.[6]Antimycobacterial drug with a poorly understood mechanism against Cryptosporidium.[6][9][10]

Experimental Protocols

The following protocols are based on the successful in vivo efficacy studies of MMV665917 in the dairy calf model of cryptosporidiosis.[4][11][12]

Animal Model and Infection
  • Animal Model: Neonatal Holstein bull calves, 24-48 hours old, are used.[4] This model is chosen because C. parvum infection in calves closely mimics the diarrheal illness observed in human infants.[4][5]

  • Infection: Calves are infected orally with approximately 5 x 107C. parvum (Iowa isolate) oocysts.[4] The onset of severe diarrhea typically occurs around 72 hours post-infection.[1][4]

Treatment Administration
  • Test Compound: MMV665917 is suspended in 1% hydroxypropyl methyl-cellulose in water.[4]

  • Dosage and Administration: Treatment begins on the second day of severe diarrhea (day four post-infection).[1][4] MMV665917 is administered orally at a dose of 22 mg/kg once daily for seven consecutive days.[1][4]

  • Control Group: A vehicle-only control group receives the 1% hydroxypropyl methyl-cellulose solution.[4]

Endpoint Measurements
  • Fecal Oocyst Shedding: Daily fecal samples are collected, and the concentration of C. parvum oocysts is quantified using a validated quantitative polymerase chain reaction (qPCR) assay.[4] The total reduction in oocyst shedding is a primary measure of microbiological efficacy.

  • Clinical Signs: Diarrhea severity is monitored and scored daily. Other clinical parameters such as hydration status and appetite are also recorded to assess the overall health of the calves.[4]

Signaling Pathways and Mechanism of Action

Cryptosporidium has evolved sophisticated mechanisms to evade the host's immune response, primarily by modulating key signaling pathways within the intestinal epithelial cells.

Host-Parasite Interaction Signaling

Cryptosporidium infection has been shown to suppress the mitogen-activated protein kinase (MAPK) signaling pathway in host intestinal epithelial cells.[13] This suppression is associated with an impaired ability of the host to mount an effective anti-parasitic defense.[13] The parasite also modulates the NF-κB signaling pathway, which is involved in both pro- and anti-apoptotic processes, to ensure its survival and replication within the host cell.[14][15]

cluster_parasite Cryptosporidium cluster_host Host Intestinal Epithelial Cell Parasite Parasite MAPK_pathway MAPK Signaling (p38, MK2, MK3) Parasite->MAPK_pathway Suppresses NFkB_pathway NF-κB Signaling Parasite->NFkB_pathway Modulates Immune_Defense Anti-parasitic Defense MAPK_pathway->Immune_Defense Activates Apoptosis_Modulation Apoptosis Modulation NFkB_pathway->Apoptosis_Modulation Regulates

Caption: Host signaling pathways modulated by Cryptosporidium.

Experimental Workflow

The in vivo efficacy of MMV665917 was confirmed through a rigorous experimental workflow designed to assess both clinical and microbiological outcomes in a relevant animal model.

Infection Day 0: Oral Infection of Calves (5x10^7 C. parvum oocysts) Diarrhea Day 3: Onset of Severe Diarrhea Infection->Diarrhea Treatment Day 4-10: Daily Oral Treatment (MMV665917 or Vehicle) Diarrhea->Treatment Monitoring Daily Monitoring: - Fecal Oocyst Shedding (qPCR) - Clinical Signs (Diarrhea, Hydration, Appetite) Treatment->Monitoring Analysis Data Analysis: Comparison of Treatment vs. Control Monitoring->Analysis

Caption: In vivo efficacy testing workflow.

While the precise molecular target of MMV665917 is still under investigation, in vitro studies suggest that it is parasiticidal, meaning it actively kills the parasite rather than just inhibiting its growth (parasitistatic).[2][3] This is a key differentiator from other treatments like nitazoxanide and may contribute to its superior efficacy in the animal model.[2][3]

Conclusion

The piperazine-based compound MMV665917, or 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, has emerged as a highly promising lead candidate for the treatment of cryptosporidiosis. Its demonstrated in vivo efficacy in a clinically relevant calf model, marked by a significant reduction in both clinical signs and parasite burden, positions it as a superior alternative to the current standard of care.[1][4] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and development of this and other novel anti-cryptosporidial agents. Further research into its mechanism of action and progression into clinical trials will be critical next steps in addressing the unmet medical need for effective treatments against this debilitating parasitic disease.

References

Cross-Validation of Vemurafenib's Biological Activity in BRAF-Mutant Melanoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activity of Vemurafenib, a potent inhibitor of the BRAFV600E kinase, across different human melanoma cell lines. The data presented here is crucial for researchers and drug development professionals investigating targeted therapies for melanoma.

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell growth and survival.[1][2] In a majority of melanoma cases, a specific mutation (V600E) in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.[3][4] Vemurafenib is a targeted therapy designed to specifically inhibit this mutated BRAF protein.[3]

Data Presentation: Comparative Efficacy of Vemurafenib

The anti-proliferative activity of Vemurafenib was evaluated by determining its half-maximal inhibitory concentration (IC50) values across a panel of human melanoma cell lines with different BRAF and NRAS mutation statuses. The IC50 value represents the concentration of the drug required to inhibit cell growth by 50%.[5][6] The results are summarized in the table below.

Cell LineBRAF StatusNRAS StatusVemurafenib IC50 (µM)
A375V600E MutantWildtype0.01 - 13.22
WM9V600E MutantWildtype~20
ED013V600E MutantWildtype0.5
MewoWildtypeWildtype>10
NZM7WildtypeQ61K Mutant>10
NZM9V600E MutantWildtype0.08
NZM11V600E MutantWildtype0.03
NZM40V600E MutantWildtype0.02

Table 1: IC50 Values of Vemurafenib in Different Melanoma Cell Lines. Data compiled from multiple sources.[7][8][9] Lower IC50 values indicate greater potency.

As the data indicates, cell lines harboring the BRAFV600E mutation (A375, WM9, ED013, NZM9, NZM11, NZM40) are significantly more sensitive to Vemurafenib compared to cell lines with wildtype BRAF (Mewo) or an NRAS mutation (NZM7).[7] This highlights the targeted nature of Vemurafenib's activity.

Experimental Protocols

The cytotoxic and anti-proliferative effects of Vemurafenib were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Melanoma cells were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.[11][12]

  • Compound Treatment: The following day, cells were treated with a range of concentrations of Vemurafenib (e.g., 0.01 to 100 µM) for 72 to 120 hours.[11][13]

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2 to 4 hours at 37°C.[10][14]

  • Formazan Solubilization: The culture medium containing MTT was then removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Reading: The plates were gently shaken to ensure complete solubilization of the formazan crystals. The absorbance was then measured at a wavelength of 570-590 nm using a microplate reader.[10]

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the BRAF/MEK/ERK signaling pathway targeted by Vemurafenib and the general workflow of the cell viability assay used to assess its efficacy.

BRAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_WT BRAF (Wildtype) RAS->BRAF_WT MEK MEK BRAF_WT->MEK Activates BRAF_V600E BRAF V600E (Mutant) BRAF_V600E->MEK Constitutively Activates ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF_V600E Inhibits

BRAF/MEK/ERK signaling pathway and the action of Vemurafenib.

MTT_Assay_Workflow start Start seed_cells Seed Melanoma Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_drug Add Vemurafenib (Various Concentrations) incubate1->add_drug incubate2 Incubate for 72-120h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solvent Add Solubilization Solution incubate3->add_solvent read_plate Read Absorbance (570-590 nm) add_solvent->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

Generalized workflow for the MTT cell viability assay.

References

Assessing the Selectivity Profile of Trifluoromethyl-Containing Piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), a well-characterized psychoactive compound. Due to the limited publicly available data on the specific compound 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, TFMPP is presented here as a structural and functional analog to offer insights into the potential pharmacological characteristics of this chemical class. The inclusion of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity.[1]

The data presented herein is intended to serve as a reference for researchers engaged in the design and development of novel therapeutics targeting the central nervous system.

Comparative Selectivity Profile

The selectivity of a compound across various receptors is crucial in determining its therapeutic potential and side-effect profile. The following table summarizes the binding affinities of TFMPP for a range of serotonin (5-HT) receptors.

ReceptorBinding Affinity (Ki, nM)Functional Activity
5-HT1A288 - 1950Full Agonist
5-HT1B30 - 132Full Agonist
5-HT1D282Full Agonist
5-HT2A160 - 269Weak Partial Agonist/Antagonist
5-HT2C62Full Agonist
5-HT32373 (IC50)Insignificant Affinity
SERT121 (EC50)Release of Serotonin

Data compiled from publicly available literature.[2]

TFMPP demonstrates a notable affinity for several serotonin receptor subtypes, acting as a full agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[2] Its activity at the 5-HT2A receptor is more complex, exhibiting characteristics of a weak partial agonist or an antagonist.[2] The compound also interacts with the serotonin transporter (SERT), promoting the release of serotonin.[2] In contrast, it has negligible effects on dopamine or norepinephrine reuptake.[2]

Experimental Methodologies

The data presented in this guide is typically generated using standardized in vitro pharmacological assays. Below are representative protocols for key experiments used to determine the selectivity profile of a compound like TFMPP.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

  • General Protocol:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cell lines or animal tissues.

    • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the cell membranes and varying concentrations of the unlabeled test compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay for Gq-coupled receptors)

Functional assays measure the biological response of a cell upon receptor activation by a compound, thus determining its efficacy (agonist, antagonist, or inverse agonist).

  • Objective: To determine the functional activity and potency (EC50 or IC50) of a test compound at a specific receptor.

  • General Protocol for a Gq-coupled receptor (e.g., 5-HT2C):

    • Cell Culture: Cells stably expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: The test compound is added to the cells at various concentrations.

    • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

    • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the ability of the compound to inhibit the response of a known agonist is measured, and the concentration that produces 50% inhibition (IC50) is calculated.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a typical G-protein coupled receptor (GPCR) signaling pathway and a general workflow for assessing compound selectivity.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor GPCR G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (e.g., TFMPP) Ligand->Receptor Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Simplified GPCR signaling pathway.

Experimental_Workflow Compound Test Compound (1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine) Primary_Screen Primary Screen (e.g., Radioligand Binding Assay) Compound->Primary_Screen Hit_Identified Hit Identification (Affinity > Threshold) Primary_Screen->Hit_Identified Secondary_Screen Secondary Screen (Functional Assays) Hit_Identified->Secondary_Screen Yes Profile_Generated Selectivity Profile Hit_Identified->Profile_Generated No Selectivity_Panel Selectivity Profiling (Panel of Receptors) Secondary_Screen->Selectivity_Panel Data_Analysis Data Analysis (Ki, EC50/IC50) Selectivity_Panel->Data_Analysis Data_Analysis->Profile_Generated

Caption: General workflow for selectivity profiling.

References

Benchmarking Analysis of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: A Chemical Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

Key Findings:

  • Chemical Intermediate Status: Extensive database searches indicate that 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is a chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

  • Lack of Direct Therapeutic Application Data: There is currently no publicly available data to support a direct therapeutic application of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine as a standalone agent. Consequently, no preclinical or clinical benchmarking studies against current standard-of-care treatments exist for this specific compound.

  • Potential in CNS Drug Discovery: The piperazine moiety is a well-established scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). It is a key structural component in a variety of approved drugs, including antipsychotics and antidepressants. The trifluoromethyl group and the thiadiazole ring are also common in modern drug design, often introduced to enhance metabolic stability, potency, and bioavailability.

  • Illustrative Derivative: A more complex molecule, 6-(2,2,2-Trifluoroethyl)-4-{4-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl]piperazin-1-Yl}thieno[2,3-D]pyrimidine, which incorporates the 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine core, has been synthesized. However, pharmacological data and therapeutic targets for this derivative are not yet publicly disclosed.

Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its ability to be readily functionalized at its two nitrogen atoms allows for the precise tuning of pharmacological properties. This guide explores the context of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine, a heterocyclic compound that combines the piperazine core with a trifluoromethylated thiadiazole moiety. While this specific compound is a precursor in chemical synthesis rather than an active pharmaceutical ingredient (API) itself, understanding its role and the broader significance of its constituent parts is crucial for researchers in drug discovery.

The Role of Piperazine Derivatives in Medicine

Piperazine derivatives have demonstrated a wide array of biological activities, leading to their development as treatments for a diverse range of conditions. The versatility of the piperazine scaffold is evident in its incorporation into drugs with various mechanisms of action.

Table 1: Examples of Therapeutic Areas for Piperazine-Containing Drugs

Therapeutic AreaMechanism of Action (General Examples)
Antipsychotics Dopamine (D2) and Serotonin (5-HT2A) receptor antagonism
Antidepressants Serotonin reuptake inhibition, 5-HT1A receptor agonism
Antihistamines Histamine H1 receptor antagonism
Anticancer Agents Tyrosine kinase inhibition, various signaling pathway modulation
Antiviral Agents Inhibition of viral entry or replication
Anthelmintics GABA receptor agonism in nematodes

Conceptual Experimental Workflow for a Novel Piperazine Derivative

Should a novel therapeutic agent incorporating the 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine scaffold be developed, a typical preclinical benchmarking workflow would be initiated. The following diagram illustrates a conceptual workflow for evaluating a hypothetical CNS-active compound derived from this intermediate against a standard-of-care.

Conceptual Preclinical Benchmarking Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Models cluster_2 Pharmacokinetics & Safety cluster_3 Data Analysis & Comparison a Primary Target Binding Assays (e.g., Dopamine D2, Serotonin 5-HT2A) b Off-Target Profiling (Safety Panel) a->b c Functional Assays (e.g., cAMP, Calcium Flux) b->c d Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) c->d e Cognitive Function Tests (e.g., Novel Object Recognition) d->e f ADME Studies (Absorption, Distribution, Metabolism, Excretion) e->f g Preliminary Toxicology (e.g., Maximum Tolerated Dose) f->g h Benchmarking against Standard-of-Care g->h i Go/No-Go Decision for Further Development h->i

Caption: Conceptual workflow for preclinical evaluation.

Hypothetical Signaling Pathway Involvement

Many CNS-active drugs containing a piperazine core modulate dopaminergic and serotonergic signaling pathways. The diagram below illustrates a simplified representation of these pathways, which would be relevant for a hypothetical antipsychotic agent derived from the intermediate .

Simplified Dopaminergic & Serotonergic Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron pre_dop Dopamine post_d2 D2 Receptor pre_dop->post_d2 pre_ser Serotonin post_5ht2a 5-HT2A Receptor pre_ser->post_5ht2a downstream Downstream Signaling (e.g., G-protein activation/inhibition) post_d2->downstream post_5ht2a->downstream hypothetical_drug Hypothetical Drug (Piperazine Derivative) hypothetical_drug->post_d2 Antagonist hypothetical_drug->post_5ht2a Antagonist soc_drug Standard-of-Care (e.g., Atypical Antipsychotic) soc_drug->post_d2 Antagonist soc_drug->post_5ht2a Antagonist

Caption: Modulation of neurotransmitter pathways.

Conclusion

While 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine is not a therapeutic agent in itself, its chemical structure represents a confluence of moieties that are highly valued in modern drug discovery. The piperazine core provides a versatile scaffold for engaging with biological targets, while the trifluoromethyl and thiadiazole groups can confer advantageous pharmacokinetic and pharmacodynamic properties. Future research leading to the synthesis and evaluation of novel drug candidates based on this intermediate will be necessary to fully elucidate its potential. At present, the absence of a final drug product and associated biological data precludes a direct comparative analysis against any current standard-of-care. Researchers are encouraged to view this compound as a starting point for the design of new chemical entities with potentially valuable therapeutic profiles.

A Comparative Guide to the Pharmacokinetics of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities. Understanding the pharmacokinetic profiles of these derivatives is paramount for their development into effective therapeutic agents. This guide provides a comparative analysis of the in vivo pharmacokinetic properties of key 1,3,4-thiadiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of experimental workflows.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for three notable 1,3,4-thiadiazole derivatives: 2-amino-1,3,4-thiadiazole, Acetazolamide, and Methazolamide. These parameters provide insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

Pharmacokinetic Parameter2-amino-1,3,4-thiadiazoleAcetazolamideMethazolamide
Animal Model/Subject HumanHumanHuman
Dose & Route 2-200 mg/m², various15 mg, Oral25 mg, 50 mg, 100 mg (twice daily), Oral
Cmax (Maximum Concentration) Not explicitly statedNot explicitly stated in the provided abstract2.5 µg/mL (25 mg), 5.1 µg/mL (50 mg), 10.7 µg/mL (100 mg)[1]
Tmax (Time to Cmax) Not explicitly stated~1 h[2]1 to 2 hours[1]
AUC (Area Under the Curve) Not explicitly stated1130 µg.min/mL (25 mg), 2571 µg.min/mL (50 mg), 5418 µg.min/mL (100 mg)[1]Not explicitly stated
t½ (Half-life) 2.19 h (terminal)[3]~16.1 h (urinary elimination)[4], 24.5 h (plasma)[2]~14 h (plasma, steady-state)[1]
Clearance (CL) Not explicitly statedNot explicitly statedNot explicitly stated
Volume of Distribution (Vd) Not explicitly statedNot explicitly stated17 L to 23 L[1]
Bioavailability Not explicitly statedWell absorbed orally[2]Well absorbed from the gastrointestinal tract[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacokinetic studies. Below are the protocols for the cited experiments.

Pharmacokinetic Study of 2-amino-1,3,4-thiadiazole
  • Subjects: 71 human patients with cancer.

  • Drug Administration: Doses ranging from 2 mg/m² to 200 mg/m² were administered daily, twice a week, or weekly.

  • Sample Collection: Blood samples were collected to determine serum concentrations.

  • Analytical Method: High-performance liquid chromatography (HPLC) was employed to quantify the serum levels of 2-amino-1,3,4-thiadiazole.

  • Data Analysis: The serum concentration-time data was analyzed to determine the terminal half-life.[3]

Pharmacokinetic Study of Acetazolamide
  • Subjects: Ten healthy human volunteers.[2]

  • Drug Administration: An oral dose of 15 mg of acetazolamide was administered for four consecutive days.[2]

  • Sample Collection: Blood and urine samples were collected to assess the pharmacokinetic profile.[2]

  • Analytical Method: A simple and sensitive high-performance liquid chromatographic method was used for the analysis of acetazolamide in rat blood, brain tissue, and cerebrospinal fluid, which is indicative of the methods that would be used in human studies.[5]

  • Data Analysis: Plasma concentration data were analyzed using both one- and two-compartment pharmacokinetic models to determine parameters such as absorption rate, elimination half-life, and area under the curve.[2]

Pharmacokinetic Study of Methazolamide
  • Subjects: Healthy human volunteers.

  • Drug Administration: Multiple-dose regimens of 25 mg, 50 mg, and 100 mg of methazolamide were administered twice daily (bid).[1]

  • Sample Collection: Blood samples were collected to determine plasma concentrations.

  • Analytical Method: A validated high-performance liquid chromatography (HPLC) method was used for the determination of methazolamide concentrations in biological fluids.[6]

  • Data Analysis: The study demonstrated a linear relationship between plasma methazolamide levels and the administered dose. Key pharmacokinetic parameters including Cmax, AUC, volume of distribution, and plasma elimination half-life were determined.[1]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows in a comparative pharmacokinetic study.

G cluster_preclinical Preclinical Phase cluster_dosing Dosing & Sampling cluster_analysis Bioanalytical & Data Analysis synthesis Derivative Synthesis formulation Formulation synthesis->formulation animal_model Animal Model Selection (e.g., Rats) formulation->animal_model dosing Drug Administration (Oral/IV) animal_model->dosing sampling Blood Sample Collection (Time Points) dosing->sampling extraction Plasma Separation & Drug Extraction sampling->extraction quantification LC-MS/MS or HPLC Quantification extraction->quantification pk_analysis Pharmacokinetic Parameter Calculation quantification->pk_analysis report report pk_analysis->report Comparative Report

Caption: General workflow of an in vivo comparative pharmacokinetic study.

G cluster_comparison Comparative Analysis compound_a Compound A Cmax: X µg/mL Tmax: Y h AUC: Z µgh/mL absorption Absorption Rate (Tmax) compound_a->absorption Compare exposure Systemic Exposure (AUC & Cmax) compound_a->exposure Compare elimination Elimination Rate (Half-life) compound_a->elimination Compare compound_b Compound B Cmax: X' µg/mL Tmax: Y' h AUC: Z' µgh/mL compound_b->absorption compound_b->exposure compound_b->elimination compound_c Compound C Cmax: X'' µg/mL Tmax: Y'' h AUC: Z'' µg*h/mL compound_c->absorption compound_c->exposure compound_c->elimination absorption->exposure exposure->elimination

References

Safety Operating Guide

Safe Disposal of 1-(5-Trifluoromethyl-thiadiazol-2-yl)-piperazine: A Comprehensive Guide

Safe Disposal of 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine: A Comprehensive Guide

For Immediate Release

This document provides crucial safety and logistical guidance for the proper disposal of 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[4] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocols are based on established best practices for handling and disposing of hazardous chemical waste, particularly for compounds containing piperazine and trifluoromethyl moieties.[1][5][6]

Hazard Identification and Immediate Precautions

Immediate Actions:

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][8]

  • For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8][9] Seek immediate medical attention.[8]

  • If inhaled, move the individual to fresh air.[8][9]

  • If swallowed, do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate personal protective equipment to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential eye contact, which can cause severe damage.[1][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to burns and irritation.[1][5]
Body Protection A lab coat and protective clothing.Shields the body from accidental spills.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust or aerosols may be generated, a certified respirator is necessary.[1]Minimizes the risk of inhaling hazardous particles.

Step-by-Step Disposal Protocol

The proper disposal of 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine is critical for safety and environmental protection. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[5] This compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1]

Experimental Protocol for Disposal:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place all waste, including contaminated consumables like pipette tips and weighing paper, into a designated, leak-proof, and clearly labeled hazardous waste container.[1][5]

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine"

      • Associated hazards (e.g., "Corrosive," "Toxic")[5]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[1] Keep it away from incompatible materials.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.[2]

    • Wear appropriate PPE and contain the spill using an inert absorbent material such as vermiculite or sand.[1]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1]

  • Decontamination: Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[1]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal facility.[5] The preferred method of disposal is typically controlled incineration.[5]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine.

Disposal Workflow for 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazinestartWaste GeneratedsdsConsult Safety Data Sheet (SDS)& Institutional Guidelinesstart->sdshazardsIdentify Hazards:Corrosive, Toxic,Environmental Hazardsds->hazardsppeWear Appropriate PPE:Goggles, Gloves, Lab Coathazards->ppesegregateSegregate fromIncompatible Wastesppe->segregatecontainerContainerize in a Labeled,Sealed HazardousWaste Containersegregate->containerstorageStore in DesignatedHazardous Waste Areacontainer->storagedisposalArrange for Disposal byLicensed Facility(e.g., Incineration)storage->disposalendDisposal Completedisposal->end

Caption: Disposal workflow for 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine.

Personal protective equipment for handling 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

Essential Safety and Handling Guide: 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Hazard Statements for Structurally Similar Compounds:

Hazard StatementDescription
H315Causes skin irritation.[6][7]
H319Causes serious eye irritation.[6][7]
H332Harmful if inhaled.[6]
H335May cause respiratory irritation.[6][7]

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the required protective gear.[8][9][10]

Personal Protective Equipment (PPE) Requirements:

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for degradation before use and replace them immediately if compromised.[5]
Eyes/Face Safety goggles and face shieldChemical safety goggles are required.[4][11] A face shield must be worn in conjunction with goggles when there is a risk of splashing.[10]
Body Protective clothingA buttoned lab coat must be worn at all times.[4] For larger quantities or when there is a significant risk of splashing, impervious protective clothing should be worn.[11]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or when handling the solid compound where dust may be generated.[2][4][11]

Safe Handling and Operational Workflow

The following diagram outlines the standard operating procedure for handling 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine, from initial preparation to waste disposal. All handling procedures must be conducted in a certified chemical fume hood.[4]

Safe Handling Workflow for 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazinecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_hoodVerify Fume Hood Functionprep_ppe->prep_hoodprep_materialsAssemble Materials & Reagentsprep_hood->prep_materialshandling_weighWeigh Compound in Hoodprep_materials->handling_weighhandling_dissolveDissolve/React Compoundhandling_weigh->handling_dissolvehandling_transferTransfer Solutionhandling_dissolve->handling_transfercleanup_decontaminateDecontaminate Glassware & Surfaceshandling_transfer->cleanup_decontaminatecleanup_wasteSegregate & Label Wastecleanup_decontaminate->cleanup_wastecleanup_disposeDispose of Waste via Licensed Contractorcleanup_waste->cleanup_disposecleanup_ppeDoff PPEcleanup_dispose->cleanup_ppe

Caption: Safe handling workflow for 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine.

Detailed Experimental Protocols

Spill Decontamination Procedure:

Proper decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

Materials:

  • 10% Sodium hypochlorite solution (household bleach) or other appropriate decontaminating agent.

  • Water.

  • Appropriate waste containers.

  • Absorbent material (e.g., vermiculite, sand).

Procedure:

  • Ensure Safety: Wear all required PPE. The spill area should be well-ventilated.

  • Containment: If the spill is a powder, carefully cover it to prevent it from becoming airborne. For a solution, create a dike around the spill with an absorbent material.[11]

  • Absorption: Once the spill is contained, absorb the liquid with a non-combustible absorbent material.[11]

  • Collection: Carefully scoop the absorbed material or the powder into a labeled hazardous waste container.[11]

  • Decontamination: Wipe down the spill area with a suitable decontamination solution, followed by a water rinse. Place all contaminated cleaning materials into a labeled hazardous waste container.[11]

Disposal Plan

All waste containing 1-(5-Trifluoromethyl-[1][2][3]thiadiazol-2-yl)-piperazine must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unreacted compound, contaminated absorbent materials, and contaminated PPE (gloves, etc.) in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Disposal:

  • Dispose of all waste through your institution's environmental health and safety office or a licensed hazardous waste management company.[11][12]

  • Containers may still present a chemical hazard even when empty.[2] Do not reuse containers. They should be decontaminated if possible or disposed of as hazardous waste.[2]

  • Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.